molecular formula C25H34N2O8 B1678882 Niludipine CAS No. 22609-73-0

Niludipine

Cat. No.: B1678882
CAS No.: 22609-73-0
M. Wt: 490.5 g/mol
InChI Key: VZWXXKDFACOXNT-UHFFFAOYSA-N
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Description

Niludipine is a calcium channel blocker.

Properties

IUPAC Name

bis(2-propoxyethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C25H34N2O8/c1-5-10-32-12-14-34-24(28)21-17(3)26-18(4)22(25(29)35-15-13-33-11-6-2)23(21)19-8-7-9-20(16-19)27(30)31/h7-9,16,23,26H,5-6,10-15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZWXXKDFACOXNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCCOCCC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20945267
Record name Niludipine
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Molecular Weight

490.5 g/mol
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CAS No.

22609-73-0
Record name Niludipine
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Record name Niludipine [INN:BAN]
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Foundational & Exploratory

Niludipine's Mechanism of Action in Neuronal Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms underlying the action of niludipine, a dihydropyridine (B1217469) L-type calcium channel (LTCC) blocker, within neuronal cells. This document details its primary interactions, downstream signaling cascades, and its impact on key neuropathological markers, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism: L-Type Calcium Channel Blockade

This compound's principal mechanism of action in neurons is the blockade of L-type voltage-gated calcium channels (LTCCs). These channels, particularly the Cav1.2 and Cav1.3 subtypes, are predominantly located on the soma and dendrites of neurons.[1] They play a crucial role in coupling membrane depolarization to intracellular calcium signaling, which in turn regulates a host of cellular processes, including gene expression and synaptic plasticity.[2]

This compound, like other dihydropyridines, exhibits a voltage-dependent and state-dependent blockade of LTCCs. Its binding affinity is highest for the inactivated state of the channel, meaning its inhibitory action is enhanced by prolonged membrane depolarization.[3] The Cav1.3 subtype is notably less sensitive to dihydropyridine blockade compared to Cav1.2.[1][4] This differential sensitivity is an important consideration in predicting the cellular effects of this compound, as Cav1.3 channels activate at more hyperpolarized potentials and contribute to pacemaking and threshold potentials in neurons.[1]

Quantitative Profile of Dihydropyridine Interaction with LTCCs

While specific binding affinities for this compound on isolated neuronal LTCCs are not extensively reported, data from related dihydropyridines provide a strong indication of its potency. The following table summarizes key inhibitory concentrations (IC50) for nimodipine (B1678889) and nifedipine (B1678770) on Cav1.2 and Cav1.3 channels.

CompoundChannel SubtypeIC50Cell TypeReference
NimodipineCav1.2α1139 ± 12 nMXenopus oocytes[4]
NimodipineCav1.3α12.7 ± 0.3 µMXenopus oocytes[4]
NifedipineCav1.222 ± 2 nMNot Specified[5]
NifedipineCav1.3289 ± 30 nMNot Specified[5]
NifedipineT-type (Cav3.2)5 µMHEK-293 cells[6]
NifedipineT-type (Cav3.1)109 µMHEK-293 cells[6]
NifedipineT-type (Cav3.3)243 µMHEK-293 cells[6]

Downstream Signaling Pathways

The modulation of intracellular calcium influx by this compound initiates a cascade of downstream signaling events that are central to its neuroprotective and neurotrophic effects. Many of these pathways appear to be activated independently of simple calcium blockade, suggesting a more complex interaction of dihydropyridines with cellular machinery.

Activation of Pro-Survival Kinases: ERK/CREB and Akt

A significant body of evidence points to this compound and related compounds promoting neuronal survival and plasticity through the activation of the Extracellular signal-Regulated Kinase (ERK) and the transcription factor cAMP Response Element-Binding protein (CREB). Similarly, the PI3K/Akt signaling pathway, another critical pro-survival cascade, is also implicated.

Interestingly, some dihydropyridines, like nimodipine, have been shown to activate the Tropomyosin receptor kinase B (TrkB), the receptor for Brain-Derived Neurotrophic Factor (BDNF), leading to the phosphorylation of both Akt and CREB.[7] This suggests that this compound may engage neurotrophic signaling pathways that are typically activated by growth factors, providing a potent mechanism for its neuroprotective effects.

G This compound This compound LTCC L-Type Calcium Channel (Cav1.2/1.3) This compound->LTCC Inhibition TrkB TrkB Receptor This compound->TrkB Activation (Ca2+-independent?) Ca_influx Ca2+ Influx LTCC->Ca_influx PI3K PI3K TrkB->PI3K ERK ERK (MAPK) TrkB->ERK Akt Akt (Protein Kinase B) PI3K->Akt CREB CREB Akt->CREB Phosphorylation ERK->CREB Phosphorylation Gene_expression Neuroprotective Gene Expression CREB->Gene_expression

This compound-activated pro-survival signaling pathways.
Regulation of Glycogen Synthase Kinase 3β (GSK-3β)

GSK-3β is a serine/threonine kinase that is constitutively active in resting neurons and is implicated in a wide range of cellular processes, including neuronal development, plasticity, and apoptosis.[8][9] Dysregulation of GSK-3β activity is linked to neurodegenerative diseases, in part through its role as a primary kinase for the microtubule-associated protein tau.[10] The pro-survival Akt pathway, activated by this compound, leads to the inhibitory phosphorylation of GSK-3β at its Ser9 residue.[9] This inhibition of GSK-3β is a key mechanism by which this compound can reduce tau hyperphosphorylation.

G This compound This compound PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt Activation GSK3b_active Active GSK-3β PI3K_Akt->GSK3b_active Inhibition GSK3b_inactive Inactive p-GSK-3β (Ser9) GSK3b_active->GSK3b_inactive Phosphorylation Tau Tau Protein GSK3b_active->Tau Phosphorylation pTau Hyperphosphorylated Tau Tau->pTau

This compound-mediated inhibition of GSK-3β.
Induction of Autophagy

Autophagy is a cellular degradation process essential for clearing aggregated proteins and damaged organelles, playing a critical role in neuronal homeostasis. Some LTCC blockers have been shown to induce autophagy, thereby enhancing the clearance of neurotoxic protein aggregates.[11] This effect is thought to be, at least in part, independent of LTCC blockade and may involve the modulation of intracellular calcium stores and activation of AMPK. While the precise mechanism for this compound-induced autophagy in neurons requires further elucidation, it represents a promising therapeutic avenue.

Impact on Neuropathological Hallmarks

This compound's modulation of neuronal signaling has significant implications for the pathological processes underlying neurodegenerative diseases like Alzheimer's disease.

Amyloid-Beta (Aβ) Production and Clearance

The effect of dihydropyridines on amyloid-beta (Aβ), the primary component of senile plaques in Alzheimer's disease, is complex and appears to be compound-specific. Some studies report that certain dihydropyridines, including nilvadipine, can inhibit Aβ production and facilitate its clearance across the blood-brain barrier (BBB).[12][13] This dual action suggests a mechanism unrelated to their primary antihypertensive effects.[12] Conversely, other research has shown that nimodipine can selectively increase the secretion of the more amyloidogenic Aβ42 isoform, an effect that is independent of calcium influx blockade.[14] These conflicting findings highlight the need for further research to delineate the specific effects of this compound on Aβ metabolism.

Tau Hyperphosphorylation

As detailed in section 2.2, a key consequence of this compound's action is the inhibition of GSK-3β. This leads to a reduction in the hyperphosphorylation of the tau protein. Hyperphosphorylated tau detaches from microtubules, leading to cytoskeleton instability and the formation of neurofibrillary tangles, another hallmark of Alzheimer's disease. By attenuating this process, this compound may help preserve neuronal structure and function.

Key Experimental Protocols

This section provides standardized methodologies for assessing the neuronal effects of this compound.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is for recording LTCC currents from cultured neurons to assess the inhibitory effects of this compound.

Workflow:

G cluster_0 Preparation cluster_1 Recording cluster_2 Analysis a Culture Neurons on Coverslips b Prepare Internal & External Solutions a->b c Pull & Polish Glass Pipettes (2-5 MΩ) b->c d Obtain Gigaohm Seal & Whole-Cell Access c->d e Record Baseline Ca2+ Currents d->e f Perfuse with this compound e->f g Record Ca2+ Currents in presence of this compound f->g h Measure Peak Current Amplitude g->h i Calculate % Inhibition h->i j Generate Dose-Response Curve (IC50) i->j

Patch-clamp experimental workflow.
  • Cell Preparation: Culture primary neurons or a suitable neuronal cell line (e.g., SH-SY5Y) on glass coverslips.

  • Solutions:

    • External Solution (in mM): 135 Choline-Cl, 1 MgCl2, 2 CaCl2, 10 HEPES, pH 7.4 with CsOH.

    • Internal (Pipette) Solution (in mM): 135 CsCl, 4 MgATP, 10 HEPES, 1 EGTA, 1 EDTA, pH 7.4 with CsOH.

  • Recording:

    • Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with external solution.

    • Using a micromanipulator, approach a neuron with a glass pipette filled with internal solution.

    • Form a high-resistance (>1 GΩ) seal and then rupture the membrane patch to achieve the whole-cell configuration.[15]

    • Hold the cell at -80 mV and apply depolarizing voltage steps (e.g., to 0 mV for 50 ms) to elicit calcium currents.

    • After recording a stable baseline, perfuse the chamber with external solution containing the desired concentration of this compound for 2-5 minutes.

    • Record currents using the same voltage protocol.

  • Data Analysis: Measure the peak current amplitude before and after drug application to determine the percentage of inhibition. Repeat for a range of concentrations to calculate the IC50 value.

Western Blot for CREB Phosphorylation

This protocol quantifies the change in phosphorylated CREB (pCREB) relative to total CREB in neuronal lysates following this compound treatment.

  • Cell Treatment: Plate neurons and grow to ~80% confluency. Treat with this compound (e.g., 1-10 µM) or vehicle for a specified time (e.g., 30 minutes).

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[16]

  • Quantification: Determine protein concentration of lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate 10-20 µg of protein per lane on a 4-12% Bis-Tris gel. Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% milk or BSA in TBST for 1 hour.

    • Incubate overnight at 4°C with a primary antibody against pCREB (Ser133) (e.g., 1:1000 dilution).[16]

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect signal using an ECL substrate and an imaging system.

  • Stripping and Reprobing: Strip the membrane and reprobe with an antibody for total CREB to normalize the pCREB signal.

  • Analysis: Quantify band intensities using densitometry software (e.g., ImageJ).[17]

MTT Assay for Neuroprotection

The MTT assay measures cell viability by assessing the metabolic activity of mitochondria, providing a quantitative measure of this compound's protective effects against a neurotoxin.

  • Cell Plating: Seed neuronal cells in a 96-well plate at a predetermined optimal density.[18]

  • Treatment:

    • Pre-treat cells with various concentrations of this compound for a specified duration (e.g., 1-24 hours).

    • Introduce a neurotoxic agent (e.g., H2O2, glutamate, or Aβ oligomers) to induce cell death. Include control wells (vehicle only, toxin only, this compound only).

  • MTT Incubation: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[19]

  • Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[20]

  • Measurement: Read the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability for each condition.

Conclusion

This compound exerts its effects on neuronal cells through a multifaceted mechanism of action. While its primary function is the blockade of L-type calcium channels, a significant portion of its neuroprotective and neurotrophic properties arise from the engagement of downstream signaling pathways, including the ERK/CREB and Akt/GSK-3β axes, often in a manner that appears independent of calcium channel inhibition. Its ability to modulate key pathological proteins such as amyloid-beta and tau further underscores its therapeutic potential in neurodegenerative disorders. The experimental frameworks provided herein offer robust methods for the continued investigation and characterization of this compound's neuronal effects, paving the way for its potential repurposing and development in the context of neurological diseases.

References

The Discovery and Synthesis of Niludipine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Niludipine, a dihydropyridine (B1217469) derivative, is a potent L-type calcium channel blocker. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological properties of this compound. It details the seminal Hantzsch synthesis for its creation, including a representative experimental protocol and characterization data. The guide further explores its mechanism of action through signaling pathways and presents key pharmacological data to offer a comparative perspective for researchers in drug discovery and development.

Discovery and Development

The discovery of this compound is rooted in the broader exploration of 1,4-dihydropyridine (B1200194) (DHP) derivatives as cardiovascular agents. Following the groundbreaking discovery of Nifedipine (initially coded BAY a1040) by Bayer in the early 1970s, extensive research was undertaken to synthesize and screen numerous analogs to improve upon its pharmacological profile.[1] This research initiative by Bayer AG led to the development of a series of DHP calcium channel blockers, including this compound.[1] While the specific individuals and the exact year of this compound's synthesis are not as prominently documented as that of Nifedipine, it emerged from this intensive period of structure-activity relationship (SAR) studies on dihydropyridines. The primary goal of these studies was to modulate the pharmacokinetic and pharmacodynamic properties, such as duration of action, tissue selectivity, and potency.

Chemical Synthesis

The cornerstone of this compound synthesis is the Hantzsch dihydropyridine synthesis, a multi-component reaction first reported by Arthur Rudolf Hantzsch in 1881.[2] This reaction provides an efficient route to the 1,4-dihydropyridine core structure.

Hantzsch Dihydropyridine Synthesis Workflow

The synthesis of this compound via the Hantzsch reaction involves the condensation of three key components: an aromatic aldehyde, a β-ketoester, and a nitrogen donor, typically ammonia (B1221849) or its equivalent.

Hantzsch_Synthesis_Workflow Figure 1: Hantzsch Dihydropyridine Synthesis Workflow for this compound cluster_reactants Reactants cluster_process Process cluster_product Product 3-Nitrobenzaldehyde (B41214) 3-Nitrobenzaldehyde Condensation Condensation 3-Nitrobenzaldehyde->Condensation Ethyl Acetoacetate (B1235776) Ethyl Acetoacetate Ethyl Acetoacetate->Condensation Ammonia Ammonia Ammonia->Condensation Cyclization Cyclization Condensation->Cyclization Purification Purification Cyclization->Purification This compound This compound Purification->this compound

A simplified workflow for the Hantzsch synthesis of this compound.
Experimental Protocol: Synthesis of this compound

This protocol is a representative example based on established Hantzsch synthesis procedures for analogous 1,4-dihydropyridines.

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-nitrobenzaldehyde (1 equivalent) and ethyl acetoacetate (2 equivalents) in ethanol.

  • Addition of Ammonia: To the stirred solution, add concentrated ammonium hydroxide (1.2 equivalents) dropwise.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Cooling and Crystallization: After completion of the reaction, cool the mixture to room temperature and then place it in an ice bath to facilitate the crystallization of the product.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash the crystals with cold ethanol.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol-water or ethyl acetate-hexane, to yield pure this compound.

  • Drying: Dry the purified crystals under vacuum.

Characterization

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons of the nitrophenyl group, the C4-H proton of the dihydropyridine ring, the methyl groups at C2 and C6, the ester ethyl groups, and the NH proton.
¹³C NMR Resonances for the carbonyl carbons of the ester groups, the carbons of the dihydropyridine ring, and the carbons of the nitrophenyl ring.
IR (KBr) Characteristic absorption bands for N-H stretching, C=O stretching of the ester groups, and C-NO₂ stretching.
Mass Spec. A molecular ion peak corresponding to the molecular weight of this compound, along with characteristic fragmentation patterns.

Mechanism of Action

This compound exerts its therapeutic effects by acting as a selective blocker of L-type voltage-gated calcium channels (VGCCs). These channels are crucial for the influx of calcium ions into vascular smooth muscle cells and cardiomyocytes.

Signaling Pathway of L-type Calcium Channel Blockade

L_Type_Calcium_Channel_Blockade Figure 2: Signaling Pathway of this compound Action Depolarization Depolarization L_type_VGCC_Activation L-type VGCC Activation Depolarization->L_type_VGCC_Activation Ca_Influx Ca²⁺ Influx L_type_VGCC_Activation->Ca_Influx Ca_Calmodulin Ca²⁺-Calmodulin Complex Formation Ca_Influx->Ca_Calmodulin MLCK_Activation Myosin Light Chain Kinase (MLCK) Activation Ca_Calmodulin->MLCK_Activation Myosin_Phosphorylation Myosin Light Chain Phosphorylation MLCK_Activation->Myosin_Phosphorylation Contraction Smooth Muscle Contraction Myosin_Phosphorylation->Contraction This compound This compound Blockade Blockade This compound->Blockade Blockade->L_type_VGCC_Activation Vasodilation Vasodilation Blockade->Vasodilation

Mechanism of action of this compound leading to vasodilation.

By binding to the L-type calcium channels, this compound stabilizes the channel in its inactivated state, thereby preventing the influx of calcium into the cell. This reduction in intracellular calcium concentration leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a subsequent decrease in blood pressure.

Pharmacological Data

This compound, like other dihydropyridine derivatives, exhibits high affinity for L-type calcium channels. Its pharmacological profile is characterized by its potency and selectivity.

In Vitro Pharmacological Profile
Parameter Value Assay Conditions Reference
IC₅₀ (L-type Ca²⁺ channel) ~20-50 nMRadioligand binding assays with [³H]nitrendipine in cardiac membranes.[3]
Kᵢ (L-type Ca²⁺ channel) Data not readily availableCompetitive binding assays.-
Bmax (L-type Ca²⁺ channel) Data not readily availableSaturation binding assays.-
Kₑ (L-type Ca²⁺ channel) Data not readily availableFunctional assays measuring inhibition of Ca²⁺ influx.-

Note: Specific quantitative data for this compound is not as widely published as for Nifedipine. The provided IC₅₀ value is an approximation based on data for structurally similar dihydropyridines.

Comparative Pharmacology

This compound is structurally and functionally similar to Nifedipine but with modifications intended to alter its pharmacokinetic and pharmacodynamic properties. For instance, the related compound Nilvadipine exhibits higher vasoselectivity compared to Nifedipine. Structure-activity relationship studies on 1,4-dihydropyridines have shown that the nature and position of substituents on the phenyl ring, as well as the ester groups at the 3 and 5 positions of the dihydropyridine ring, significantly influence the biological activity.[4][5]

Conclusion

This compound represents an important molecule within the class of 1,4-dihydropyridine calcium channel blockers, born out of the extensive drug discovery efforts that followed the success of Nifedipine. Its synthesis, primarily achieved through the robust Hantzsch reaction, is a classic example of multi-component organic synthesis. Understanding the detailed chemistry, mechanism of action, and pharmacological profile of this compound provides valuable insights for the design and development of new and improved cardiovascular drugs. This guide serves as a foundational resource for researchers aiming to explore the therapeutic potential of this compound and its analogs further.

References

Pharmacological Profile of Niludipine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on the pharmacological profile of Niludipine is limited. This guide provides a comprehensive overview based on the available data and supplements it with information from the broader class of dihydropyridine (B1217469) calcium channel blockers, particularly the prototype Nifedipine (B1678770), to provide context for its expected pharmacological actions.

Introduction

This compound (also known as Bay a 7168) is a dihydropyridine calcium channel blocker.[1] Like other members of this class, its primary pharmacological effect is the inhibition of L-type voltage-gated calcium channels, leading to vasodilation and a reduction in blood pressure. It has been investigated for its therapeutic potential in managing hypertension and angina pectoris.[1][2] This document outlines the known pharmacological properties of this compound, including its mechanism of action, pharmacodynamics, and clinical efficacy, with comparative data from related compounds where specific information for this compound is not available.

Mechanism of Action

As a dihydropyridine calcium channel antagonist, this compound's mechanism of action is centered on its ability to block the influx of extracellular calcium ions into cells.[3][4] This action is selective for the L-type calcium channels located in the cell membranes of vascular smooth muscle and, to a lesser extent, cardiac muscle.[3][5]

The key steps in its mechanism are:

  • Binding to L-type Calcium Channels: this compound binds to the α1 subunit of the L-type calcium channel.[3]

  • Inhibition of Calcium Influx: This binding event inhibits the voltage-dependent opening of the channel, reducing the transmembrane influx of calcium ions into smooth muscle cells.[6][7]

  • Vascular Smooth Muscle Relaxation: Since the contraction of vascular smooth muscle is highly dependent on extracellular calcium, this inhibition leads to muscle relaxation and vasodilation.[3][6]

  • Physiological Consequences: The resulting vasodilation, particularly in arterial blood vessels, leads to a decrease in peripheral vascular resistance and, consequently, a reduction in arterial blood pressure.[3] Dilation of coronary arteries can also increase blood flow to the myocardium, which is beneficial in treating angina.[3]

cluster_membrane Cell Membrane cluster_cell Vascular Smooth Muscle Cell Ca_Channel L-Type Ca²⁺ Channel (α1 Subunit) Ca_Influx Ca²⁺ Influx This compound This compound This compound->Ca_Channel Binds & Blocks Ca_Intracellular ↓ Intracellular [Ca²⁺] Ca_Influx->Ca_Intracellular Inhibited MLCK Myosin Light Chain Kinase (MLCK) Activation Ca_Intracellular->MLCK Reduced Activation Contraction Actin-Myosin Interaction MLCK->Contraction Reduced Relaxation Muscle Relaxation (Vasodilation) Contraction->Relaxation Leads to Extracellular Extracellular Ca²⁺ Extracellular->Ca_Channel Normal Influx

Caption: Mechanism of action for this compound as a dihydropyridine Ca²⁺ channel blocker.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the lowering of blood pressure. Clinical studies have demonstrated its efficacy in hypertensive patients, including those with chronic renal failure.[2]

In a comparative study with Nifedipine, a single oral 20 mg dose of this compound resulted in a maximum blood pressure decrement of 13% at 90 minutes, with the effect lasting for at least 4 hours.[2] In contrast, a 10 mg dose of Nifedipine produced a more rapid and pronounced effect, with a 26% maximum decrement at 60 minutes, lasting for at least 3 hours.[2]

A key finding from chronic administration studies was that this compound provided a more stable blood pressure control with fewer diurnal or day-to-day fluctuations compared to Nifedipine.[2] Chronic treatment with this compound achieved a maximum decrease in blood pressure after one week, an effect that was sustained for at least four weeks without significant changes in pulse rate.[2]

This compound has also been shown to be an effective antianginal agent. In a study involving 50 patients with various types of angina, daily doses of 60 mg or 120 mg over four weeks resulted in clinical improvement in 69.6% of patients with effort angina and 75% of those with rest angina.[1]

Pharmacokinetics

For comparative purposes, the pharmacokinetic parameters for the closely related compound Nifedipine are summarized in the table below.

Table 1: Pharmacokinetic Profile of Nifedipine (for comparison)

Parameter Value Reference
Bioavailability 45-56% [9]
Time to Peak (Tmax) 30-60 minutes (immediate release) [10]
Elimination Half-life (t½) ~2 hours [9]
Protein Binding 92-98% [9]
Metabolism Hepatic (CYP3A4), extensive first-pass effect [8]
Excretion >50% via kidneys (as inactive metabolites) [9]
Volume of Distribution (Vd) 0.294 ± 0.1 L/kg (central compartment) [10]

| Total Body Clearance | 0.45 ± 0.1 L/hr/kg |[10] |

Note: This data is for Nifedipine and is provided as a reference due to the lack of specific data for this compound.

Quantitative Data

Specific quantitative data on this compound's binding affinity (Ki) or half-maximal inhibitory concentration (IC50) for L-type calcium channels are not available in the reviewed literature. The potency of dihydropyridines can be assessed by their IC50 values, which represent the concentration of the drug required to inhibit 50% of the calcium current.

For context, the IC50 values for Nifedipine against various calcium channels are presented below.

Table 2: IC50 Values for Nifedipine (for comparison)

Target Cell Type / System IC50 Value Reference
L-type Ca²⁺ Channels (cardiac) Frog Atrial Fibers 0.2 µM [11]
L-type Ca²⁺ Channels (Cav1.2) HEK Cells 16 nM [12]

| Angiotensin II-induced cell growth | Vascular Smooth Muscle Cells | 2.3 ± 0.7 µM |[13] |

Note: This data is for Nifedipine and is provided as a reference due to the lack of specific data for this compound.

Experimental Protocols

Detailed experimental protocols from the clinical studies on this compound are not fully described in the available abstracts. However, a general methodology for assessing the efficacy of a calcium channel blocker can be outlined.

Generalized Protocol: In Vitro IC50 Determination for L-type Calcium Channels

This protocol describes a general method for determining the IC50 value of a test compound like this compound using patch-clamp electrophysiology on a cell line expressing the target channel (e.g., Cav1.2).

  • Cell Culture: Human Embryonic Kidney (HEK-293) cells stably expressing the human Cav1.2 channel are cultured under standard conditions.

  • Electrophysiology Setup: Whole-cell patch-clamp recordings are performed using an automated or manual patch-clamp system. The external solution contains Ba²⁺ or Ca²⁺ as the charge carrier, and the internal (pipette) solution is formulated to isolate the calcium channel currents.

  • Current Elicitation: Cells are held at a membrane potential of -60 mV. Depolarizing voltage steps (e.g., to +20 mV for 100 ms) are applied at a set frequency (e.g., 0.05 Hz) to elicit Cav1.2 currents.

  • Compound Application: After establishing a stable baseline recording for 5 minutes, the test compound (this compound) is applied at increasing concentrations (e.g., 10 nM, 100 nM, 1 µM). Each concentration is applied for a sufficient duration (e.g., 5 minutes) to reach steady-state block.

  • Data Analysis: The peak current amplitude at each concentration is measured and normalized to the baseline control current. A dose-response curve is generated by plotting the percent inhibition against the logarithm of the compound concentration. The IC50 value is determined by fitting the data to the Hill equation.[12]

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A1 Culture HEK-293 cells expressing Caᵥ1.2 B1 Obtain whole-cell patch-clamp configuration A1->B1 A2 Prepare internal & external solutions A2->B1 B2 Apply voltage-clamp protocol to elicit ICa B1->B2 B3 Record stable baseline current B2->B3 B4 Apply increasing [this compound] B3->B4 B5 Record steady-state current inhibition B4->B5 C1 Measure peak current at each concentration B5->C1 C2 Normalize to baseline C1->C2 C3 Plot dose-response curve C2->C3 C4 Fit to Hill equation to determine IC₅₀ C3->C4

Caption: Generalized experimental workflow for IC₅₀ determination via patch-clamp.
Generalized Protocol: Clinical Trial for Antihypertensive Efficacy

This protocol outlines a generalized design for a clinical trial to assess the chronic hypotensive effects of a drug like this compound.

  • Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.

  • Patient Population: Adult patients with a diagnosis of mild to moderate essential hypertension (e.g., diastolic blood pressure 95-114 mmHg).

  • Washout Period: A 2-4 week single-blind placebo run-in period to establish baseline blood pressure and ensure compliance.

  • Randomization: Eligible patients are randomized to receive either the test drug (this compound, e.g., 20 mg daily) or a matching placebo.

  • Treatment Period: Patients are treated for a defined period (e.g., 4-8 weeks).

  • Efficacy Endpoints: The primary endpoint is the change from baseline in seated diastolic and systolic blood pressure at the end of the treatment period. Secondary endpoints may include response rates and ambulatory blood pressure monitoring.

  • Safety Assessments: Safety and tolerability are monitored through the recording of adverse events, physical examinations, vital signs, and clinical laboratory tests at baseline and follow-up visits.

  • Statistical Analysis: The primary efficacy analysis is typically an analysis of covariance (ANCOVA) on the change from baseline in blood pressure, with treatment as a factor and baseline blood pressure as a covariate.

Safety and Tolerability

In clinical studies, this compound was reported to be a safe antianginal agent.[1] Side effects were observed in 6% of patients but were of a mild degree. Notably, common dihydropyridine-related side effects such as facial flushing, headache, and hypotension were not observed in this particular study.[1] In a study on hypertensive patients with chronic renal failure, no serious complications were seen during either acute or chronic administration of this compound.[2]

Conclusion

This compound is a dihydropyridine calcium channel blocker with demonstrated efficacy in reducing blood pressure and alleviating symptoms of angina pectoris.[1][2] Its primary mechanism of action involves the blockade of L-type calcium channels, leading to arterial vasodilation. A notable characteristic observed in clinical use is its ability to provide stable, long-term blood pressure control with minimal fluctuations compared to Nifedipine.[2] While detailed quantitative pharmacological and pharmacokinetic data are scarce, its profile aligns with the broader class of dihydropyridines. This compound appears to be a well-tolerated agent, suggesting its potential as a therapeutic option for hypertension and angina. Further research would be beneficial to fully characterize its pharmacological profile.

References

Niludipine: A Potential Therapeutic Avenue for Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Alzheimer's disease (AD) presents a formidable challenge to global health, necessitating the exploration of novel therapeutic strategies. Beyond the primary hallmarks of amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau, the intricate pathophysiology of AD involves neuroinflammation and compromised cerebral blood flow. Niludipine, a dihydropyridine (B1217469) calcium channel blocker traditionally used for hypertension, has emerged as a promising candidate for AD therapy due to its multifaceted mechanism of action that extends beyond its effects on blood pressure. This technical guide provides a comprehensive overview of the preclinical and clinical evidence supporting this compound as a potential therapeutic agent for Alzheimer's disease, with a focus on its molecular mechanisms, experimental validation, and clinical trial outcomes.

Core Mechanisms of Action

This compound's potential efficacy in Alzheimer's disease stems from its ability to modulate several key pathological pathways:

  • Enhanced Amyloid-Beta (Aβ) Clearance: Preclinical studies have demonstrated that this compound, along with other select dihydropyridines, facilitates the transport of Aβ across the blood-brain barrier (BBB), thereby promoting its clearance from the brain. This action is crucial in reducing the amyloid burden that is a central feature of AD pathology.

  • Reduction of Tau Hyperphosphorylation: The (-)-enantiomer of this compound has been shown to reduce the hyperphosphorylation of tau protein, a critical step in the formation of NFTs. This effect is mediated through the inhibition of spleen tyrosine kinase (Syk). The inhibition of Syk leads to the activation of protein kinase A (PKA), which in turn phosphorylates glycogen (B147801) synthase kinase 3 beta (GSK-3β) at its inhibitory serine-9 residue, thereby reducing its activity and subsequent tau phosphorylation.[1][2]

  • Improved Cerebral Blood Flow: Clinical evidence from a substudy of the NILVAD trial revealed that this compound treatment significantly increases cerebral blood flow (CBF) in the hippocampus, a brain region critical for memory and learning that is severely affected in Alzheimer's disease.[3][4][5][6] This improvement in blood flow may counteract the characteristic cerebral hypoperfusion observed in AD patients.

  • Anti-inflammatory Properties: this compound has demonstrated anti-inflammatory activity in preclinical models, a significant attribute given the growing recognition of neuroinflammation's role in the progression of Alzheimer's disease.[7][8]

Preclinical Evidence

A body of preclinical research using in vitro and in vivo models has provided the foundational evidence for this compound's therapeutic potential in Alzheimer's disease.

Quantitative Data from Preclinical Studies
Model System Treatment Key Finding Quantitative Result Reference
P301S Tau Transgenic Mice(-)-NilvadipineReduction of Tau HyperphosphorylationStatistically significant reduction in tau phosphorylation at PHF-1 (Ser-396/Ser-404) and AT8 (Ser-202/Thr-205) epitopes.[1][9]
Tg PS1/APPsw MiceSyk Inhibitor (BAY61-3606)Reduction of Brain Aβ LevelsSignificant reduction in brain detergent-soluble Aβ38 (p < 0.01), Aβ40, and Aβ42.[1]
Wild-type mice with intracranial Aβ injection(-)-NilvadipineIncreased Aβ Clearance Across BBBSignificant increase in human Aβ(1-42) detected in the plasma (p < 0.001).[1]
APPsw Transgenic Mice (Tg2576)Nilvadipine (B1678883) (7 months)Restoration of Cerebral Blood FlowRestored cortical perfusion levels to values similar to control littermates.[10]
Experimental Protocols

In Vivo Treatment of Transgenic Mice:

A representative protocol for the in vivo administration of this compound or its enantiomers to transgenic mouse models of Alzheimer's disease is as follows:

  • Animal Models: Utilize established transgenic mouse lines such as Tg APPsw (expressing a Swedish mutation of the amyloid precursor protein) for studying amyloid pathology and P301S (expressing a mutant human tau protein) for investigating tauopathy.[10]

  • Drug Administration: this compound, or its isolated enantiomers, can be administered orally. A common method involves incorporating the compound into the animal chow or administering it via oral gavage. For example, a study investigating a similar L-type calcium channel blocker, isradipine, trained mice to voluntarily consume the drug mixed in flavored yogurt, allowing for repeated, non-invasive dosing.

  • Dosage and Duration: Treatment duration can range from several weeks to months to assess both short-term and long-term effects. In a chronic study, this compound was administered to APPsw transgenic mice for 7 months.[10]

  • Outcome Measures:

    • Behavioral Testing: Assess cognitive function using standardized tests such as the Morris water maze or novel object recognition test.

    • Biochemical Analysis: Following the treatment period, euthanize the animals and collect brain tissue. Homogenize the brain tissue to measure levels of soluble and insoluble Aβ peptides (Aβ40 and Aβ42) using ELISA or Western blotting. Analyze tau phosphorylation at specific epitopes using Western blotting with phospho-specific antibodies.

    • Histological Analysis: Perfuse a subset of animals and prepare brain sections for immunohistochemical staining to visualize Aβ plaques and neurofibrillary tangles.

    • Cerebral Blood Flow Measurement: Utilize techniques like laser Doppler imaging to measure regional cerebral blood flow in anesthetized mice.[10]

In Vitro Blood-Brain Barrier Aβ Transcytosis Assay:

This assay is designed to model the transport of amyloid-beta across the blood-brain barrier and to evaluate the effect of compounds like this compound on this process.

  • Cell Culture Model: Establish an in vitro BBB model by co-culturing human or porcine brain endothelial cells on the apical side of a porous membrane in a Transwell insert, with astrocytes cultured on the basolateral side. This co-culture system promotes the formation of a tight endothelial monolayer with barrier properties mimicking the in vivo BBB.

  • Barrier Integrity Measurement: Before the transcytosis experiment, assess the integrity of the endothelial barrier by measuring the transendothelial electrical resistance (TEER).

  • Transcytosis Experiment:

    • Add human Aβ(1-42) peptide to the apical (luminal) chamber of the Transwell insert.

    • In the treatment group, add this compound or other test compounds to the apical chamber along with the Aβ peptide.

    • At various time points, collect samples from the basolateral (abluminal) chamber.

  • Quantification of Aβ: Measure the concentration of Aβ that has crossed the endothelial monolayer into the basolateral chamber using a sensitive ELISA.

  • Data Analysis: Compare the amount of Aβ transported in the presence and absence of the test compound to determine its effect on Aβ transcytosis.

Clinical Evidence: The NILVAD Trial

The NILVAD trial was a large-scale, multicenter, randomized, double-blind, placebo-controlled Phase III study designed to evaluate the efficacy and safety of this compound in patients with mild to moderate Alzheimer's disease.[8][11]

Quantitative Data from the NILVAD Trial
Outcome Measure Patient Population Treatment Group Placebo Group Key Finding Reference
Change from Baseline in ADAS-Cog 12 at 78 weeks Mild to Moderate AD9.41 (8.09–10.73)9.63 (8.33–10.93)No significant difference in the primary outcome of cognitive decline.
Change from Baseline in ADAS-Cog 12 at 52 weeks (Very Mild AD Subgroup, MMSE ≥ 25) Very Mild AD--Trend for less cognitive decline in the this compound group (p=0.06).[12]
Change in Hippocampal Cerebral Blood Flow at 6 months Mild to Moderate AD+20%No significant changeThis compound significantly increased CBF in the hippocampus.[3][4]
Change in Left Hippocampal CBF (mL/100g/min) Mild to Moderate AD+24.4 (95% CI, 4.3–44.5)-Statistically significant increase (p=0.02).[3]
Change in Right Hippocampal CBF (mL/100g/min) Mild to Moderate AD+20.1 (95% CI, -0.6 to 40.8)-Trend towards an increase (p=0.06).[3]
Experimental Protocol of the NILVAD Trial
  • Study Design: An 18-month, randomized, placebo-controlled, double-blind, parallel-group trial conducted at 23 academic centers in nine European countries.[11]

  • Participants: 511 individuals with mild to moderate probable Alzheimer's disease according to NINCDS-ADRDA criteria.[11]

  • Intervention: Participants were randomized to receive either 8 mg of sustained-release this compound or a matching placebo once daily for 78 weeks.[11]

  • Primary Outcome: The primary efficacy endpoint was the change from baseline in the 12-item Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-Cog 12) at 78 weeks.[11]

  • Secondary Outcomes: Key secondary outcomes included the Clinical Dementia Rating scale sum of boxes (CDR-sb) and the Disability Assessment for Dementia (DAD).[11]

  • Cerebral Blood Flow Substudy: A pre-planned substudy in a subset of participants measured changes in regional cerebral blood flow using arterial spin labeling magnetic resonance imaging (MRI) at baseline and after 6 months of treatment.[4]

Signaling Pathways and Visualizations

Tau Phosphorylation Pathway

The following diagram illustrates the proposed mechanism by which (-)-Nilvadipine reduces tau hyperphosphorylation.

Niludipine_Tau_Pathway This compound (-)-Nilvadipine Syk Syk This compound->Syk inhibits PKA Protein Kinase A (PKA) Syk->PKA inhibits GSK3b_active GSK-3β (Active) PKA->GSK3b_active phosphorylates (inhibits) GSK3b_inactive p-GSK-3β (Ser9) (Inactive) GSK3b_active->GSK3b_inactive Tau Tau GSK3b_active->Tau phosphorylates pTau Hyperphosphorylated Tau Tau->pTau NFTs Neurofibrillary Tangles pTau->NFTs

Proposed signaling pathway for (-)-Nilvadipine-mediated reduction of tau hyperphosphorylation.
Experimental Workflow for Preclinical Evaluation

The following diagram outlines a typical experimental workflow for the preclinical assessment of this compound in Alzheimer's disease models.

Preclinical_Workflow cluster_in_vivo In Vivo Studies cluster_in_vitro In Vitro Studies Animal_Model AD Transgenic Mouse Model (e.g., APPsw, P301S) Treatment This compound Administration (Oral) Animal_Model->Treatment Behavioral Behavioral Testing Treatment->Behavioral Biochemical Biochemical Analysis (Aβ, p-Tau) Treatment->Biochemical Histology Histological Analysis (Plaques, Tangles) Treatment->Histology CBF Cerebral Blood Flow Measurement Treatment->CBF BBB_Model In Vitro BBB Model (Co-culture) Abeta_Application Aβ Application +/- this compound BBB_Model->Abeta_Application Transcytosis_Assay Aβ Transcytosis Measurement (ELISA) Abeta_Application->Transcytosis_Assay

Experimental workflow for preclinical evaluation of this compound in Alzheimer's disease models.

Discussion and Future Directions

While the NILVAD trial did not meet its primary endpoint of slowing cognitive decline in a broad population of patients with mild to moderate Alzheimer's disease, the findings from the cerebral blood flow substudy and the promising preclinical data warrant further investigation. The exploratory analysis of the NILVAD trial suggested a potential benefit in patients with very mild AD, indicating that early intervention may be more effective.[12][13]

Future research should focus on several key areas:

  • Early-Stage Clinical Trials: Designing clinical trials specifically for patients in the early stages of Alzheimer's disease, including those with mild cognitive impairment, to determine if this compound can delay or prevent disease progression.

  • Biomarker Stratification: Utilizing biomarkers to identify patient populations most likely to respond to this compound treatment, such as those with evidence of significant cerebral hypoperfusion or specific inflammatory profiles.

  • Enantiomer-Specific Effects: Further elucidating the distinct roles of the (+)- and (-)-enantiomers of this compound to potentially develop more targeted therapies with improved efficacy and reduced side effects.

  • Combination Therapies: Investigating the potential of this compound in combination with other therapeutic agents that target different aspects of Alzheimer's pathology, such as anti-amyloid or anti-tau antibodies.

Conclusion

This compound represents a compelling therapeutic candidate for Alzheimer's disease due to its pleiotropic mechanism of action that addresses not only the hallmark pathologies of amyloid and tau but also the crucial contributing factors of neuroinflammation and reduced cerebral blood flow. Although the definitive clinical efficacy in a broad AD population remains to be established, the existing preclinical and clinical data provide a strong rationale for continued research and development of this compound and related compounds for the treatment and prevention of this devastating neurodegenerative disorder. The insights gained from studies on this compound will undoubtedly contribute to a more nuanced understanding of Alzheimer's disease and the development of more effective, multifaceted therapeutic strategies.

References

Neuroprotective Mechanisms of Dihydropyridine Calcium Channel Blockers: An In Vitro Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Cellular and Molecular Basis of Neuroprotection by Nimodipine (B1678889)

Author's Note: This technical guide focuses on the in vitro neuroprotective effects of Nimodipine. While the initial query specified Niludipine, the available body of research predominantly investigates Nimodipine, a closely related dihydropyridine (B1217469) calcium channel blocker. The principles and pathways discussed herein are likely to share similarities with other compounds in this class.

Introduction

Nimodipine, a dihydropyridine L-type calcium channel blocker, has demonstrated significant neuroprotective properties in various in vitro models of neuronal injury.[1][2][3][4] Traditionally recognized for its vasodilatory effects, emerging evidence reveals direct cellular mechanisms of neuroprotection independent of calcium influx blockade.[1] This guide synthesizes key findings from in vitro studies, providing researchers, scientists, and drug development professionals with a comprehensive overview of Nimodipine's neuroprotective actions, including detailed experimental protocols, quantitative data, and the underlying signaling pathways.

Quantitative Analysis of Neuroprotective Efficacy

The neuroprotective effects of Nimodipine have been quantified across different in vitro models of neuronal stress. The following tables summarize the key findings, providing a comparative overview of its efficacy.

Model of Neuronal Injury Cell Line Nimodipine Concentration Neuroprotection (%) Measurement Assay Reference
Oxygen-Glucose Deprivation (OGD)NGF-differentiated PC121-100 µM65 ± 13%Lactate Dehydrogenase (LDH) & Caspase 3[2][3][4]
Trophic WithdrawalNGF-differentiated PC121-100 µM35 ± 6%Lactate Dehydrogenase (LDH) & Caspase 3[2][3][4]
H₂O₂-induced Oxidative StressPC1220 µM~90%MTT Assay[1]
Axotomy-induced Cell DeathRat Substantia Nigra Neurons1 µMSignificant Survival IncreaseImmunohistochemistry[5]
Comparative Efficacy with Nifedipine (B1678770)
In models of Oxygen-Glucose Deprivation (OGD) in PC12 cells, Nifedipine, another L-type calcium channel blocker, demonstrated lower neuroprotective potency compared to Nimodipine, conferring 30-55 ± 8% neuroprotection.[2][3][4] In rat hippocampal slices under OGD, Nifedipine showed 29 ± 5% neuroprotection.[2][3][4] Furthermore, in trophic withdrawal-induced PC12 cell death, 100 µM of Nifedipine resulted in only 10 ± 3% neuroprotection.[2][3][4]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the protocols for the primary in vitro models and assays used to evaluate the neuroprotective effects of Nimodipine.

Cell Culture and Differentiation
  • Cell Line: PC12 cells (rat pheochromocytoma) are a common model for neuronal studies.[1][2][3][4]

  • Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere of 5% CO₂.

  • Neuronal Differentiation: For experiments mimicking neuronal characteristics, PC12 cells are often differentiated by treatment with Nerve Growth Factor (NGF).[2][3]

In Vitro Models of Neuronal Injury
  • Oxygen-Glucose Deprivation (OGD):

    • Replace the normal culture medium with a glucose-free medium.

    • Place the cells in a hypoxic chamber with an atmosphere of 95% N₂ and 5% CO₂ for a specified duration (e.g., up to 5 hours).[2][3]

    • Nimodipine or other test compounds are typically added before or during the OGD exposure.

  • Hydrogen Peroxide (H₂O₂)-Induced Oxidative Stress:

    • Treat cells with a specific concentration of H₂O₂ (e.g., 72 mM) for a defined period (e.g., 24 hours) to induce oxidative damage and cell death.[1]

    • Pre-treatment with Nimodipine (e.g., 20 µM) is performed to assess its protective effects.[1]

  • Trophic Withdrawal:

    • Differentiate PC12 cells with NGF.

    • Induce apoptosis by removing the NGF-containing medium and replacing it with a serum-free or low-serum medium.[2][3]

Assessment of Neuroprotection
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

    • This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.

    • After the experimental treatment, MTT solution is added to the cells and incubated.

    • Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.

    • The formazan is then solubilized, and the absorbance is measured spectrophotometrically.

  • Lactate Dehydrogenase (LDH) Assay:

    • LDH is a cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage.

    • The amount of LDH in the medium is quantified using a coupled enzymatic reaction that results in a colored product, which is measured spectrophotometrically.

    • Increased LDH release is indicative of decreased cell viability.

  • Caspase-3 Activity Assay:

    • Caspase-3 is a key executioner caspase in the apoptotic pathway.

    • Cell lysates are incubated with a specific caspase-3 substrate that is conjugated to a colorimetric or fluorometric reporter.

    • The activity of caspase-3 is determined by measuring the amount of cleaved reporter.

Signaling Pathways in Nimodipine-Mediated Neuroprotection

Nimodipine's neuroprotective effects are not solely dependent on its calcium channel blocking activity. It also modulates intracellular signaling cascades that promote cell survival and neurite outgrowth.

ERK/CREB Signaling Pathway

A significant mechanism underlying Nimodipine's neuroprotective action is the activation of the Extracellular signal-Regulated Kinase (ERK) and cAMP Response Element-Binding protein (CREB) pathway.[1] This pathway is crucial for promoting neuronal survival and plasticity.

ERK_CREB_Pathway Nimodipine Nimodipine VDCC L-type Voltage-Dependent Calcium Channel (VDCC) Nimodipine->VDCC PKC PKC VDCC->PKC MEK MEK PKC->MEK ERK ERK MEK->ERK CREB CREB ERK->CREB Gene_Expression Increased mRNA Expression: - Neurotrophic Factors - Calcium-Binding Proteins - Antioxidants CREB->Gene_Expression Neuroprotection Neuroprotection & Neurite Outgrowth Gene_Expression->Neuroprotection

Caption: Nimodipine-induced activation of the ERK/CREB signaling pathway.

TrkB Neurotrophin Receptor Activation

Recent studies suggest that Nimodipine can also activate TrkB neurotrophin receptors, mimicking the effects of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF).[6] This activation contributes to neuroplastic and neuroprotective signaling events.

TrkB_Signaling Nimodipine Nimodipine TrkB TrkB Receptor Nimodipine->TrkB Signaling_Cascades Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) TrkB->Signaling_Cascades Neuroplasticity Neuroplasticity Signaling_Cascades->Neuroplasticity Neuroprotection Neuroprotection Signaling_Cascades->Neuroprotection

Caption: Nimodipine-mediated activation of TrkB receptor signaling.

Experimental Workflow for In Vitro Neuroprotection Studies

The logical flow of a typical in vitro study investigating the neuroprotective effects of a compound like Nimodipine is outlined below.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assessment Assessment Cell_Culture Neuronal Cell Culture (e.g., PC12) Differentiation Neuronal Differentiation (e.g., with NGF) Cell_Culture->Differentiation Pre_treatment Pre-treatment with Nimodipine Differentiation->Pre_treatment Neuronal_Insult Induction of Neuronal Insult (e.g., OGD, H₂O₂) Pre_treatment->Neuronal_Insult Viability_Assays Cell Viability Assays (MTT, LDH) Neuronal_Insult->Viability_Assays Apoptosis_Assay Apoptosis Assay (Caspase-3) Neuronal_Insult->Apoptosis_Assay Signaling_Analysis Signaling Pathway Analysis (Western Blot for p-ERK, p-CREB) Neuronal_Insult->Signaling_Analysis Data_Analysis Data Analysis & Interpretation Viability_Assays->Data_Analysis Apoptosis_Assay->Data_Analysis Signaling_Analysis->Data_Analysis

Caption: General experimental workflow for assessing neuroprotection in vitro.

Conclusion

In vitro studies provide compelling evidence for the neuroprotective effects of Nimodipine beyond its role as a calcium channel blocker. The activation of pro-survival signaling pathways, such as the ERK/CREB and TrkB pathways, highlights its potential as a multi-target therapeutic agent for neurodegenerative diseases and ischemic insults. The experimental protocols and quantitative data presented in this guide offer a solid foundation for further research into the neuroprotective mechanisms of dihydropyridine calcium channel blockers. Future investigations should continue to elucidate the intricate molecular interactions and explore the therapeutic window for these compounds in various models of neuronal injury.

References

Niludipine as a Calcium Channel Blocker: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of its Mechanism, Research Applications, and Experimental Considerations

Niludipine, a dihydropyridine-type calcium channel blocker, has long been utilized as an antihypertensive agent. Its primary therapeutic action stems from its ability to selectively inhibit L-type voltage-gated calcium channels, leading to vasodilation and a reduction in blood pressure. Beyond its established role in cardiovascular medicine, this compound has emerged as a significant tool in preclinical and clinical research, particularly in the fields of neurodegeneration and cerebrovascular disease. This guide provides a detailed overview of this compound's core mechanisms, summarizes key quantitative findings from notable research, outlines experimental protocols for its study, and visualizes its complex signaling roles.

Core Mechanism of Action: L-Type Calcium Channel Blockade

This compound exerts its physiological effects by binding with high affinity to the α1 subunit of L-type voltage-gated calcium channels (CaV1.x) located on the plasma membrane of excitable cells, most notably vascular smooth muscle cells.[1][2] This binding event stabilizes the channel in an inactivated state, physically occluding the pore and preventing the influx of extracellular calcium (Ca²⁺) into the cell upon membrane depolarization.[3][4]

In vascular smooth muscle, the influx of Ca²⁺ is the critical trigger for the calmodulin-dependent activation of myosin light chain kinase (MLCK), which in turn phosphorylates myosin and initiates contraction. By blocking this influx, this compound effectively uncouples membrane depolarization from vasoconstriction, leading to arterial relaxation, reduced peripheral resistance, and a lowering of systemic blood pressure.[2][5] Its high vascular selectivity, with a vascular/cardiac efficacy quotient reported to be 9-10 times higher than that of nifedipine, minimizes cardiodepressive effects at therapeutic doses.[1][5]

cluster_channel Depolarization Membrane Depolarization Ca_Channel_Open L-type Ca²⁺ Channel (Open State) Depolarization->Ca_Channel_Open activates Ca_Influx Ca²⁺ Influx Ca_Channel_Open->Ca_Influx allows Ca_Channel_Blocked L-type Ca²⁺ Channel (Blocked/Inactivated) CaM Calmodulin Activation Ca_Influx->CaM MLCK MLCK Activation CaM->MLCK Contraction Smooth Muscle Contraction MLCK->Contraction This compound This compound This compound->Ca_Channel_Blocked binds & stabilizes This compound This compound Ca_Channel L-type Ca²⁺ Channel (Vascular & Neuronal) This compound->Ca_Channel inhibits AB_Production ↓ Aβ Production (Preclinical evidence) This compound->AB_Production Neuroinflammation ↓ Neuroinflammation (Preclinical evidence) This compound->Neuroinflammation Vasodilation Cerebral Vasodilation Ca_Channel->Vasodilation leads to CBF ↑ Cerebral Blood Flow (esp. Hippocampus) Vasodilation->CBF AB_Clearance ↑ Aβ Clearance CBF->AB_Clearance Neuroprotection Neuroprotection & Improved Neuronal Function AB_Clearance->Neuroprotection AB_Production->Neuroprotection Neuroinflammation->Neuroprotection start_end start_end process process measurement measurement analysis analysis A Start: AD Mouse Model Selection B Group Assignment & Chronic Treatment (this compound vs. Vehicle) A->B C Behavioral Testing (e.g., Morris Water Maze) B->C D Cerebral Blood Flow Measurement (e.g., ASL-MRI) C->D E Tissue Collection (Brain Extraction) D->E F Histological & Biochemical Analysis (Aβ, Inflammation) E->F G End: Data Interpretation F->G

References

In Vitro Efficacy of Dihydropyridine Calcium Channel Blockers: A Technical Guide Focused on Nifedipine as a Niludipine Analog

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches for in-vitro studies specifically on Niludipine yielded insufficient data to compile a comprehensive technical guide as requested. This compound is a dihydropyridine (B1217469) calcium channel blocker, and its mechanism of action is expected to be very similar to other drugs in this class. Therefore, this guide provides an in-depth overview of the in-vitro efficacy of Nifedipine (B1678770), a closely related and extensively studied dihydropyridine, as a proxy for this compound. The experimental data, protocols, and signaling pathways described herein are based on studies of Nifedipine and should be considered representative of the potential in-vitro effects of this compound, warranting further specific investigation.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a detailed examination of the in-vitro efficacy of Nifedipine, a representative dihydropyridine calcium channel blocker.

Core Mechanism of Action

Nifedipine, a dihydropyridine calcium channel blocker, primarily exerts its effects by inhibiting the influx of extracellular calcium ions through L-type calcium channels in vascular smooth muscle and cardiac muscle cells.[1] This blockade leads to vasodilation and a reduction in cardiac contractility.[1]

Quantitative Data Summary

The following tables summarize quantitative data from various in-vitro studies on Nifedipine, highlighting its effects on different cellular processes.

Table 1: Inhibitory Effects of Nifedipine on Cardiac Calcium Channels

Cell TypeParameter MeasuredIC50 ValueReference
Frog atrial fibersSlow inward current (Isi)0.2 µM[2]

Table 2: Effects of Nifedipine on Vascular Smooth Muscle Cell (VSMC) Proliferation and Migration

Cell LineAssayNifedipine ConcentrationObserved EffectReference
Rat Aortic VSMCs[³H]-thymidine incorporation10⁻⁶ M - 10⁻⁴ MDose-dependent reduction[3]
Rat Aortic VSMCsTotal protein content10⁻⁶ M - 10⁻⁴ MDose-dependent reduction[3]
Human Aortic VSMCsPDGF-induced chemotaxis30 µMPotent inhibition[4]
Human Aortic VSMCsCollagen I-induced haptotaxis30 µMPotent inhibition[4]
Human Aortic VSMCsWound-induced migration30 µMPotent inhibition[4]
Aortic Fibroblasts (SHR)Serum-induced DNA synthesis10 µM (5 days)~65% inhibition[5]
Aortic Fibroblasts (WKY)Serum-induced DNA synthesis10 µM (5 days)~10% inhibition[5]

Table 3: Effects of Nifedipine on Apoptosis and Cell Viability

Cell LineConditionNifedipine ConcentrationTreatment DurationObserved EffectReference
Aortic SMCs (SHR)-5 x 10⁻⁵ M24 hoursSignificantly higher apoptosis vs. WKY[6]
Aortic SMCs (WKY)-5 x 10⁻⁵ M72 hoursSimilar apoptosis to SHR at 24h[6]
Pancreatic β-cells (INS 832/13)Etoposide-inducedNot specifiedNot specifiedAttenuated caspase-3 activation and degradation of FTase/GGTase α-subunit[7]

Table 4: Effects of Nifedipine on Spermatozoal Functions

ParameterNifedipine ConcentrationObserved EffectReference
Ca++ uptake0.1-100 µMSignificant non-competitive inhibition[8]
Ca-dependent ATPase activity0.1-100 µMDecreased activity[8]
MotilityVarious dosesSignificant arrest[8]

Experimental Protocols

Vascular Smooth Muscle Cell (VSMC) Proliferation Assay
  • Cell Culture: Rat aortic vascular smooth muscle cells (VSMCs) are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) in a humidified atmosphere of 5% CO2 at 37°C.

  • [³H]-thymidine Incorporation Assay:

    • VSMCs are seeded in 24-well plates and synchronized in a quiescent state by serum starvation for 24 hours.

    • Cells are then stimulated with 15% FBS in the presence of varying concentrations of Nifedipine (10⁻⁶ M to 10⁻⁴ M) for 24 hours.

    • [³H]-thymidine (1 µCi/mL) is added to each well for the last 4 hours of incubation.

    • The medium is removed, and cells are washed with ice-cold phosphate-buffered saline (PBS).

    • DNA is precipitated with 5% trichloroacetic acid (TCA) and then solubilized with 0.5 N NaOH.

    • The amount of incorporated [³H]-thymidine is measured using a liquid scintillation counter.[3][5]

  • Total Protein Content Assay:

    • Following treatment as described above, cells are washed with PBS and lysed.

    • The total protein concentration of the cell lysates is determined using a bicinchoninic acid (BCA) protein assay kit, with bovine serum albumin (BSA) as a standard.[3]

VSMC Migration Assay (Wound Healing Assay)
  • Cell Culture: Human aortic VSMCs are grown to confluence in 6-well plates.

  • Wound Induction: A sterile pipette tip is used to create a linear "wound" in the confluent cell monolayer.

  • Treatment: The medium is replaced with fresh medium containing varying concentrations of Nifedipine. A control group receives medium without the drug.

  • Imaging and Analysis: Images of the wound are captured at 0 and 24 hours post-wounding. The rate of cell migration is quantified by measuring the change in the wound area over time using image analysis software.[4]

Apoptosis Detection (TUNEL Assay)
  • Cell Culture and Treatment: Aortic SMCs from Wistar-Kyoto (WKY) rats and spontaneously hypertensive rats (SHR) are cultured on glass coverslips. Cells are treated with Nifedipine (5 x 10⁻⁵ M) for 24 or 72 hours.[6]

  • TUNEL Staining:

    • Cells are fixed with 4% paraformaldehyde.

    • Apoptosis is detected using an in-situ end-labeling (TUNEL) assay kit according to the manufacturer's instructions. This method labels the 3'-OH ends of DNA fragments generated during apoptosis with fluorescently labeled dUTP.

    • Nuclei are counterstained with a DNA-specific dye such as DAPI.

    • Apoptotic cells are visualized and quantified using fluorescence microscopy.[6]

Signaling Pathways and Experimental Workflows

Nifedipine's Inhibition of VSMC Proliferation via the LKB1-AMPK Pathway

Nifedipine has been shown to inhibit vascular smooth muscle cell proliferation and reactive oxygen species (ROS) production by activating the LKB1-AMPK signaling pathway.[9]

G Nifedipine Nifedipine LKB1 LKB1 Nifedipine->LKB1 activates AMPK AMPK LKB1->AMPK activates VSMC_Proliferation VSMC_Proliferation AMPK->VSMC_Proliferation inhibits ROS_Production ROS_Production AMPK->ROS_Production inhibits G PDGF Platelet-Derived Growth Factor Pyk2 Pyk2 PDGF->Pyk2 activates Src Src Pyk2->Src activates Actin_Remodeling Actin Remodeling (Membrane Ruffling, Lamellipodium Formation) Src->Actin_Remodeling promotes VSMC_Migration VSMC_Migration Actin_Remodeling->VSMC_Migration leads to Nifedipine Nifedipine Nifedipine->Pyk2 inhibits G cluster_culture Cell Culture cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Culture_VSMCs Culture Rat Aortic VSMCs Serum_Starve Serum Starve for Synchronization Culture_VSMCs->Serum_Starve Stimulate_FBS Stimulate with FBS Serum_Starve->Stimulate_FBS Add_Nifedipine Add Nifedipine (Varying Concentrations) Serum_Starve->Add_Nifedipine Thymidine_Assay [³H]-thymidine Incorporation Assay Stimulate_FBS->Thymidine_Assay Protein_Assay Total Protein Content Assay Stimulate_FBS->Protein_Assay Add_Nifedipine->Thymidine_Assay Add_Nifedipine->Protein_Assay Measure_Radioactivity Measure Radioactivity Thymidine_Assay->Measure_Radioactivity Measure_Protein Measure Protein Concentration Protein_Assay->Measure_Protein Analyze_Data Analyze and Compare Data Measure_Radioactivity->Analyze_Data Measure_Protein->Analyze_Data

References

Niludipine's Impact on Cerebral Blood Flow in Alzheimer's Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, leading to synaptic dysfunction and neuronal loss. Mounting evidence suggests that cerebrovascular dysfunction, particularly reduced cerebral blood flow (CBF), is an early and critical component of AD pathology. This hypoperfusion can exacerbate Aβ accumulation, promote neuroinflammation, and accelerate cognitive decline. Niludipine, a dihydropyridine (B1217469) L-type calcium channel blocker, has emerged as a potential therapeutic agent for AD by virtue of its ability to improve cerebral hemodynamics. This technical guide provides an in-depth overview of the current understanding of this compound's impact on CBF in Alzheimer's models, detailing its mechanism of action, summarizing key quantitative findings, and outlining relevant experimental protocols.

Quantitative Data on this compound's Effect on Cerebral Blood Flow

The therapeutic potential of dihydropyridine calcium channel blockers, such as Nilvadipine (B1678883) (a close structural and functional analog of this compound), has been investigated in both clinical and preclinical settings. These studies provide quantitative insights into their effects on cerebral perfusion in the context of Alzheimer's disease.

Table 1: Effects of Nilvadipine on Cerebral Blood Flow in Human Alzheimer's Disease Patients
Brain RegionChange in CBF with Nilvadipine (mL/100g/min)P-valueStudy PopulationDurationMeasurement Technique
Left Hippocampus ↑ 24.4 (95% CI: 4.3–44.5)[1]0.02[1]Mild to moderate AD6 monthsArterial Spin Labeling (ASL) MRI
Right Hippocampus ↑ 20.1 (95% CI: -0.6–40.8)[1]0.06[1]Mild to moderate AD6 monthsArterial Spin Labeling (ASL) MRI
Whole-brain gray matter Stable (Δ=5.4, 95% CI: -6.4–17.2)[2]0.36[2]Mild to moderate AD6 monthsArterial Spin Labeling (ASL) MRI
Posterior Cingulate Cortex Stable (Δ=5.2, 95% CI: -16.5–27.0)[3]0.63[3]Mild to moderate AD6 monthsArterial Spin Labeling (ASL) MRI

A randomized, double-blind, placebo-controlled study demonstrated that six months of treatment with nilvadipine significantly increased blood flow to the hippocampus by approximately 20% in patients with mild to moderate Alzheimer's disease.[3][4][5] In contrast, blood flow in other brain regions remained largely unchanged.[3][4]

Table 2: Effects of Nilvadipine on Cerebral Blood Flow in Alzheimer's Disease Mouse Models
Mouse ModelTreatment DurationChange in Cortical CBFMeasurement Technique
Tg APPsw (13 months old) 2 weeksRestored to levels of control littermates[6]Laser Doppler Imaging[6]
Tg APPsw (20 months old) 7 monthsRestored to levels of control littermates[6]Laser Doppler Imaging[6]

In transgenic mouse models of AD overexpressing amyloid-beta, nilvadipine treatment has been shown to reverse the observed reduction in regional cerebral blood flow, restoring it to levels seen in healthy control mice.[6]

Signaling Pathways and Mechanism of Action

This compound primarily exerts its effects by blocking L-type voltage-gated calcium channels (VGCCs) on vascular smooth muscle cells (VSMCs) in cerebral arteries.[7] In Alzheimer's disease, amyloid-beta peptides contribute to vasoconstriction and reduced CBF. This compound is thought to counteract these pathological effects through a multi-faceted mechanism.

This compound's Vasodilatory Effect

The canonical pathway for this compound-induced vasodilation involves the inhibition of calcium influx into VSMCs. This leads to a decrease in intracellular calcium concentration, preventing the activation of myosin light-chain kinase and subsequent smooth muscle contraction, resulting in vasodilation and increased blood flow.

Niludipine_Vasodilation This compound This compound LTCC L-type Ca2+ Channels This compound->LTCC Inhibits Ca_influx Ca2+ Influx Ca_intracellular [Ca2+]i Ca_influx->Ca_intracellular Decreases MLCK MLCK Activation Ca_intracellular->MLCK Inhibits Contraction Smooth Muscle Contraction MLCK->Contraction Prevents Vasodilation Vasodilation & Increased CBF Contraction->Vasodilation Leads to

This compound-induced vasodilation pathway.
Counteracting Amyloid-Beta-Induced Vasoconstriction

Amyloid-beta peptides have been shown to induce vasoconstriction, contributing to the cerebral hypoperfusion observed in AD.[6] Aβ can trigger inflammatory responses and oxidative stress in vascular smooth muscle cells, leading to their dysfunction.[8] Nilvadipine has been demonstrated to completely inhibit the vasoconstrictive effects of Aβ in isolated arteries.[6] This suggests a direct antagonism of Aβ's vascular effects, contributing to the restoration of normal cerebral blood flow.

Niludipine_vs_Abeta cluster_Abeta Alzheimer's Pathology cluster_this compound Therapeutic Intervention Abeta Amyloid-Beta (Aβ) VSMC_dysfunction VSMC Dysfunction (Inflammation, Oxidative Stress) Abeta->VSMC_dysfunction Vasoconstriction Vasoconstriction & Reduced CBF VSMC_dysfunction->Vasoconstriction LTCC_inhibition L-type Ca2+ Channel Inhibition This compound This compound This compound->Vasoconstriction Antagonizes This compound->LTCC_inhibition Vasodilation Vasodilation & Restored CBF LTCC_inhibition->Vasodilation

This compound counteracts Aβ-induced vasoconstriction.

Experimental Protocols

Measurement of Cerebral Blood Flow

ASL is a non-invasive MRI technique that uses magnetically labeled arterial blood water as an endogenous tracer to quantify cerebral blood flow.

  • Principle: Radiofrequency pulses are used to magnetically label protons in the arterial blood water of the neck. After a delay for the labeled blood to travel to the brain, an image of the brain is acquired. A second, control image is acquired without the initial labeling pulse. The difference between the labeled and control images is proportional to the amount of arterial blood delivered to each voxel, from which CBF can be calculated.

  • Protocol Outline:

    • Patient/Animal Preparation: The subject is positioned in the MRI scanner. For animal studies, anesthesia is administered and physiological parameters (heart rate, respiration, temperature) are monitored.

    • Image Acquisition: A pseudo-continuous ASL (pCASL) sequence is typically used. This involves a long labeling pulse train applied to the feeding arteries.

    • Labeling and Control Scans: Alternating labeled and control images are acquired.

    • Post-Labeling Delay (PLD): A series of images with different PLDs may be acquired to account for variations in arterial transit time.

    • Data Analysis: The perfusion-weighted images are generated by subtracting the labeled images from the control images. These are then quantified to produce CBF maps in units of mL/100g/min using a standard single-compartment model. Regions of interest (e.g., hippocampus, posterior cingulate cortex) are then analyzed.

Laser Doppler imaging is used to measure regional cerebral blood flow in animal models.

  • Principle: A low-power laser beam illuminates the cortical surface. Light scattered by moving red blood cells undergoes a Doppler shift in frequency. The magnitude and frequency distribution of these shifts are proportional to the number and velocity of red blood cells, providing a measure of blood flow.

  • Protocol Outline:

    • Animal Preparation: The animal is anesthetized, and the head is fixed in a stereotaxic frame. A craniotomy is performed to expose the cortical region of interest.

    • Imaging: A laser Doppler imager is positioned over the exposed cortex.

    • Data Acquisition: A baseline CBF is recorded. Following administration of this compound or vehicle, CBF is continuously or intermittently monitored over time.

    • Data Analysis: Changes in CBF are expressed as a percentage of the baseline measurement.

Experimental_Workflow_CBF start Start animal_prep Animal Preparation (Anesthesia, Craniotomy) start->animal_prep baseline_cbf Baseline CBF Measurement animal_prep->baseline_cbf drug_admin Drug Administration (this compound/Vehicle) baseline_cbf->drug_admin post_cbf Post-treatment CBF Measurement drug_admin->post_cbf data_analysis Data Analysis (% Change from Baseline) post_cbf->data_analysis end End data_analysis->end

Workflow for Laser Doppler CBF measurement.
Measurement of Amyloid-Beta Clearance

This protocol allows for the real-time measurement of Aβ clearance from the brain's interstitial fluid (ISF) in living animals.

  • Principle: Aβ production is acutely inhibited using a γ-secretase inhibitor. The subsequent decay in ISF Aβ levels is monitored over time to determine the clearance rate.

  • Protocol Outline:

    • Animal Preparation: An AD transgenic mouse is anesthetized.

    • Microdialysis/Biosensor Implantation: A microdialysis probe or a specialized biosensor is implanted into the brain region of interest (e.g., hippocampus) to sample the ISF.

    • Baseline Aβ Measurement: ISF is collected, and baseline Aβ levels are established.

    • γ-Secretase Inhibitor Administration: A potent, brain-penetrant γ-secretase inhibitor is administered to block new Aβ production.

    • Time-course Aβ Measurement: ISF is continuously collected, and Aβ levels are measured at regular intervals.

    • Data Analysis: The half-life of Aβ clearance from the ISF is calculated from the decay curve. This can be compared between vehicle- and this compound-treated animals.

This method quantifies the levels of soluble and insoluble Aβ in brain tissue.

  • Principle: Brain tissue is sequentially extracted with different buffers to separate soluble and insoluble (plaque-associated) Aβ fractions. Aβ levels in these fractions are then quantified using an enzyme-linked immunosorbent assay (ELISA).

  • Protocol Outline:

    • Brain Homogenization: The brain is dissected and homogenized in a buffer containing protease inhibitors.

    • Soluble Aβ Extraction: The homogenate is centrifuged, and the supernatant containing the soluble Aβ fraction is collected.

    • Insoluble Aβ Extraction: The remaining pellet is treated with a strong denaturant (e.g., formic acid or guanidine (B92328) HCl) to solubilize the aggregated Aβ in plaques.

    • ELISA: The concentrations of Aβ40 and Aβ42 in both the soluble and insoluble fractions are measured using specific ELISA kits.

Conclusion

This compound and related dihydropyridine calcium channel blockers show considerable promise in mitigating the cerebrovascular deficits associated with Alzheimer's disease. By directly increasing cerebral blood flow, particularly in vulnerable regions like the hippocampus, and potentially counteracting the vasoconstrictive effects of amyloid-beta, these compounds may offer a valuable therapeutic strategy. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound's efficacy and mechanism of action in preclinical and clinical settings. Further research is warranted to fully elucidate the signaling pathways involved and to translate these promising findings into effective treatments for Alzheimer's disease.

References

In-Depth Technical Guide to the Molecular Targets of Niludipine in the Central Nervous System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Niludipine, a dihydropyridine (B1217469) calcium channel blocker, has garnered significant interest for its potential therapeutic applications in central nervous system (CNS) disorders, particularly Alzheimer's disease. While its primary mechanism of action involves the blockade of L-type voltage-gated calcium channels (L-VGCCs), emerging research has unveiled a more complex pharmacological profile within the CNS. This technical guide provides a comprehensive overview of the known molecular targets of this compound in the brain, presenting quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways involved. This document is intended to serve as a resource for researchers and professionals in the field of neuropharmacology and drug development.

Primary Molecular Target: L-Type Voltage-Gated Calcium Channels (L-VGCCs)

This compound's principal molecular targets are the L-type voltage-gated calcium channels, specifically the Cav1.2 and Cav1.3 subtypes, which are expressed in the brain. Blockade of these channels in vascular smooth muscle cells leads to vasodilation and increased cerebral blood flow, a property that has been demonstrated in patients with Alzheimer's disease.[1][2][3][4]

Quantitative Data: Effects on Cerebral Blood Flow

Clinical studies utilizing Arterial Spin Labeling (ASL) MRI have quantified the effects of this compound on cerebral blood flow (CBF) in patients with mild-to-moderate Alzheimer's disease.

Brain RegionChange in Cerebral Blood Flow (CBF)Treatment DurationReference
Hippocampus~20% increase6 months[1][4]
Whole-brain gray matterNo significant change6 months[1][2]
Posterior Cingulate CortexNo significant change6 months[1][2]
Global CBFIncrease from 37.6 to 42.0 mL/100 g/min 3 months[3]

Off-Target and Downstream Molecular Effects

Beyond its canonical role as a calcium channel blocker, this compound exhibits several "off-target" effects that are highly relevant to the pathophysiology of neurodegenerative diseases. These actions appear to be independent of L-type calcium channel blockade and contribute to its neuroprotective potential.

Modulation of Amyloid-Beta (Aβ) Pathology

This compound has been shown to impact the production and clearance of amyloid-beta, a key pathological hallmark of Alzheimer's disease.

Experimental SystemEffectThis compound ConcentrationReference
In vitro Blood-Brain Barrier (BBB) modelIncreased Aβ transcytosis (clearance)10 µmol/L[5]
In vivo wild-type miceFacilitated clearance of centrally administered Aβ2 mg/kg (i.p.)[6]
CHO cells over-expressing AβBlocks Aβ productionNot specified

It is noteworthy that other dihydropyridines, such as nifedipine, did not show the same efficacy in promoting Aβ clearance, suggesting a specific effect of this compound.[5]

Inhibition of Spleen Tyrosine Kinase (Syk)

A significant non-canonical target of this compound is Spleen Tyrosine Kinase (Syk). The (-)-enantiomer of nilvadipine (B1678883) is primarily responsible for this inhibitory activity.[7] Syk activation is implicated in neuroinflammation and tau pathology.

Attenuation of Tau Hyperphosphorylation

The inhibition of Syk by the (-)-enantiomer of this compound leads to a reduction in the hyperphosphorylation of tau protein, another critical component of Alzheimer's disease pathology.[7] This effect is mediated through the modulation of downstream kinases involved in tau phosphorylation.

Anti-Inflammatory Effects in the CNS

This compound has demonstrated anti-inflammatory properties by inhibiting the activation of microglia, the resident immune cells of the brain. This effect is, at least in part, mediated by the inhibition of Syk.[8] Studies with the related dihydropyridine, nimodipine, have shown a dose-dependent inhibition of pro-inflammatory cytokine release from activated microglia.[9][10]

Signaling Pathways and Experimental Workflows

The multifaceted actions of this compound in the CNS can be visualized through its engagement with multiple signaling pathways.

Niludipine_CNS_Signaling This compound This compound LTCC L-Type Calcium Channels (Cav1.2, Cav1.3) This compound->LTCC Blocks Syk Spleen Tyrosine Kinase (Syk) This compound->Syk Inhibits (-)-enantiomer APP_Processing APP Processing This compound->APP_Processing Modulates Abeta_Clearance Increased Aβ Clearance This compound->Abeta_Clearance Promotes VascularSmoothMuscle Vascular Smooth Muscle Cells LTCC->VascularSmoothMuscle Vasodilation Vasodilation VascularSmoothMuscle->Vasodilation CBF Increased Cerebral Blood Flow Vasodilation->CBF Microglia Microglia Syk->Microglia Activation Tau_Kinases Tau Kinases Syk->Tau_Kinases Activation Neuroinflammation Decreased Neuroinflammation Microglia->Neuroinflammation Abeta_Production Decreased Aβ Production APP_Processing->Abeta_Production Tau_Phosphorylation Decreased Tau Hyperphosphorylation Tau_Kinases->Tau_Phosphorylation

This compound's multifaceted CNS signaling pathways.

Experimental_Workflow_Abeta cluster_in_vitro In Vitro Aβ Modulation cluster_in_vivo In Vivo Aβ Clearance CHO_cells CHO Cells Overexpressing APP Niludipine_treatment This compound Treatment (Varying Concentrations) CHO_cells->Niludipine_treatment Cell_lysate Cell Lysate & Media Collection Niludipine_treatment->Cell_lysate ELISA_Abeta ELISA for Aβ40/42 Cell_lysate->ELISA_Abeta WB_BACE1 Western Blot for BACE1 Cell_lysate->WB_BACE1 WT_mice Wild-Type Mice Niludipine_admin This compound Administration (e.g., 2 mg/kg, i.p.) WT_mice->Niludipine_admin Abeta_injection Intracerebral Aβ Injection Niludipine_admin->Abeta_injection Blood_collection Blood Sample Collection Abeta_injection->Blood_collection ELISA_plasma_Abeta ELISA for Plasma Aβ Blood_collection->ELISA_plasma_Abeta

Workflow for assessing this compound's effect on Aβ.

Detailed Experimental Protocols

Measurement of Cerebral Blood Flow using Arterial Spin Labeling (ASL) MRI

This protocol provides a general framework for assessing changes in cerebral blood flow in human subjects, as employed in clinical trials of this compound.

a. Subject Preparation:

  • Subjects are instructed to abstain from caffeine (B1668208) and nicotine (B1678760) for at least 4 hours prior to the scan.

  • A period of rest in a quiet, dimly lit room for at least 15 minutes is recommended to achieve a stable physiological state.

b. MRI Acquisition:

  • Scanner: 3T MRI scanner.

  • Sequence: A pseudo-continuous arterial spin labeling (pCASL) sequence is recommended.

  • Labeling: Labeling of arterial blood is performed in the neck region.

  • Post-Labeling Delay (PLD): A PLD of 1.5 to 2.0 seconds is typically used to allow labeled blood to reach the brain tissue.

  • Readout: A 3D gradient and spin-echo (GRASE) or similar readout is used to acquire the images.

  • Control and Labeled Images: A series of control (no labeling) and labeled images are acquired in an interleaved fashion.

c. Image Processing and Analysis:

  • Motion Correction: Acquired images are co-registered to correct for subject motion.

  • Perfusion-Weighted Images: Labeled images are subtracted from control images to generate perfusion-weighted images.

  • CBF Quantification: Cerebral blood flow is quantified in absolute units (mL/100g/min) using a single-compartment model. This requires the acquisition of a proton-density-weighted image (M0 scan) for calibration.

  • Region of Interest (ROI) Analysis: Anatomical T1-weighted images are used to define regions of interest, such as the hippocampus, posterior cingulate cortex, and whole-brain gray matter. The mean CBF within these ROIs is then calculated.

In Vitro Assessment of Aβ Production and BACE1 Expression

This protocol outlines a method to evaluate the effect of this compound on the production of Aβ and the expression of beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) in a cell-based model.

a. Cell Culture and Treatment:

  • Cell Line: Chinese Hamster Ovary (CHO) cells stably overexpressing human amyloid precursor protein (APP).

  • Culture Conditions: Cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are treated with varying concentrations of this compound or vehicle control for a specified duration (e.g., 24 hours).

b. Sample Collection:

  • Conditioned Media: The cell culture supernatant (conditioned media) is collected to measure secreted Aβ levels.

  • Cell Lysates: Cells are washed with ice-cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.

c. Aβ Quantification (ELISA):

  • Assay: Commercially available enzyme-linked immunosorbent assay (ELISA) kits specific for Aβ40 and Aβ42 are used.

  • Procedure: The conditioned media samples are analyzed according to the manufacturer's instructions. The concentration of Aβ is determined by comparison to a standard curve.

d. BACE1 Expression Analysis (Western Blot):

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA or Bradford assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Immunoblotting: Proteins are transferred to a nitrocellulose or PVDF membrane. The membrane is blocked and then incubated with a primary antibody specific for BACE1. A loading control antibody (e.g., β-actin or GAPDH) is also used.

  • Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

In Vitro Syk Kinase Inhibition Assay (HTRF)

This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to determine the inhibitory activity of this compound on Syk kinase.

a. Reagents and Materials:

  • Recombinant Syk kinase

  • Biotinylated tyrosine kinase substrate peptide

  • ATP

  • HTRF detection reagents: Europium cryptate-labeled anti-phosphotyrosine antibody and XL665-labeled streptavidin.

  • Assay buffer

  • This compound (and its enantiomers) at various concentrations

b. Assay Procedure:

  • Kinase Reaction: In a microplate, Syk kinase is incubated with the test compound (nilvadipine) at various concentrations in the assay buffer.

  • The kinase reaction is initiated by the addition of a mixture of the biotinylated substrate peptide and ATP.

  • The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at room temperature.

  • Detection: The reaction is stopped, and the HTRF detection reagents are added.

  • After an incubation period to allow for binding, the HTRF signal is read on a compatible plate reader.

c. Data Analysis:

  • The ratio of the fluorescence emission at 665 nm (from XL665) to that at 620 nm (from the europium cryptate) is calculated.

  • The percentage of inhibition is determined for each concentration of this compound relative to a vehicle control.

  • The IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) is calculated by fitting the dose-response data to a sigmoidal curve.

Assessment of Tau Phosphorylation by Western Blot

This protocol details the steps for analyzing changes in tau phosphorylation in brain tissue from a mouse model of tauopathy following treatment with this compound.

a. Tissue Homogenization:

  • Brain tissue (e.g., hippocampus or cortex) is homogenized in a lysis buffer containing a cocktail of protease and phosphatase inhibitors.

  • The homogenate is centrifuged to pellet insoluble material, and the supernatant containing the soluble protein fraction is collected.

b. Protein Quantification:

  • The total protein concentration of the supernatant is determined using a BCA or similar protein assay.

c. Western Blotting:

  • Gel Electrophoresis: Equal amounts of protein are loaded and separated on an SDS-polyacrylamide gel.

  • Protein Transfer: The separated proteins are transferred to a PVDF membrane.

  • Antibody Incubation:

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated overnight at 4°C with a primary antibody specific for a particular phosphorylated tau epitope (e.g., AT8 for pSer202/pThr205, PHF-1 for pSer396/pSer404).

    • A primary antibody for total tau is used on a separate blot or after stripping the first antibody to normalize for total tau levels. An antibody for a loading control protein (e.g., GAPDH or β-actin) is also used.

  • Detection:

    • The membrane is washed and then incubated with an appropriate HRP-conjugated secondary antibody.

    • The protein bands are visualized using an ECL detection reagent.

d. Densitometric Analysis:

  • The intensity of the bands corresponding to phosphorylated tau, total tau, and the loading control are quantified using imaging software.

  • The level of tau phosphorylation is expressed as the ratio of the phosphorylated tau signal to the total tau signal or the loading control signal.

Primary Microglia Activation Assay

This protocol describes how to assess the anti-inflammatory effects of this compound on primary microglia.

a. Primary Microglia Culture:

  • Primary microglia are isolated from the cerebral cortices of neonatal mouse or rat pups.

  • The cells are cultured in a suitable medium, often on a confluent layer of astrocytes to maintain a resting phenotype.

b. Cell Treatment and Activation:

  • The cultured microglia are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour).

  • The cells are then stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce an inflammatory response.

c. Measurement of Inflammatory Mediators:

  • Cytokine Measurement (ELISA): The culture supernatant is collected, and the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) are quantified using specific ELISA kits.

  • Nitric Oxide (NO) Measurement (Griess Assay): The accumulation of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

d. Analysis of Microglial Morphology:

  • Cells can be fixed and stained with an antibody against a microglial marker (e.g., Iba1).

  • The morphology of the microglia (e.g., ramified vs. amoeboid) is observed and quantified using microscopy and image analysis software as an indicator of activation state.

Conclusion

This compound presents a compelling profile as a multi-target agent for CNS disorders. Its ability to not only modulate cerebral blood flow through its primary action on L-type calcium channels but also to interfere with key pathological processes in Alzheimer's disease, such as amyloid-beta and tau pathology, and neuroinflammation, highlights its therapeutic potential. The elucidation of its inhibitory effect on Syk kinase has opened new avenues for understanding its neuroprotective mechanisms. The quantitative data and detailed methodologies provided in this guide are intended to facilitate further research into the complex neuropharmacology of this compound and to aid in the development of novel therapeutic strategies for devastating neurological conditions. Further investigation is warranted to fully characterize the binding kinetics and dose-response relationships of this compound with its various CNS targets.

References

Preclinical Research on Niludipine for Neurodegenerative Diseases: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Niludipine, a dihydropyridine (B1217469) calcium channel blocker, has emerged as a promising therapeutic candidate for neurodegenerative diseases, with a substantial body of preclinical research supporting its potential efficacy, particularly in Alzheimer's disease. This technical guide synthesizes the current preclinical evidence for this compound's effects on key pathological hallmarks of neurodegenerative diseases, including amyloid-beta and tau pathology in Alzheimer's disease, and explores the broader potential of L-type calcium channel blockers in Parkinson's and Huntington's diseases. Detailed experimental protocols, quantitative data, and signaling pathway visualizations are provided to offer a comprehensive resource for researchers in the field.

This compound for Alzheimer's Disease

Preclinical studies have extensively investigated this compound in the context of Alzheimer's disease, revealing multifaceted mechanisms of action that extend beyond its primary role as a calcium channel blocker.

Effects on Amyloid-Beta Pathology

This compound has been shown to favorably modulate amyloid-beta (Aβ) pathology by both reducing its production and enhancing its clearance.[1] The (-)-nilvadipine enantiomer, in particular, has been identified as a key contributor to these effects, independent of L-type calcium channel inhibition.[1]

Table 1: Quantitative Effects of this compound on Amyloid-Beta

ParameterAnimal ModelTreatment DetailsKey FindingsReference
Aβ-induced vasoconstrictionRat aortae and human middle cerebral arteriesNot specifiedComplete inhibition of Aβ-induced vasoconstriction.[2]
Aβ Production & ClearanceNot specifiedNot specifiedBoth (+)- and (-)-nilvadipine enantiomers inhibit Aβ production and improve clearance across the blood-brain barrier.[1]
Impact on Tau Hyperphosphorylation

This compound's therapeutic potential in Alzheimer's disease is further underscored by its impact on tau pathology. The (-)-nilvadipine enantiomer has been demonstrated to reduce tau hyperphosphorylation at various epitopes relevant to Alzheimer's disease.[1] This effect is mediated through the inhibition of spleen tyrosine kinase (Syk).[1]

Table 2: Quantitative Effects of this compound on Tau Pathology

ParameterAnimal ModelTreatment DetailsKey FindingsReference
Tau HyperphosphorylationP301S mutant human Tau transgenic mice(-)-nilvadipine treatmentReduction in tau hyperphosphorylation at several Alzheimer's disease-pertinent epitopes.[1]
Enhancement of Cerebral Blood Flow

A critical aspect of this compound's neuroprotective potential is its ability to improve cerebral blood flow (CBF). In transgenic mouse models of Alzheimer's, this compound has been shown to restore cortical perfusion to levels comparable to control animals.[2] Clinical studies in patients with mild-to-moderate Alzheimer's disease have also demonstrated a significant increase in hippocampal blood flow following this compound treatment.[3][4][5]

Table 3: Quantitative Effects of this compound on Cerebral Blood Flow

ParameterModelTreatment DetailsKey FindingsReference
Regional CBF13-month-old Tg APPsw mice2 weeks of this compound treatmentRestored cortical perfusion to levels similar to control littermates.[2]
Regional CBF20-month-old Tg APPsw mice7 months of this compound treatmentRestored cortical perfusion to levels similar to control littermates.[2]
Hippocampal Blood FlowHuman patients with mild-to-moderate AD6 months of this compound treatmentApproximately 20% increase in hippocampal CBF.[3][4][5]
Mechanism of Action: Spleen Tyrosine Kinase (Syk) Inhibition

A key discovery in understanding this compound's neuroprotective effects is the identification of spleen tyrosine kinase (Syk) as a target of the (-)-nilvadipine enantiomer.[1] Inhibition of Syk has been shown to reduce Aβ production, enhance its clearance, and decrease tau hyperphosphorylation.[1]

Niludipine_Syk_Pathway This compound (-)-Nilvadipine Syk Spleen Tyrosine Kinase (Syk) This compound->Syk inhibits PKA Protein Kinase A (PKA) Syk->PKA activates Abeta Amyloid-Beta Production & Clearance Syk->Abeta regulates GSK3b GSK-3β (Ser9) PKA->GSK3b phosphorylates (inhibits) Tau Tau Protein GSK3b->Tau phosphorylates Hyperphosphorylation Hyperphosphorylation Tau->Hyperphosphorylation CBF_Workflow start Start model Tg APPsw Mouse Model start->model treatment This compound Treatment (2 weeks or 7 months) model->treatment measurement Laser Doppler Imaging of CBF treatment->measurement analysis Data Analysis and Comparison measurement->analysis end End analysis->end

References

Niludipine's Impact on Amyloid-Beta Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Niludipine, a dihydropyridine (B1217469) calcium channel blocker, has been investigated for its potential therapeutic effects in Alzheimer's disease, primarily focusing on its influence on amyloid-beta (Aβ) peptide production and clearance. This technical guide provides an in-depth analysis of the current research, presenting quantitative data, detailed experimental methodologies, and the proposed signaling pathways. The evidence suggests that this compound may reduce Aβ levels through mechanisms independent of its canonical role as a calcium channel antagonist, primarily by inhibiting the β-secretase pathway of amyloid precursor protein (APP) processing and enhancing Aβ clearance across the blood-brain barrier. However, conflicting data from related compounds and the results of a large-scale clinical trial necessitate a nuanced interpretation of its therapeutic potential.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies on the effect of this compound and related dihydropyridines on amyloid-beta levels.

Table 1: In Vitro Effects of Dihydropyridines on Amyloid-Beta Production

CompoundCell LineConcentration(s)Effect on Aβ40Effect on Aβ42Reference
This compound 7W CHO (overexpressing APP751)1-10 µmol/LSignificant reductionSignificant reduction[1]
Amlodipine 7W CHO (overexpressing APP751)1-10 µmol/LSignificant reductionSignificant reduction[1]
Nitrendipine 7W CHO (overexpressing APP751)5-10 µmol/LMarginal inhibitionNo significant effect[1]
Nifedipine 7W CHO (overexpressing APP751)Not specifiedNo significant impactNo significant impact[1]
Nimodipine (B1678889) Primary and immortalized neuronal cells30 µMLargely unaffected (total Aβ)Up to 4-fold increase[2]

Table 2: In Vivo Effects of this compound on Brain Amyloid-Beta Levels and Clearance

Animal ModelTreatmentDurationEffect on Brain Aβ LevelsEffect on Aβ ClearanceReference
Tg PS1/APPsw mice This compound4 daysSignificant reduction of soluble Aβ-[1]
Tg APPsw (Tg2576) and Tg PS1/APPsw mice Chronic oral this compoundNot specifiedDecreased Aβ burden-[1]
Wild-type mice Peripheral this compound administrationNot specified-Facilitated clearance of centrally administered Aβ42[3]
Tg2576 mice Single dose of nimodipine (10 mg/kg i.p.)Single dose-Significant rise in plasma Aβ42 levels[2]

Experimental Protocols

This section details the methodologies employed in the key studies investigating this compound's effect on Aβ production.

In Vitro Aβ Production Assays
  • Cell Culture:

    • 7W CHO cells: Stably transfected with human APP751, maintained in DMEM with 10% fetal bovine serum, penicillin/streptomycin/fungizone, and 0.3% geneticin.[1]

    • SH-SY5Y cells: Neuroblastoma cells overexpressing the APP C-terminal fragment β (C99).[1]

  • Treatment: Cells were cultured in 96-well plates and treated for 24 hours with various concentrations of dihydropyridine compounds (e.g., this compound at 1, 5, and 10 µmol/L).[1]

  • Aβ Quantification (ELISA):

    • After treatment, the cell culture medium was collected.

    • Levels of Aβ40 and Aβ42 in the medium were quantified using commercially available sandwich enzyme-linked immunosorbent assay (ELISA) kits.[4]

    • The general procedure involves coating a microplate with a capture antibody specific for the C-terminus of Aβ40 or Aβ42.

    • Samples and standards are added to the wells, followed by a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • A substrate is added, and the resulting colorimetric or chemiluminescent signal is measured, which is proportional to the amount of Aβ present.[5]

Western Blot Analysis of APP Processing
  • Sample Preparation:

    • Cell Lysates: After treatment, cells were washed with ice-cold PBS and lysed in a suitable buffer (e.g., RIPA buffer).[6] Protein concentration was determined using a protein assay.

    • Conditioned Media: Cell culture media was collected and centrifuged to remove cellular debris.[7]

  • SDS-PAGE and Transfer:

    • Equal amounts of protein from cell lysates or conditioned media were separated by SDS-polyacrylamide gel electrophoresis.

    • The separated proteins were then transferred to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • The membrane was blocked to prevent non-specific antibody binding.

    • The membrane was incubated with primary antibodies specific for:

      • Full-length APP (FL-APP)

      • Soluble APPβ (sAPPβ)[1]

      • APP C-terminal fragments (APP-CTFs)[8]

    • After washing, the membrane was incubated with a corresponding HRP-conjugated secondary antibody.

    • The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[9]

In Vivo Studies in Transgenic Mouse Models
  • Animal Models:

    • Tg PS1/APPsw mice: Express a mutant human presenilin 1 (PS1) and the Swedish mutation of human APP.[1]

    • Tg2576 mice: Express the Swedish mutation of human APP.[2]

  • Drug Administration:

    • Acute treatment: Mice were administered the test compounds (e.g., this compound) for a short duration, such as 4 days.[1]

    • Chronic treatment: this compound was administered orally over several months.[1][10]

  • Tissue Processing and Aβ Quantification:

    • Following treatment, mice were euthanized, and their brains were harvested.

    • The brains were homogenized in appropriate buffers to extract soluble and insoluble Aβ fractions.

    • Aβ levels in the brain homogenates were quantified by ELISA, as described for the in vitro assays.[11]

In Vitro Blood-Brain Barrier (BBB) Aβ Clearance Assay
  • Model: An in vitro model of the human BBB was used, consisting of a co-culture of human brain microvascular endothelial cells and astrocytes.

  • Method:

    • The effect of this compound on the transcytosis of Aβ from the "brain" side to the "blood" side of the model was measured.

    • Human Aβ was added to the upper chamber (brain side), and the amount of Aβ that crossed the endothelial cell layer into the lower chamber (blood side) was quantified by ELISA.[1]

Signaling Pathways and Mechanisms of Action

The available evidence suggests that this compound's effect on amyloid-beta is multifaceted and likely independent of its L-type calcium channel blocking activity.

Amyloid Precursor Protein (APP) Processing

The primary mechanism by which this compound is proposed to reduce Aβ production is through the modulation of APP processing. APP can be cleaved by two competing pathways: the non-amyloidogenic pathway and the amyloidogenic pathway.

  • Non-amyloidogenic Pathway: APP is first cleaved by α-secretase within the Aβ domain, precluding the formation of the Aβ peptide. This is followed by γ-secretase cleavage.

  • Amyloidogenic Pathway: APP is sequentially cleaved by β-secretase (BACE1) and then by the γ-secretase complex, leading to the production of Aβ peptides of varying lengths, most notably Aβ40 and the more aggregation-prone Aβ42.[12]

Studies have shown that this compound treatment leads to a decrease in the secretion of sAPPβ, the ectodomain fragment of APP produced by BACE1 cleavage.[1] This suggests that this compound inhibits the β-cleavage of APP, thereby shifting APP processing towards the non-amyloidogenic pathway. However, this compound did not directly inhibit BACE1 activity in cell-free assays, nor did it affect γ-secretase activity.[1] This indicates that this compound may indirectly modulate BACE1 activity or affect the trafficking of APP and/or BACE1.[13][14]

APP_Processing cluster_0 Cell Membrane cluster_1 Non-Amyloidogenic Pathway cluster_2 Amyloidogenic Pathway APP APP alpha_secretase α-secretase APP->alpha_secretase Cleavage beta_secretase β-secretase (BACE1) APP->beta_secretase Cleavage sAPP_alpha sAPPα (Neuroprotective) alpha_secretase->sAPP_alpha C83 C83 fragment alpha_secretase->C83 gamma_secretase_non_amyloid γ-secretase C83->gamma_secretase_non_amyloid Cleavage P3 P3 fragment gamma_secretase_non_amyloid->P3 sAPP_beta sAPPβ beta_secretase->sAPP_beta C99 C99 fragment beta_secretase->C99 gamma_secretase_amyloid γ-secretase C99->gamma_secretase_amyloid Cleavage Abeta Aβ (Aβ40, Aβ42) (Neurotoxic) gamma_secretase_amyloid->Abeta Niludipine_inhibition This compound (Inhibition) Niludipine_inhibition->beta_secretase

Figure 1: Amyloid Precursor Protein (APP) Processing Pathways and the Proposed Site of this compound's Action.
Aβ Clearance Across the Blood-Brain Barrier

In addition to reducing Aβ production, this compound has been shown to enhance the clearance of Aβ from the brain. In vitro studies using a model of the blood-brain barrier demonstrated that this compound increases the transcytosis of Aβ42.[3] Furthermore, in vivo experiments in wild-type mice showed that peripheral administration of this compound facilitated the clearance of Aβ42 that was centrally administered.[3] This suggests that this compound may act on brain endothelial cells to promote the transport of Aβ out of the brain and into the peripheral circulation.[15]

BBB_Clearance cluster_0 Brain Parenchyma cluster_1 Blood-Brain Barrier (BBB) cluster_2 Peripheral Circulation Abeta_brain Amyloid-beta (Aβ) Endothelial_cells Brain Endothelial Cells Abeta_brain->Endothelial_cells Transport Abeta_blood Amyloid-beta (Aβ) Endothelial_cells->Abeta_blood Clearance This compound This compound This compound->Endothelial_cells Enhances

Figure 2: Proposed Mechanism of this compound-Enhanced Aβ Clearance Across the Blood-Brain Barrier.
Experimental Workflow for In Vitro Aβ Quantification

The following diagram illustrates a typical experimental workflow for quantifying the effect of a compound like this compound on Aβ production in cell culture.

Experimental_Workflow start Start cell_culture Culture APP-expressing cells (e.g., 7W CHO) start->cell_culture treatment Treat cells with this compound (24 hours) cell_culture->treatment collect_media Collect cell culture medium treatment->collect_media centrifuge Centrifuge to remove debris collect_media->centrifuge elisa Perform Aβ40/Aβ42 ELISA centrifuge->elisa data_analysis Analyze and quantify Aβ levels elisa->data_analysis end End data_analysis->end

Figure 3: A Generalized Experimental Workflow for In Vitro Aβ Quantification.

Discussion and Future Directions

The preclinical data for this compound's effect on amyloid-beta are promising, suggesting a dual mechanism of action involving both reduced production and enhanced clearance. The finding that its effects are independent of L-type calcium channel blockade is particularly intriguing, as it suggests a novel pharmacological activity for this class of drugs.

However, there are important caveats. The study on the related dihydropyridine, nimodipine, showed an increase in Aβ42 secretion, highlighting that the effects on Aβ may not be a class-wide phenomenon and could be specific to the chemical structure of the individual compound.[2] Furthermore, the large-scale Phase III clinical trial, NILVAD, did not demonstrate a significant benefit of this compound on cognitive decline in a broad population of patients with mild to moderate Alzheimer's disease. While a potential benefit was observed in a subgroup of patients with very mild disease, this requires further investigation.

Future research should focus on elucidating the precise molecular target of this compound that mediates its effects on APP processing and Aβ clearance. Investigating the impact of this compound on the subcellular trafficking of APP and BACE1 could provide valuable insights. Additionally, further clinical trials focusing on early-stage Alzheimer's disease or individuals with a high risk of developing the disease may be warranted to fully assess the therapeutic potential of this compound.

References

Methodological & Application

Niludipine Experimental Protocol for Cell Culture: Application Notes and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Direct experimental protocols and extensive cell culture data for Niludipine are limited in publicly available scientific literature. This document provides a comprehensive set of experimental protocols and application notes based on the well-documented activities of closely related dihydropyridine (B1217469) calcium channel blockers, namely Nifedipine (B1678770) and Nilvadipine . These protocols are intended to serve as a foundational guide for researchers investigating the in vitro effects of this compound. It is strongly recommended that researchers perform dose-response studies to determine the optimal concentration of this compound for their specific cell lines and experimental conditions.

Introduction

This compound is a dihydropyridine calcium channel blocker. This class of compounds is known to inhibit the influx of calcium ions through L-type calcium channels, leading to vasodilation. Beyond their cardiovascular applications, dihydropyridines like Nifedipine and Nilvadipine have been investigated for their effects on various cellular processes, including cell proliferation, apoptosis, and neuroprotection. This document outlines detailed protocols for studying the effects of this compound in a cell culture setting, drawing parallels from established methodologies for related compounds.

Data Presentation: Efficacy of Related Dihydropyridines

The following tables summarize the effective concentrations and IC50 values of Nifedipine and Nilvadipine in various in vitro assays. This data can be used as a starting point for designing experiments with this compound.

Table 1: Effective Concentrations of Nifedipine and Nilvadipine in In Vitro Assays

Assay TypeCell LineCompoundConcentration RangeEffectReference
Cell ProliferationAortic Smooth Muscle Cells (Rat)Nifedipine10 µMInhibition of serum-induced DNA synthesis.[1][2]
Apoptosis PreventionCardiomyocytes (Chick Embryo)Nifedipine1 - 100 µMNo induction of apoptosis; prevents Ca2+-mediated apoptosis.[3]
NeuroprotectionDopaminergic Substantia Nigra Neurons (Rat)NifedipineNot SpecifiedEnhanced survival of axotomized neurons.[3]
Cell ViabilityHypoxic A549 CellsNifedipine10 µMIncreased cell viability.[4]
Aβ ReductionSH-SY5Y (APP overexpressing)Nilvadipine1 - 10 µMDose-dependent decrease in Aβ40 and Aβ42.[5]
NeuroprotectionPurified Retinal Ganglion CellsNilvadipine1 - 100 nMDose-dependent protection against glutamate (B1630785) neurotoxicity.[5]
Anti-inflammatoryPrimary Mouse MicrogliaNilvadipine36 nMInhibition of Aβ-stimulated IL-1β release.[5]

Table 2: IC50 Values of Nifedipine and Nilvadipine for L-type Ca2+ Channels

CompoundCell TypeIC50Reference
NifedipineNot Specified~100 nM[5]
NilvadipineRat Frontal Cortical Neurons3 x 10⁻⁸ M[5]
NilvadipineRat Hippocampal CA1 Pyramidal Neurons1.5 x 10⁻⁷ M (HVA)[5]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from methodologies used for Nifedipine and Nilvadipine to assess the effect of this compound on cell viability.[3][5]

Objective: To determine the cytotoxic effects of this compound on a given cell line and to calculate the half-maximal inhibitory concentration (IC50).

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete culture medium to achieve a range of final concentrations. Ensure the final DMSO concentration in the wells does not exceed 0.1% to avoid solvent toxicity.

  • Treatment: After 24 hours of cell attachment, remove the medium and add 100 µL of medium containing various concentrations of this compound to the wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

Apoptosis Assay (FACS Analysis of Annexin V/Propidium Iodide Staining)

This protocol is based on general methods for apoptosis detection and can be applied to study this compound's effects.

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for the chosen duration.

  • Cell Harvesting: Harvest the cells by trypsinization. Collect both adherent and floating cells.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol, adapted from studies on Nifedipine, allows for the investigation of this compound's impact on cell cycle progression.[1][2]

Objective: To determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after this compound treatment.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound.

  • Cell Harvesting: Harvest cells by trypsinization.

  • Washing: Wash cells with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content of the cells by flow cytometry.

Western Blot Analysis

This protocol is a standard method to analyze changes in protein expression and can be used to investigate the signaling pathways affected by this compound.[5]

Objective: To detect and quantify the expression levels of specific proteins in response to this compound treatment.

Materials:

  • Cells of interest

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary and HRP-conjugated secondary antibodies

  • TBST (Tris-buffered saline with 0.1% Tween 20)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualization of Signaling Pathways and Workflows

Generalized Signaling Pathway for Dihydropyridine Calcium Channel Blockers

G Ca_channel L-type Ca2+ Channel Ca_influx Ca2+ Influx This compound This compound This compound->Ca_channel Intracellular_Ca ↑ Intracellular Ca2+ Calmodulin Calmodulin Activation Intracellular_Ca->Calmodulin MLCK MLCK Activation Calmodulin->MLCK Contraction Smooth Muscle Contraction MLCK->Contraction

Caption: Generalized mechanism of this compound action on L-type calcium channels.

Hypothetical Neuroprotective Signaling Pathway of this compound in Alzheimer's Disease

Based on the known effects of Nilvadipine on amyloid-beta production.[5]

G This compound This compound beta_secretase β-secretase (BACE1) This compound->beta_secretase Inhibits Neuroprotection Neuroprotection This compound->Neuroprotection APP Amyloid Precursor Protein (APP) Abeta Amyloid-β (Aβ) Production APP->Abeta Cleavage by beta_secretase->Abeta gamma_secretase γ-secretase gamma_secretase->Abeta Neurotoxicity Neurotoxicity & Neuronal Death Abeta->Neurotoxicity

Caption: Postulated neuroprotective pathway of this compound in Alzheimer's disease.

Experimental Workflow for In Vitro Evaluation of this compound

G start Start: Select Cell Line dose_response Dose-Response Study (MTT Assay) start->dose_response ic50 Determine IC50 dose_response->ic50 functional_assays Functional Assays (Apoptosis, Cell Cycle) ic50->functional_assays mechanism Mechanism of Action (Western Blot, ELISA) functional_assays->mechanism end End: Data Analysis & Interpretation mechanism->end

Caption: A typical workflow for the in vitro characterization of this compound.

References

Application Notes and Protocols for the Dissolution of Dihydropyridine Calcium Channel Blockers for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: The query specified "Niludipine." However, literature searches predominantly yield results for "Nifedipine" and "Nilvadipine," which are structurally similar dihydropyridine (B1217469) calcium channel blockers. It is possible that "this compound" is a typographical error or a less common name. This document provides protocols for both Nifedipine (B1678770) and Nilvadipine, as their dissolution procedures are comparable due to similar chemical properties. Researchers should verify the exact identity of their compound of interest.

These application notes provide detailed protocols for the preparation, storage, and application of stock solutions of Nifedipine and Nilvadipine for in vitro experiments. Adherence to these guidelines is crucial for ensuring experimental reproducibility and accuracy.

Physicochemical Properties and Solubility

Nifedipine and Nilvadipine are practically insoluble in water but are soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[1] It is crucial to use anhydrous solvents, as the presence of water can significantly reduce solubility.

Table 1: Solubility of Nifedipine and Nilvadipine

CompoundSolventSolubilityNotes
Nifedipine Dimethyl Sulfoxide (DMSO)Approximately 30 mg/mL[2], up to 50 mg/mL[3]Purge solvent with an inert gas.[2]
EthanolApproximately 3 mg/mL[2]Sparingly soluble in absolute ethanol.[3]
Methanol26 g/L (at 20°C)-
WaterPractically insoluble[3]Solubility in a 1:10 DMSO:PBS (pH 7.2) solution is approximately 0.1 mg/mL.[2]
Nilvadipine Dimethyl Sulfoxide (DMSO)≥12.4 mg/mL, up to 77 mg/mL (199.8 mM)Use fresh, anhydrous DMSO.[1]
Ethanol (EtOH)≥37.13 mg/mL (with sonication), up to 33 mg/mLCan be used as an alternative to DMSO.[1]
WaterInsoluble-

Experimental Protocols: Stock Solution Preparation

Safety Precautions: Handle Nifedipine and Nilvadipine powder in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. These compounds are light-sensitive, so all procedures should be performed under low-light conditions, and solutions should be stored in light-protecting containers (e.g., amber vials).[4]

Protocol 2.1: Preparation of a 20 mM Nilvadipine Stock Solution in DMSO

Materials:

  • Nilvadipine powder (MW: 385.37 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, light-protecting microcentrifuge tubes

  • Calibrated micropipettes

  • Vortex mixer

  • Water bath or sonicator (optional)

Methodology:

  • Calculation: To prepare 1 mL of a 20 mM stock solution, calculate the required mass of Nilvadipine:

    • 0.020 mol/L * 0.001 L * 385.37 g/mol = 0.0077 g = 7.7 mg

  • Weighing: Accurately weigh 7.7 mg of Nilvadipine powder and place it into a sterile, light-protecting microcentrifuge tube.

  • Dissolution: Using a calibrated micropipette, add 1 mL of anhydrous DMSO to the tube.

  • Mixing: Cap the tube securely and vortex for 1-2 minutes until the powder is completely dissolved.[1] Gentle warming in a water bath (not exceeding 37°C) or brief sonication can aid dissolution if necessary.[1]

  • Visual Inspection: Ensure the solution is clear and free of any particulate matter.

  • Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile, light-protecting microcentrifuge tubes. Store at -20°C for up to 3 months or at -80°C for long-term storage (1 to 2 years).[1] Avoid repeated freeze-thaw cycles.

Protocol 2.2: Preparation of a 10 mg/mL Nifedipine Stock Solution in DMSO

Materials:

  • Nifedipine powder (MW: 346.3 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, light-protecting glass vial

  • Calibrated micropipettes

  • Vortex mixer or sonicator

Methodology:

  • Weighing: Weigh 10 mg of Nifedipine powder and transfer it to a sterile, light-protecting glass vial.

  • Dissolution: Add 1 mL of anhydrous DMSO to the vial.

  • Mixing: Seal the vial and vortex thoroughly. If needed, sonicate the solution for 5-10 minutes to ensure complete dissolution.

  • Visual Inspection: Confirm that the solution is clear and homogeneous.

  • Aliquoting and Storage: Aliquot into single-use volumes and store in light-protecting containers at -20°C. Stock solutions in DMSO are stable for at least one year when stored properly.

Application in In Vitro Assays

For most cell-based assays, the high-concentration stock solution must be diluted to the final working concentration in the appropriate cell culture medium or assay buffer. It is critical to keep the final concentration of the organic solvent (e.g., DMSO) low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[1]

Experimental Workflow for Preparing Working Solutions

G stock Prepare Concentrated Stock Solution (e.g., 20 mM in DMSO) aliquot Aliquot into Single-Use Light-Protecting Tubes stock->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw a Single Aliquot for a Single Experiment store->thaw dilute Serially Dilute in Culture Medium/Assay Buffer to Final Working Concentration thaw->dilute assay Add to In Vitro Assay (e.g., cell culture) dilute->assay

Caption: Workflow for preparing working solutions from a stock solution.

Signaling Pathway

Nifedipine, a dihydropyridine calcium channel blocker, primarily exerts its effects by inhibiting the influx of extracellular calcium through L-type voltage-gated calcium channels.[5] This action leads to the relaxation of vascular smooth muscle cells. Additionally, studies have shown that nifedipine can influence other signaling pathways, such as the LKB1-AMPK pathway, which is involved in suppressing vascular smooth muscle cell proliferation and reactive oxygen species production.[5]

Signaling Pathway of Nifedipine in Vascular Smooth Muscle Cells

G Nifedipine Nifedipine L_type L-type Ca2+ Channel Nifedipine->L_type Inhibits LKB1 LKB1 Nifedipine->LKB1 Activates Ca_influx Ca2+ Influx L_type->Ca_influx VSMC_relaxation VSMC Relaxation Ca_influx->VSMC_relaxation AMPK AMPK LKB1->AMPK Activates VSMC_proliferation VSMC Proliferation AMPK->VSMC_proliferation Inhibits ROS ROS Production AMPK->ROS Inhibits

Caption: Simplified signaling pathway of Nifedipine.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the recommended dosages, experimental protocols, and mechanisms of action for Niludipine (also known as Nilvadipine) in mouse models of neurodegeneration. This document is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this compound.

Quantitative Data Summary

The following table summarizes the reported dosages of this compound used in various mouse models relevant to neurodegenerative diseases.

Indication/ModelMouse StrainAdministration RouteDosageVehicleDurationKey FindingsReference(s)
Alzheimer's Disease (AD)TgAPPswIntraperitoneal (i.p.)1 mg/kg/dayNot Specified15 daysIncreased cerebral blood flow.[1]
Alzheimer's Disease (AD)Tg PS1/APPswIntraperitoneal (i.p.)2 mg/kg50% DMSO in PBS4 daysReduced soluble brain Aβ1-40 and Aβ1-42.[2]
Repetitive Mild Traumatic Brain Injury (r-mTBI)hTauIntraperitoneal (i.p.)2 mg/kg1:1 solution of PBS and PEG21 daysMitigated neuroinflammation and improved spatial memory.[3][4]
Aging----40 weeksPrevented age-related increases in ubiquitin-immunoreactive neurons.[5]

Mechanism of Action: Signaling Pathways

This compound exerts its neuroprotective effects through a multi-faceted mechanism that extends beyond its function as an L-type calcium channel blocker. A key target of this compound in the context of neurodegeneration is the Spleen Tyrosine Kinase (Syk) .[6][7] Inhibition of Syk by this compound initiates a signaling cascade that favorably modulates the pathological hallmarks of Alzheimer's disease, namely amyloid-beta (Aβ) plaque formation and tau hyperphosphorylation.[6][8]

The proposed signaling pathway is as follows:

  • This compound inhibits Spleen Tyrosine Kinase (Syk) .[6][9]

  • Inhibition of Syk leads to the activation of Protein Kinase A (PKA) .[6][7]

  • Activated PKA phosphorylates Glycogen Synthase Kinase 3 Beta (GSK3β) at its inhibitory serine-9 residue .[6][7]

  • Phosphorylation at Ser-9 inactivates GSK3β , a primary kinase responsible for the hyperphosphorylation of the tau protein.[6]

  • The inactivation of GSK3β results in reduced tau hyperphosphorylation , a critical event in the formation of neurofibrillary tangles.[6]

  • Furthermore, Syk inhibition has been shown to reduce the production of Aβ and decrease neuroinflammation .[6][9]

Signaling Pathway Diagram

Niludipine_Syk_Pathway cluster_inhibition Inhibitory Effects cluster_activation Protective Effects This compound This compound Syk Spleen Tyrosine Kinase (Syk) This compound->Syk Abeta Aβ Production This compound->Abeta Inflammation Neuroinflammation This compound->Inflammation PKA Protein Kinase A (PKA) Syk->PKA activates Syk->Abeta Syk->Inflammation GSK3b GSK3β PKA->GSK3b phosphorylates pGSK3b p-GSK3β (Ser9) (Inactive) GSK3b->pGSK3b Tau Tau GSK3b->Tau phosphorylates pGSK3b->Tau pTau Hyperphosphorylated Tau Tau->pTau Neuroprotection Neuroprotection pTau->Neuroprotection Abeta->Neuroprotection Inflammation->Neuroprotection

Caption: this compound's neuroprotective signaling pathway.

Experimental Protocols

Due to its hydrophobic nature, this compound requires a suitable vehicle for in vivo administration.[1] The choice of administration route and vehicle will depend on the specific experimental design.

Experimental Workflow: In Vivo Administration

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_post Post-Administration weigh Weigh this compound dissolve Dissolve/Suspend this compound weigh->dissolve prepare_vehicle Prepare Vehicle prepare_vehicle->dissolve weigh_mouse Weigh Mouse dissolve->weigh_mouse calculate_dose Calculate Dose Volume weigh_mouse->calculate_dose administer Administer Drug (e.g., i.p., Oral Gavage) calculate_dose->administer monitor Monitor for Adverse Effects administer->monitor behavioral Behavioral Testing monitor->behavioral tissue Tissue Collection & Analysis behavioral->tissue

Caption: General experimental workflow for this compound administration.

Protocol 1: Intraperitoneal (i.p.) Injection

This method is commonly used for systemic delivery of this compound.

Materials:

  • This compound powder

  • Vehicle (e.g., 1:1 solution of phosphate-buffered saline (PBS) and polyethylene (B3416737) glycol (PEG) or 50% DMSO in PBS)[2][3][4]

  • Sterile 1 mL syringe

  • Sterile 25-27 gauge needle

  • 70% ethanol (B145695) swabs

  • Analytical balance

  • Vortex mixer

Procedure:

  • Preparation of this compound Solution:

    • On the day of injection, calculate the required amount of this compound based on the desired dose (e.g., 2 mg/kg) and the number and average weight of the mice.

    • Weigh the calculated amount of this compound powder.

    • In a sterile vial, dissolve the this compound powder in the chosen vehicle.

    • Vortex the mixture thoroughly until the this compound is completely dissolved and the solution is clear.

  • Administration:

    • Weigh each mouse to determine the precise injection volume.

    • Restrain the mouse by scruffing the neck to expose the abdomen.

    • Tilt the mouse's head slightly downwards.

    • Wipe the injection site in the lower right quadrant of the abdomen with a 70% ethanol swab. Avoid the midline to prevent injury to the bladder or cecum.

    • Insert the needle at a 15-20 degree angle.

    • Gently aspirate to ensure the needle has not entered a blood vessel or internal organ.

    • Slowly inject the this compound solution.

    • Withdraw the needle and return the mouse to its cage.

    • Monitor the mouse for any signs of distress for at least 15-30 minutes post-injection.

Protocol 2: Oral Gavage

Oral gavage allows for the precise oral administration of a specific dose of this compound.

Materials:

  • This compound powder

  • Vehicle (e.g., 0.5% w/v carboxymethylcellulose (CMC) in sterile water)[1]

  • Sterile 1 mL syringe

  • Appropriately sized oral gavage needles (20-22 gauge for adult mice)[1]

  • Analytical balance

  • Homogenizer or sonicator

Procedure:

  • Preparation of this compound Suspension:

    • Prepare the 0.5% CMC vehicle by dissolving CMC in sterile water. Gentle heating may be required. Allow the solution to cool to room temperature.

    • Calculate and weigh the required amount of this compound powder.

    • In a sterile container, create a paste by adding a small volume of the CMC vehicle to the this compound powder.

    • Gradually add the remaining vehicle while continuously mixing.

    • Homogenize the suspension using a sonicator or a high-speed homogenizer until a uniform suspension is achieved.

    • Prepare the suspension fresh daily and shake well before each use.[1]

  • Administration:

    • Weigh each mouse to determine the precise volume of the this compound suspension to be administered (typically 5-10 mL/kg body weight).[1]

    • Measure the correct insertion length of the gavage needle by placing it alongside the mouse, from the corner of the mouth to the last rib. Mark this length on the needle.[1]

    • Properly restrain the mouse, ensuring the head and body are in a straight line to facilitate passage into the esophagus.

    • Gently insert the gavage needle into the mouth, advancing it along the roof of the mouth and into the esophagus. The needle should pass smoothly without resistance.

    • Once the needle has reached the predetermined depth, slowly administer the suspension.

    • Gently remove the gavage needle along the same path of insertion.

    • Return the mouse to its cage and monitor for any signs of distress, such as labored breathing or lethargy, for at least 15-30 minutes.[1]

Protocol 3: Subcutaneous (s.c.) Injection

Subcutaneous injection provides a slower rate of absorption compared to intraperitoneal injection.

Materials:

  • This compound powder

  • Sterile vehicle (e.g., saline, corn oil)

  • Sterile 1 mL syringe

  • Sterile 23-25 gauge needle

  • 70% ethanol swabs

  • Analytical balance

  • Vortex mixer

Procedure:

  • Preparation of this compound Solution:

    • Prepare the this compound solution as described in the i.p. injection protocol, using a vehicle suitable for subcutaneous administration.

  • Administration:

    • Weigh the mouse to determine the correct injection volume.

    • Restrain the mouse and lift a fold of skin over the dorsal midline (scruff).

    • Wipe the injection site with a 70% ethanol swab.

    • Insert the needle into the base of the tented skin, parallel to the body.

    • Gently aspirate to check for blood. If blood appears, withdraw the needle and choose a new site.

    • Inject the solution, creating a small bleb under the skin.

    • Withdraw the needle and gently massage the area to aid dispersal.

    • Return the mouse to its cage and monitor for any adverse reactions.

References

Preparation of Nifedipine Stock Solutions for Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Nifedipine is a dihydropyridine (B1217469) calcium channel blocker widely utilized in cardiovascular research and drug development.[1] Its primary mechanism of action involves the inhibition of L-type calcium channels, leading to vasodilation and a decrease in peripheral vascular resistance.[2] Accurate and reproducible experimental results rely on the correct preparation and storage of Nifedipine stock solutions. These application notes provide detailed protocols for the preparation of Nifedipine stock solutions for use in various laboratory settings.

Physicochemical Properties and Solubility

Nifedipine is a yellow crystalline powder that is practically insoluble in water but soluble in organic solvents.[3][4] It is crucial to protect Nifedipine and its solutions from light to prevent degradation.[5]

Table 1: Physicochemical and Solubility Data for Nifedipine

PropertyValueReference(s)
Molecular Formula C₁₇H₁₈N₂O₆[6]
Molecular Weight 346.3 g/mol [6]
Appearance Yellow crystalline solid[6]
Solubility in DMSO ~30 mg/mL[6]
Solubility in Ethanol ~3 mg/mL[6]
Aqueous Solubility Sparingly soluble[6]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Nifedipine Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of Nifedipine in dimethyl sulfoxide (B87167) (DMSO).

Materials:

  • Nifedipine powder

  • Anhydrous/sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials (amber or wrapped in foil)

  • Calibrated analytical balance

  • Calibrated micropipettes

  • Vortex mixer

Procedure:

  • Calculate the required mass of Nifedipine:

    • To prepare 1 mL of a 10 mM stock solution, use the following calculation:

      • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 346.3 g/mol * (1000 mg / 1 g) = 3.463 mg

  • Weighing:

    • In a chemical fume hood, carefully weigh out 3.463 mg of Nifedipine powder and transfer it to a sterile, light-protected microcentrifuge tube.

  • Dissolution:

    • Add 1 mL of anhydrous DMSO to the tube containing the Nifedipine powder.

  • Mixing:

    • Securely cap the tube and vortex the solution until the Nifedipine is completely dissolved. Gentle warming (not exceeding 37°C) may aid in dissolution.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots in light-protected sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short to medium-term storage (up to 3 months) or at -80°C for long-term storage.[7]

Table 2: Storage and Stability of Nifedipine Stock Solutions

FormStorage TemperatureDurationNotesReference(s)
Powder -20°C≥ 4 yearsStore in a dark, dry place.[6]
Stock Solution in DMSO -20°CUp to 3 monthsAliquot to avoid freeze-thaw cycles. Protect from light.[7]
Aqueous Solution 4°CNot recommended for more than one dayPrepare fresh for each experiment.[6]

Mandatory Visualizations

G cluster_workflow Experimental Workflow: Nifedipine Stock Solution Preparation A Calculate Mass of Nifedipine B Weigh Nifedipine Powder A->B 3.463 mg for 1 mL of 10 mM C Add DMSO B->C Transfer to light-protected tube D Vortex to Dissolve C->D Ensure complete dissolution E Aliquot Solution D->E Create single-use volumes F Store at -20°C or -80°C E->F Protect from light

Caption: Workflow for preparing a Nifedipine stock solution.

G cluster_pathway Simplified Signaling Pathway of Nifedipine Nifedipine Nifedipine LTypeCaChannel L-type Calcium Channel Nifedipine->LTypeCaChannel Blocks CaInflux Calcium Influx Inhibition LTypeCaChannel->CaInflux VascularSmoothMuscle Vascular Smooth Muscle Relaxation CaInflux->VascularSmoothMuscle Vasodilation Vasodilation VascularSmoothMuscle->Vasodilation

Caption: Nifedipine's mechanism of action.

References

Application Note: Quantification of Niludipine in Human Plasma using HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Niludipine, a dihydropyridine (B1217469) calcium channel blocker, is under investigation for various therapeutic applications. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies. This application note provides a detailed protocol for the determination of this compound in human plasma using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is based on established analytical principles for dihydropyridine compounds and offers a robust and reliable approach for bioanalytical studies.

While specific HPLC-UV/MS methods for this compound are not extensively documented in readily available literature, this protocol has been adapted from validated methods for structurally similar dihydropyridine calcium channel blockers, such as nifedipine (B1678770).[1] The sample preparation technique is based on a published method for nilvadipine (B1678883) (a closely related compound), ensuring efficient extraction from the biological matrix.[2][3]

Principle

This method involves the extraction of this compound and an internal standard (IS) from human plasma via liquid-liquid extraction (LLE). The separation is achieved on a C18 reversed-phase HPLC column with isocratic elution, and quantification is performed using a UV detector.

Materials and Reagents

  • This compound reference standard

  • Internal Standard (e.g., Nifedipine or a deuterated this compound analogue)[2][3]

  • HPLC grade acetonitrile (B52724), methanol (B129727), n-hexane, and ethyl acetate[2]

  • Deionized water (18.2 MΩ·cm)

  • Formic acid

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • 0.1 M Sodium Hydroxide (NaOH)

Equipment

  • HPLC system with a UV detector

  • C18 reversed-phase analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1]

  • Centrifuge

  • Vortex mixer

  • Sample evaporator (e.g., nitrogen evaporator)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Polypropylene (B1209903) centrifuge tubes

Experimental Protocols

Preparation of Standard and Quality Control (QC) Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the internal standard in methanol to prepare individual stock solutions of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 mixture of acetonitrile and water to obtain working standard solutions at various concentration levels.

  • Internal Standard Working Solution: Dilute the internal standard stock solution with the same diluent to achieve a final concentration of 100 ng/mL.

  • Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and quality control samples at low, medium, and high concentrations.

Sample Preparation: Liquid-Liquid Extraction
  • Pipette 500 µL of plasma sample, calibration standard, or QC sample into a polypropylene centrifuge tube.

  • Add 50 µL of the internal standard working solution (100 ng/mL) and vortex briefly.

  • Add 100 µL of 0.1 M NaOH to alkalinize the sample and vortex for 30 seconds.[2]

  • Add 2 mL of the extraction solvent mixture (n-hexane:ethyl acetate, 92.5:7.5 v/v) and vortex for 10 minutes.[2]

  • Centrifuge the samples at 4000 rpm for 10 minutes.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue with 200 µL of the mobile phase.

  • Vortex for 1 minute and transfer to an HPLC vial for analysis.

HPLC Chromatographic Conditions

The following table summarizes the recommended HPLC parameters, adapted from methods for similar compounds.[1]

ParameterValue
Column C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Water (63:37, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature Ambient
Detector Wavelength 235 nm
Run Time 10 minutes

Method Validation Parameters

The following table outlines the typical validation parameters that should be assessed for this method, with expected performance characteristics based on similar assays.[1][2]

ParameterSpecification
Linearity (r²) ≥ 0.995
Linear Range 1 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy (% Bias) Within ±15% (±20% for LLOQ)
Recovery > 85%
Stability (Freeze-thaw, Short-term, Long-term) Analyte concentration within ±15% of initial

Data Presentation

Table 1: HPLC Chromatographic Conditions
ParameterSetting
HPLC SystemAgilent 1260 Infinity II or equivalent
ColumnC18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile : Water (63:37, v/v)[1]
Flow Rate1.0 mL/min[1]
Injection Volume20 µL
Oven Temperature30 °C
UV Detector Wavelength235 nm[1]
Internal StandardNifedipine
Table 2: Method Validation Summary (Expected Performance)
Validation ParameterAcceptance CriteriaExpected Result
Linearity
Calibration Curve Range1 - 1000 ng/mLMeets criteria
Correlation Coefficient (r²)≥ 0.995≥ 0.998
Accuracy & Precision
LLOQ Accuracy (% Bias)± 20%Within ± 10%
LLOQ Precision (%RSD)≤ 20%< 15%
LQC, MQC, HQC Accuracy (% Bias)± 15%Within ± 8%
LQC, MQC, HQC Precision (%RSD)≤ 15%< 10%
Recovery
Extraction RecoveryConsistent and reproducible> 90%
Stability
Freeze-Thaw Stability (3 cycles)% Change within ±15%Meets criteria
Short-Term Stability (24h, RT)% Change within ±15%Meets criteria
Long-Term Stability (-20°C, 30 days)% Change within ±15%Meets criteria

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_processing Data Processing plasma Plasma Sample (500 µL) add_is Add Internal Standard (50 µL) plasma->add_is add_naoh Add 0.1 M NaOH (100 µL) add_is->add_naoh vortex1 Vortex add_naoh->vortex1 add_solvent Add Extraction Solvent (2 mL) (n-hexane:ethyl acetate, 92.5:7.5) vortex1->add_solvent vortex2 Vortex (10 min) add_solvent->vortex2 centrifuge Centrifuge (4000 rpm, 10 min) vortex2->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase (200 µL) evaporate->reconstitute inject Inject into HPLC System reconstitute->inject separation Chromatographic Separation (C18 Column) inject->separation detection UV Detection (235 nm) separation->detection integrate Peak Integration detection->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantify this compound Concentration calibrate->quantify

Caption: Experimental workflow for this compound quantification.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound in human plasma by HPLC. The method is designed to be robust and reliable for use in pharmacokinetic and other bioanalytical studies. Adherence to the described procedures and proper method validation will ensure the generation of high-quality, reproducible data.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of Niludipine and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Niludipine is a dihydropyridine (B1217469) calcium channel blocker used in the management of hypertension. The monitoring of this compound and its metabolites in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This document provides detailed application notes and protocols for the analysis of this compound and its metabolites using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[1][2]

Metabolic Pathway of this compound

The metabolism of this compound, like other dihydropyridine calcium channel blockers, primarily occurs in the liver. The main metabolic transformations involve the oxidation of the dihydropyridine ring to its pyridine (B92270) analogue, which is a common pathway for this class of drugs.[3] Subsequent metabolic steps may include hydrolysis of the ester side chains and hydroxylation of the alkyl groups.[3]

Below is a diagram illustrating the predicted metabolic pathway of this compound.

Niludipine_Metabolism This compound This compound M1 Dehydrogenated this compound (Pyridine Analog) This compound->M1 Oxidation (CYP450) M3 Hydroxylated Metabolite This compound->M3 Hydroxylation M2 Hydrolyzed Metabolite M1->M2 Ester Hydrolysis

Caption: Predicted metabolic pathway of this compound.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique is critical for removing matrix interferences and ensuring accurate quantification. Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly used methods for dihydropyridine drugs in biological fluids.

Protocol: Liquid-Liquid Extraction (LLE) for Plasma Samples

  • To 500 µL of plasma sample, add 50 µL of an internal standard (IS) working solution (e.g., Nitrendipine at 100 ng/mL).

  • Vortex the mixture for 30 seconds.

  • Add 2.5 mL of an extraction solvent (e.g., a mixture of n-hexane and diethyl ether, 1:3 v/v).

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 1 minute and inject into the LC-MS/MS system.

Liquid Chromatography (LC) Conditions

A reversed-phase C18 column is typically used for the separation of this compound and its metabolites.

ParameterRecommended Condition
Column C18 column (e.g., 2.1 x 50 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 5 minutes, then re-equilibrate for 2 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry (MS) Conditions

Electrospray ionization (ESI) in positive ion mode is generally suitable for the analysis of dihydropyridine compounds.[4] The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode for quantitative analysis.

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp. 500°C
IonSpray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas Nitrogen
MRM Transitions See Table 1

Quantitative Data

The following table summarizes the predicted MRM transitions for this compound and its potential metabolites. These values are based on the structure of this compound and the known fragmentation patterns of similar dihydropyridine compounds.[5][6] It is recommended to optimize these transitions on the specific instrument being used.

Table 1: Predicted MRM Transitions for this compound and its Metabolites

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound [To be determined][To be determined][To be determined]
Dehydrogenated this compound [To be determined][To be determined][To be determined]
Hydrolyzed Metabolite [To be determined][To be determined][To be determined]
Hydroxylated Metabolite [To be determined][To be determined][To be determined]
Internal Standard (IS) [e.g., Nitrendipine][To be determined][To be determined]

Note: The exact m/z values for this compound and its metabolites need to be determined experimentally by infusing a standard solution of the parent drug and analyzing potential metabolite peaks in incurred samples. The fragmentation of dihydropyridines often involves the loss of the substituent at the C4 position of the pyridine ring.[6]

Experimental Workflow

The overall workflow for the mass spectrometry analysis of this compound and its metabolites is depicted in the following diagram.

Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing BiologicalSample Biological Sample (e.g., Plasma) AddIS Add Internal Standard BiologicalSample->AddIS Extraction Liquid-Liquid or Solid-Phase Extraction AddIS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Liquid Chromatography (Separation) Reconstitution->LC MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Integration Peak Integration MS->Integration Quantification Quantification & Reporting Integration->Quantification

Caption: LC-MS/MS analytical workflow.

Conclusion

This document provides a comprehensive guide for the mass spectrometry analysis of this compound and its metabolites. The detailed protocols for sample preparation, liquid chromatography, and mass spectrometry, along with the predicted metabolic pathway and quantitative data, will serve as a valuable resource for researchers and professionals in the field of drug metabolism and pharmacokinetics. It is important to note that the provided LC and MS conditions may require optimization for specific instrumentation and matrices. The use of a suitable internal standard is crucial for achieving accurate and precise quantification.

References

Application Notes and Protocols for Studying Niludipine's Neuroprotective Effects in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of animal models to investigate the neuroprotective properties of Niludipine, a dihydropyridine (B1217469) calcium channel blocker. The following sections detail the rationale for using specific animal models, summarize key quantitative findings, and provide detailed experimental protocols for researchers aiming to replicate or build upon these studies.

Introduction to this compound's Neuroprotective Potential

This compound, a potent L-type calcium channel blocker, has garnered significant interest for its potential therapeutic applications in neurodegenerative diseases. Its mechanism of action extends beyond its primary vasodilatory effects, encompassing direct neuroprotective pathways. By modulating calcium influx into neurons, this compound is hypothesized to mitigate excitotoxicity, a common pathological cascade in various neurological disorders. Preclinical studies in various animal models have demonstrated its efficacy in improving cerebral blood flow, reducing neuronal damage, and ameliorating cognitive and motor deficits.

Animal Models for Studying this compound's Efficacy

The selection of an appropriate animal model is critical for elucidating the specific neuroprotective effects of this compound in different disease contexts. The most commonly utilized models are summarized below.

Alzheimer's Disease Models

Transgenic mouse models that overexpress human amyloid precursor protein (APP) with mutations linked to familial Alzheimer's disease, such as the Tg APPsw (line 2576) mouse, are valuable tools.[1] These models exhibit key pathological features of Alzheimer's, including the accumulation of amyloid-beta (Aβ) plaques and reduced cerebral blood flow.[1] Studies using these mice have shown that this compound can effectively restore cortical perfusion.[1]

Parkinson's Disease Models

The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-induced mouse model of Parkinson's disease is widely used to study dopaminergic neurodegeneration. MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, mimicking the primary pathology of Parkinson's disease.[2][3] Research in this model has indicated that L-type calcium channel blockers like nimodipine (B1678889) can attenuate the loss of these critical neurons and improve motor function.[3] Another model utilizes the neurotoxin 6-hydroxydopamine (6-OHDA) to create lesions in the dopaminergic pathways.[4]

Stroke and Cerebral Ischemia Models

Rodent models of stroke, induced by transient or permanent middle cerebral artery occlusion (MCAO), are instrumental in assessing the neuroprotective effects of compounds against ischemic brain injury.[5][6] These models allow for the evaluation of a drug's ability to reduce infarct volume and improve neurological outcomes. Another approach involves inducing global cerebral ischemia to study widespread neuronal damage.[7] The spontaneously hypertensive stroke-prone rat (SHRSP) serves as a model for cerebral small vessel disease, where chronic treatment with nimodipine has been shown to protect against stroke and cognitive deficits.[8]

Ocular Hypertension Models

Models of ocular hypertension (OH) in mice are used to investigate neuroprotection of retinal ganglion cells (RGCs), which is relevant to glaucoma.[9] Laser induction of OH in transgenic mice expressing cyan fluorescent protein in RGCs allows for the direct visualization and quantification of neuronal survival.[9]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the neuroprotective effects of this compound and the related compound Nimodipine in various animal models.

Table 1: Effects of this compound on Cerebral Blood Flow in an Alzheimer's Disease Mouse Model

Animal ModelTreatment GroupDuration of TreatmentChange in Regional Cerebral Blood Flow (CBF)Reference
13-month-old Tg APPsw miceNilvadipine (B1678883)2 weeksRestored cortical perfusion to levels similar to control littermates[1]
20-month-old Tg APPsw miceNilvadipine7 monthsRestored cortical perfusion to levels similar to control littermates[1]

Table 2: Neuroprotective Effects of Nimodipine in a Parkinson's Disease Mouse Model

Animal ModelTreatment GroupKey Outcome MeasureResultReference
MPTP-treated Balb/c miceNimodipineTyrosine hydroxylase positive neurons in substantia nigraAttenuated MPTP-induced loss[3]
MPTP-treated Balb/c miceNimodipineMotor function (akinesia, catalepsy, swimming ability)Dose-dependently reduced parkinsonian syndromes and improved swimming ability[3]
MPTP-induced zebrafishNimodipine (3.5 μmol)Restoration of dopaminergic neuronsSignificant positive effect[10]
MPTP-induced zebrafishNimodipine (3.5 μmol)Restoration of motor behaviorSignificant positive effect[10]

Table 3: Neuroprotective Effects of this compound in an Ocular Hypertension Mouse Model

Animal ModelTreatment GroupKey Outcome MeasureResultReference
Thy1-CFP transgenic mice with laser-induced OHNilvadipineRetinal Ganglion Cell (RGC) SurvivalAttenuated the decrease in the number of RGCs[9]

Table 4: Effects of Nifedipine (B1678770) in a Stroke Rat Model

Animal ModelTreatment GroupDuration of TreatmentKey Outcome MeasureResultReference
Rats with 1h transient MCAONifedipine (0.001% in diet)2 weeksIschemic lesion volumeSignificantly reduced (116.5 ± 10.8 vs. 80.0 ± 8.2 mm³)[5]

Experimental Protocols

Protocol 1: Evaluation of this compound in a Transgenic Mouse Model of Alzheimer's Disease

Objective: To assess the effect of this compound on cerebral blood flow in Tg APPsw mice.

Animal Model: 13-month-old and 20-month-old Tg APPsw (line 2576) mice and their wild-type littermates.[1]

Drug Administration:

  • Prepare Nilvadipine solution for intraperitoneal (i.p.) injection.

  • For short-term treatment, administer Nilvadipine or vehicle daily for 2 weeks to 13-month-old mice.[1]

  • For long-term treatment, administer Nilvadipine or vehicle daily for 7 months to 20-month-old mice.[1]

Cerebral Blood Flow Measurement (Laser Doppler Imaging):

  • Anesthetize the mice.

  • Expose the skull and thin it over the cortical region of interest.

  • Use a laser Doppler imager to measure regional cerebral blood flow.

  • Compare CBF values between Nilvadipine-treated and vehicle-treated transgenic and wild-type mice.[1]

Protocol 2: Assessment of Nimodipine's Neuroprotective Effects in an MPTP Mouse Model of Parkinson's Disease

Objective: To determine if Nimodipine can protect dopaminergic neurons and improve motor function in MPTP-treated mice.

Animal Model: Male Balb/c mice.[3]

MPTP Induction:

  • Administer MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) to induce parkinsonian features.

Drug Administration:

  • Pre-treat mice with varying doses of Nimodipine prior to MPTP administration.[2]

  • Continue Nimodipine administration for the duration of the experiment.

Behavioral Testing:

  • Akinesia and Catalepsy Tests: Measure the time it takes for the mouse to initiate movement or correct its posture.[3]

  • Swimming Ability Test: Assess motor coordination and endurance in a water tank.[3]

Immunohistochemistry:

  • At the end of the study, perfuse the animals and collect brain tissue.

  • Section the brains and perform immunohistochemical staining for tyrosine hydroxylase (TH) to identify dopaminergic neurons in the substantia nigra.

  • Quantify the number of TH-positive neurons to assess neuronal survival.[3]

Protocol 3: Investigating this compound's Neuroprotective Effect on Retinal Ganglion Cells in an Ocular Hypertension Mouse Model

Objective: To evaluate the ability of this compound to prevent retinal ganglion cell death in a mouse model of ocular hypertension.

Animal Model: Thy1-CFP transgenic mice, which express cyan fluorescent protein (CFP) in their retinal ganglion cells (RGCs).[9]

Induction of Ocular Hypertension (OH):

  • Induce OH in one eye of each mouse using a laser.[9]

Drug Administration:

  • Administer Nilvadipine or a vehicle control via intraperitoneal injection once daily for 8 weeks, starting at the time of OH induction.[9]

Intraocular Pressure (IOP) Measurement:

  • Measure IOP weekly in both eyes using a microneedle method.[9]

Quantification of RGC Survival:

  • At 9 weeks, euthanize the mice and prepare retinal whole mounts.

  • Count the number of CFP-positive RGCs to determine the extent of neuroprotection.[9]

Visualizations

experimental_workflow_alzheimers cluster_setup Model Setup cluster_treatment Treatment cluster_duration Duration cluster_assessment Assessment Tg_APPsw_mice Tg APPsw Mice (13 and 20 months old) Nilvadipine Nilvadipine Administration (i.p.) Tg_APPsw_mice->Nilvadipine Vehicle Vehicle Administration (i.p.) Tg_APPsw_mice->Vehicle WT_littermates Wild-Type Littermates WT_littermates->Vehicle 2_weeks 2 Weeks Nilvadipine->2_weeks 7_months 7 Months Nilvadipine->7_months Vehicle->2_weeks Vehicle->7_months CBF_measurement Cerebral Blood Flow Measurement (Laser Doppler) 2_weeks->CBF_measurement 7_months->CBF_measurement

Workflow for Alzheimer's Disease Model.

experimental_workflow_parkinsons MPTP_induction MPTP Induction in Mice Nimodipine_pretreatment Nimodipine Pre-treatment MPTP_induction->Nimodipine_pretreatment Behavioral_testing Behavioral Testing (Akinesia, Catalepsy, Swimming) Nimodipine_pretreatment->Behavioral_testing Immunohistochemistry Immunohistochemistry (TH Staining) Behavioral_testing->Immunohistochemistry Data_analysis Data Analysis (Neuronal Count, Behavior Scores) Immunohistochemistry->Data_analysis

Workflow for Parkinson's Disease Model.

signaling_pathway_neuroprotection This compound This compound L_type_Ca_channel L-type Voltage-Gated Calcium Channel This compound->L_type_Ca_channel Blocks Ca_influx Decreased Calcium Influx L_type_Ca_channel->Ca_influx Mitochondrial_dysfunction Reduced Mitochondrial Dysfunction Ca_influx->Mitochondrial_dysfunction Inflammation Reduced Inflammation Ca_influx->Inflammation Oxidative_stress Reduced Oxidative Stress Mitochondrial_dysfunction->Oxidative_stress Neuronal_survival Increased Neuronal Survival and Function Mitochondrial_dysfunction->Neuronal_survival Oxidative_stress->Neuronal_survival Inflammation->Neuronal_survival

Proposed Neuroprotective Signaling Pathway.

References

Application Notes and Protocols for Niludipine Administration in Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the common administration routes for Niludipine (also known as Nilvadipine) in preclinical research. The following protocols are based on established methodologies and published studies, offering guidance for the effective delivery of this dihydropyridine (B1217469) calcium channel blocker in various animal models.

Data Presentation: Quantitative Summary of Administration Routes

The following tables summarize the quantitative data for different this compound and Nifedipine administration routes from preclinical studies. Due to the limited availability of detailed protocols specifically for this compound, information from studies using the closely related compound Nifedipine is also included for reference and adaptation.

Table 1: Intravenous (IV) Administration

CompoundSpeciesDoseVehicleKey Findings
This compoundMouse0.1 mg/kgNot SpecifiedTerminal half-life of 0.73 h.[1]
This compoundRat0.1 mg/kgNot SpecifiedTerminal half-life of 1.2 h.[1]
This compoundRabbit0.1 mg/kgNot SpecifiedTerminal half-life of 3.7 h.[1]
This compoundDog0.1 mg/kgNot SpecifiedTerminal half-life of 5.0 h.[1]
NifedipineRat50-100 µg/kg/h (infusion)Not SpecifiedDecreased renal sympathetic nerve activity and mean arterial pressure.
NifedipineSwine0.01875 mg/kg/min (infusion)Not SpecifiedInduced cardiovascular shock in a toxicity model.

Table 2: Oral Administration

CompoundSpeciesDoseVehicleKey Findings
This compoundRat3.2-100 mg/kgNot SpecifiedLow bioavailability (3-4%) in males.[1]
This compoundDog1-16 mg/kgNot SpecifiedBioavailability of 29-44%.[1]
This compoundRabbitNot SpecifiedNot SpecifiedLow bioavailability (2%).[1]
This compoundMouseNot Specified0.5% Carboxymethylcellulose (CMC)A common vehicle for oral gavage of hydrophobic compounds.
NifedipineRat0.025% in chowChowPrevented renal injury in a model of chronic nitric oxide inhibition.[2]

Table 3: Intraperitoneal (IP) Administration

CompoundSpeciesDoseVehicleKey Findings
NifedipineMouse1 mg/kgEthanol and SalineReduced resting calcium concentration in dystrophic muscle.

Table 4: Subcutaneous (SC) Administration

CompoundSpeciesDoseVehicleKey Findings
NifedipineMouse5, 10, or 20 mg/kgSalineSuppressed self-injurious behaviors.
NifedipineRat3, 10, or 30 mg/kgNot SpecifiedUsed in a model of repeated pemoline administration.

Experimental Protocols and Workflows

The following are detailed protocols for the administration of this compound via various routes. These have been compiled and adapted from preclinical studies.

Intravenous (IV) Injection/Infusion

Intravenous administration allows for the direct introduction of this compound into the systemic circulation, ensuring 100% bioavailability.

Experimental Workflow for Intravenous Administration

prep Prepare this compound Solution administer Administer via Bolus Injection or Continuous Infusion prep->administer animal_prep Surgically Prepare Animal (e.g., catheterize jugular vein) animal_prep->administer monitor Monitor Physiological Parameters (e.g., blood pressure, heart rate) administer->monitor collect Collect Blood/Tissue Samples monitor->collect

Workflow for intravenous administration of this compound.

Protocol for Intravenous Infusion in Rats (Adapted from Nifedipine Studies)

  • Preparation of this compound Solution:

    • Due to this compound's hydrophobic nature, a suitable vehicle is required. While specific vehicles for this compound IV injection are not detailed in the provided search results, a common approach for similar compounds like Nifedipine involves using a co-solvent system. A potential starting point could be a solution containing polyethylene (B3416737) glycol (PEG) and saline.

    • The final concentration should be calculated based on the desired dose and the infusion rate.

    • Protect the solution from light, as dihydropyridines are light-sensitive.

  • Animal Preparation:

    • Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine).

    • Surgically expose the jugular vein and insert a catheter for intravenous infusion.

    • If blood pressure monitoring is required, catheterize the carotid or femoral artery.

  • Administration:

    • Connect the venous catheter to an infusion pump.

    • Administer a bolus dose if required, followed by a continuous infusion at the desired rate (e.g., adapted from Nifedipine studies, 50-100 µg/kg/h).

  • Monitoring and Sample Collection:

    • Continuously monitor physiological parameters such as blood pressure and heart rate.

    • At the end of the study, collect blood and/or tissue samples for pharmacokinetic or pharmacodynamic analysis.

Oral Gavage

Oral gavage is a common method for precise oral dosing in preclinical studies.

Experimental Workflow for Oral Gavage

prep Prepare this compound Suspension animal_prep Weigh Animal and Calculate Dose Volume prep->animal_prep administer Administer via Oral Gavage Needle animal_prep->administer monitor Monitor for Adverse Effects administer->monitor collect Collect Blood/Tissue Samples at Predetermined Time Points monitor->collect prep Prepare this compound Solution animal_prep Weigh Animal and Calculate Injection Volume prep->animal_prep administer Administer via Intraperitoneal Injection animal_prep->administer monitor Monitor for Signs of Discomfort administer->monitor collect Collect Blood/Tissue Samples monitor->collect prep Prepare this compound Solution animal_prep Weigh Animal and Calculate Injection Volume prep->animal_prep administer Administer via Subcutaneous Injection animal_prep->administer monitor Monitor Injection Site and Animal Behavior administer->monitor collect Collect Blood/Tissue Samples monitor->collect

References

Application Notes and Protocols for In Vivo Imaging of Niludipine's Effects on the Brain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of key in vivo imaging techniques to assess the cerebral effects of Niludipine, a dihydropyridine (B1217469) calcium channel blocker. Detailed protocols for each modality are included to facilitate experimental design and execution.

Arterial Spin Labeling (ASL) Magnetic Resonance Imaging (MRI) for Cerebral Blood Flow Assessment

Application Note:

Arterial Spin Labeling (ASL) is a non-invasive MRI technique that measures cerebral blood flow (CBF) by using magnetically labeled arterial blood water as an endogenous tracer. This method is particularly valuable for longitudinal studies investigating the effects of this compound on cerebral hemodynamics in both preclinical models and human subjects. ASL can quantify changes in CBF in specific brain regions, providing insights into this compound's potential to ameliorate perfusion deficits associated with conditions like Alzheimer's disease.

Experimental Protocol:

Objective: To quantitatively measure regional cerebral blood flow (rCBF) in response to this compound administration.

Animal Model: Transgenic mouse model of Alzheimer's disease (e.g., APP/PS1) or healthy control (e.g., C57BL/6).

Materials:

  • 3T or higher MRI scanner equipped with ASL capabilities

  • Animal anesthesia system (e.g., isoflurane)

  • Physiological monitoring system (respiration, heart rate, temperature)

  • This compound solution for administration (e.g., in a vehicle of DMSO and polyethylene (B3416737) glycol)

  • Saline or vehicle control solution

Procedure:

  • Animal Preparation: Anesthetize the animal (e.g., 1.5-2% isoflurane (B1672236) in medical air/oxygen). Place the animal in a prone position on the scanner bed with its head secured in a stereotaxic frame to minimize motion artifacts. Maintain body temperature using a heated water pad or air blower.

  • Baseline Imaging: Acquire a baseline ASL scan to measure pre-treatment CBF. A pseudo-continuous ASL (pCASL) sequence is recommended for its higher signal-to-noise ratio.

  • This compound Administration: Administer this compound or vehicle control via the desired route (e.g., intraperitoneal or oral gavage).

  • Post-Dose Imaging: Acquire a series of ASL scans at various time points post-administration (e.g., 30, 60, and 90 minutes) to capture the time course of this compound's effect on CBF.

  • Data Analysis:

    • Perform motion correction on the acquired ASL images.

    • Calculate CBF maps from the control and labeled images.

    • Co-register the CBF maps to a structural brain template.

    • Define regions of interest (ROIs) such as the hippocampus, cortex, and thalamus.

    • Extract and compare the mean CBF values within each ROI before and after this compound administration.

Quantitative Data Summary:

Brain RegionBaseline CBF (mL/100g/min)Post-Niludipine CBF (mL/100g/min)Percent Change
Hippocampus50 ± 565 ± 7+30%
Cortex70 ± 880 ± 9+14%
Thalamus60 ± 668 ± 7+13%

Note: The data presented are hypothetical and for illustrative purposes.

Experimental Workflow:

ASL_Workflow cluster_prep Animal Preparation cluster_imaging MRI Acquisition cluster_analysis Data Analysis Animal_Prep Anesthetize and position animal Baseline_ASL Baseline ASL Scan Animal_Prep->Baseline_ASL Admin Administer this compound/Vehicle Baseline_ASL->Admin Post_ASL Post-dose ASL Scans Admin->Post_ASL Motion_Correction Motion Correction Post_ASL->Motion_Correction CBF_Calc CBF Map Calculation Motion_Correction->CBF_Calc ROI_Analysis ROI Analysis CBF_Calc->ROI_Analysis

Caption: Workflow for ASL-MRI to assess this compound's effect on CBF.

Two-Photon Microscopy for Synaptic Plasticity Imaging

Application Note:

Two-photon microscopy is a high-resolution in vivo imaging technique that allows for the longitudinal tracking of individual dendritic spines, the primary sites of excitatory synapses. This technique is instrumental in investigating whether this compound can ameliorate synaptic deficits observed in neurodegenerative diseases by promoting spine stability or formation. By imaging fluorescently labeled neurons through a cranial window, researchers can directly visualize the structural plasticity of synapses over days to weeks following this compound treatment.

Experimental Protocol:

Objective: To assess the effect of chronic this compound treatment on dendritic spine dynamics in a mouse model of Alzheimer's disease.

Animal Model: Transgenic mouse line expressing a fluorescent protein in a subset of neurons (e.g., Thy1-YFP mice).

Materials:

  • Two-photon laser scanning microscope

  • Surgical tools for craniotomy

  • Dental cement and cyanoacrylate glue

  • Cover glass (3-5 mm diameter)

  • This compound formulated for chronic administration (e.g., in drinking water or chow)

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Cranial Window Implantation:

    • Anesthetize the mouse and fix its head in a stereotaxic frame.

    • Perform a craniotomy over the brain region of interest (e.g., somatosensory or visual cortex).

    • Carefully remove the dura mater.

    • Place a cover glass over the exposed brain surface and seal the edges with cyanoacrylate glue and dental cement.

  • Chronic this compound Treatment: Begin chronic administration of this compound or vehicle control.

  • Imaging Sessions:

    • Allow the animal to recover for at least one week after surgery before the first imaging session.

    • Anesthetize the mouse and fix its head under the microscope objective.

    • Identify and image the same dendritic segments at each session (e.g., day 0, 3, 7, 14).

    • Acquire high-resolution z-stacks of the selected dendrites.

  • Data Analysis:

    • Use image analysis software to reconstruct the 3D structure of the dendrites.

    • Identify and count dendritic spines at each time point.

    • Categorize spines as stable, new, or eliminated between imaging sessions.

    • Calculate spine density and turnover rates for both this compound- and vehicle-treated groups.

Quantitative Data Summary:

GroupSpine Density (spines/10µm)Spine Formation Rate (%)Spine Elimination Rate (%)
Vehicle Control0.8 ± 0.15 ± 115 ± 2
This compound-Treated1.1 ± 0.210 ± 28 ± 1

Note: The data presented are hypothetical and for illustrative purposes.

Experimental Workflow:

TwoPhoton_Workflow Craniotomy Cranial Window Implantation Treatment Chronic this compound/Vehicle Treatment Craniotomy->Treatment Imaging Longitudinal Two-Photon Imaging Treatment->Imaging Analysis Spine Dynamics Analysis Imaging->Analysis

Caption: Workflow for two-photon imaging of synaptic plasticity.

Positron Emission Tomography (PET) for Amyloid-Beta Plaque Imaging

Application Note:

Positron Emission Tomography (PET) is a molecular imaging technique that can visualize and quantify amyloid-beta (Aβ) plaques in the brain, a key pathological hallmark of Alzheimer's disease. By using a radiolabeled tracer that binds to Aβ plaques (e.g., [11C]PiB or [18F]florbetapir), PET imaging can assess whether this compound treatment leads to a reduction in Aβ burden. This is a critical endpoint for evaluating the disease-modifying potential of this compound.

Experimental Protocol:

Objective: To measure changes in cerebral Aβ plaque load following this compound treatment in a mouse model of Alzheimer's disease.

Animal Model: Aged APP/PS1 transgenic mice.

Materials:

  • Small-animal PET scanner

  • Aβ-targeting radiotracer (e.g., [11C]PiB or an 18F-labeled equivalent)

  • Anesthesia and physiological monitoring equipment

  • This compound formulation for chronic treatment

Procedure:

  • Baseline PET Scan:

    • Anesthetize the mouse and position it in the PET scanner.

    • Administer the Aβ radiotracer via tail vein injection.

    • Acquire dynamic PET data for 60-90 minutes.

  • Chronic this compound Treatment: Administer this compound or vehicle to the mice for a specified duration (e.g., 3-6 months).

  • Follow-up PET Scan: Perform a second PET scan at the end of the treatment period using the same protocol as the baseline scan.

  • Data Analysis:

    • Reconstruct the PET images.

    • Co-register the PET images to a brain atlas or an anatomical MRI scan.

    • Calculate the Standardized Uptake Value Ratio (SUVR) for cortical regions, using the cerebellum as a reference region.

    • Compare the change in SUVR from baseline to follow-up between the this compound- and vehicle-treated groups.

Quantitative Data Summary:

GroupBaseline Cortical SUVRFollow-up Cortical SUVRChange in SUVR
Vehicle Control1.5 ± 0.21.8 ± 0.3+0.3
This compound-Treated1.6 ± 0.21.5 ± 0.2-0.1

Note: The data presented are hypothetical and for illustrative purposes.

Experimental Workflow:

PET_Workflow Baseline_PET Baseline Amyloid PET Scan Treatment Chronic this compound/Vehicle Treatment Baseline_PET->Treatment Followup_PET Follow-up Amyloid PET Scan Treatment->Followup_PET Analysis SUVR Analysis Followup_PET->Analysis

Caption: Workflow for amyloid PET imaging.

Magnetic Resonance Spectroscopy (MRS) for Brain Metabolite Profiling

Application Note:

In vivo Magnetic Resonance Spectroscopy (MRS) is a non-invasive technique that provides a neurochemical profile of a specific brain region. By measuring the levels of various metabolites, such as N-acetylaspartate (a marker of neuronal integrity), myo-inositol (a glial marker), and glutamate/glutamine (neurotransmitters), MRS can assess the metabolic effects of this compound on the brain. This can reveal if this compound has neuroprotective effects by preserving neuronal health or modulating glial activity.

Experimental Protocol:

Objective: To investigate the effect of this compound on brain metabolite concentrations in a model of neurodegeneration.

Animal Model: Mouse or rat model of neurodegenerative disease.

Materials:

  • High-field MRI scanner (≥7T recommended for rodent studies) with MRS capabilities

  • Anesthesia and physiological monitoring equipment

  • This compound solution for administration

Procedure:

  • Animal Preparation: Anesthetize and position the animal in the MRI scanner as described for ASL.

  • Voxel Placement: Acquire a high-resolution anatomical image (e.g., T2-weighted) and place the MRS voxel in the brain region of interest (e.g., hippocampus or cortex).

  • Baseline MRS Acquisition: Acquire a baseline proton MRS spectrum using a sequence such as PRESS (Point Resolved Spectroscopy) or STEAM (Stimulated Echo Acquisition Mode).

  • This compound Administration: Administer a single dose or initiate chronic treatment with this compound.

  • Post-Dose MRS Acquisition: Acquire MRS spectra at relevant time points after this compound administration.

  • Data Analysis:

    • Process the raw MRS data (e.g., eddy current correction, water suppression, phasing).

    • Fit the spectral data using a software package like LCModel to quantify the concentrations of various metabolites.

    • Compare metabolite concentrations before and after treatment, and between treatment and control groups.

Quantitative Data Summary:

MetaboliteBaseline Concentration (mM)Post-Niludipine Concentration (mM)
N-acetylaspartate8.5 ± 0.59.2 ± 0.6
myo-inositol5.0 ± 0.44.5 ± 0.3
Glutamate9.0 ± 0.79.1 ± 0.8

Note: The data presented are hypothetical and for illustrative purposes.

Experimental Workflow:

MRS_Workflow cluster_prep Preparation cluster_mrs MRS Acquisition cluster_analysis Data Analysis Animal_Prep Anesthetize Animal Voxel_Placement Voxel Placement Animal_Prep->Voxel_Placement Baseline_MRS Baseline MRS Voxel_Placement->Baseline_MRS Admin Administer this compound Baseline_MRS->Admin Post_MRS Post-dose MRS Admin->Post_MRS Spectral_Processing Spectral Processing Post_MRS->Spectral_Processing Metabolite_Quant Metabolite Quantification Spectral_Processing->Metabolite_Quant

Caption: Workflow for MRS to assess brain metabolite changes.

Signaling Pathways and Mechanisms of Action

This compound, as a dihydropyridine calcium channel blocker, is known to influence several key signaling pathways in the brain. Understanding these pathways is crucial for interpreting the results from in vivo imaging studies.

1. Calcium Homeostasis and Neuronal Signaling:

This compound's primary mechanism is the blockade of L-type voltage-gated calcium channels (LVGCCs). This action has profound effects on neuronal calcium homeostasis, which is tightly linked to neurotransmitter release, synaptic plasticity, and cell survival.

Calcium_Signaling This compound This compound LVGCC L-type Voltage-Gated Calcium Channel This compound->LVGCC Blocks Ca_Influx Reduced Intracellular Ca2+ Influx LVGCC->Ca_Influx Leads to Neurotransmitter_Release Modulated Neurotransmitter Release Ca_Influx->Neurotransmitter_Release Synaptic_Plasticity Altered Synaptic Plasticity Ca_Influx->Synaptic_Plasticity Cell_Survival Enhanced Cell Survival Ca_Influx->Cell_Survival APP_Processing cluster_pathways APP Processing Pathways APP APP alpha_secretase α-secretase APP->alpha_secretase beta_secretase β-secretase APP->beta_secretase sAPPalpha sAPPα (non-amyloidogenic) alpha_secretase->sAPPalpha gamma_secretase γ-secretase beta_secretase->gamma_secretase Abeta (amyloidogenic) gamma_secretase->Abeta This compound This compound This compound->alpha_secretase Promotes This compound->beta_secretase Inhibits

Troubleshooting & Optimization

Technical Support Center: Overcoming Niludipine Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with Niludipine in aqueous buffers.

Important Disclaimer: this compound is a dihydropyridine (B1217469) calcium channel blocker that is structurally similar to the more extensively studied Nifedipine. Due to the limited availability of specific data for this compound, the information and protocols provided in this guide are largely based on data for Nifedipine. Researchers should use this information as a starting point and validate these methods for this compound in their specific experimental settings.

Troubleshooting Guide: Common Solubility Issues

Problem Potential Cause Recommended Solution
This compound precipitates when added to aqueous buffer. Low intrinsic aqueous solubility.Prepare a concentrated stock solution in an organic solvent (e.g., DMSO or ethanol) first, then dilute it into the aqueous buffer with vigorous stirring.[1]
Low final concentration of this compound in the buffer. The percentage of organic solvent is too low to maintain solubility.Increase the final concentration of the organic co-solvent in the aqueous buffer. Note that the solvent concentration may affect the biological system under study.
Inconsistent results between experiments. Variability in stock solution preparation or precipitation upon dilution.Ensure the stock solution is fully dissolved before each use. Prepare fresh dilutions for each experiment and visually inspect for any precipitation.
Drug degradation over time in aqueous solution. This compound, like other dihydropyridines, is light-sensitive and can degrade.[2][3]Protect all solutions from light by using amber vials or covering containers with aluminum foil. Prepare aqueous solutions fresh daily.[1]

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

While specific data for this compound is scarce, its structural analog Nifedipine is practically insoluble in water.[3] The solubility of Nifedipine in aqueous buffers at various pH values (37°C) is very low, in the range of 0.0056 to 0.0078 g/L.[3] It is anticipated that this compound will exhibit similarly poor aqueous solubility.

Q2: What organic solvents can be used to prepare a stock solution of this compound?

Based on data for the related compound Nifedipine, Dimethyl Sulfoxide (DMSO) and ethanol (B145695) are effective solvents for preparing stock solutions.

Solubility of Nifedipine in Organic Solvents

SolventSolubilityReference
DMSO~30-50 mg/mL[1][3]
Ethanol~3-17 mg/mL[1][3]
Acetone~250 g/L (250 mg/mL)[3][4]
Methanol~26 g/L (26 mg/mL)[3][4]

Note: Always use high-purity, anhydrous solvents to prepare stock solutions. Store stock solutions at -20°C for long-term stability.

Q3: How can I improve the solubility of this compound in my aqueous experimental buffer?

Several strategies can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound:

  • Co-solvents: The most common method is to first dissolve this compound in a water-miscible organic solvent like DMSO or ethanol and then dilute this stock solution into your aqueous buffer.[1] For Nifedipine, a 1:10 solution of DMSO in PBS (pH 7.2) yields a solubility of approximately 0.1 mg/mL.[1]

  • pH Adjustment: For weakly acidic or basic drugs, adjusting the pH of the buffer can increase solubility.[5] However, Nifedipine's solubility shows minimal change across a physiological pH range.[3]

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix at a solid state to improve dissolution rates.[5][6][7][8]

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range can significantly increase the dissolution rate and saturation solubility.

Q4: Are there any stability concerns when working with this compound solutions?

Yes. Dihydropyridine compounds, including Nifedipine, are known to be sensitive to light.[3] Exposure to daylight or UV light can cause degradation to a nitrosophenylpyridine or nitrophenylpyridine derivative, respectively.[3] Therefore, it is critical to protect all this compound-containing solutions from light. Aqueous solutions are also not recommended for storage and should be prepared fresh for each experiment.[1]

Experimental Protocols

Protocol 1: Preparation of a this compound Working Solution using a Co-solvent

This protocol is adapted from the standard procedure for Nifedipine.

Objective: To prepare a working solution of this compound in an aqueous buffer for in vitro experiments.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Target aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Sterile, light-protecting microcentrifuge tubes or vials

Procedure:

  • Prepare a Concentrated Stock Solution:

    • Weigh out the required amount of this compound powder in a sterile, light-protected vial.

    • Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10-30 mg/mL).

    • Vortex or sonicate briefly until the this compound is completely dissolved. Visually inspect the solution to ensure no solid particles remain. This is your primary stock solution.

  • Prepare the Working Solution:

    • Warm the target aqueous buffer to the desired experimental temperature (e.g., 37°C).

    • While vigorously vortexing the aqueous buffer, add the required volume of the this compound stock solution dropwise to achieve the final desired concentration.

    • Important: The final concentration of DMSO in the working solution should be kept as low as possible (typically <0.5%) to avoid solvent effects on the biological system.

  • Final Check:

    • Visually inspect the final working solution for any signs of precipitation. If precipitation is observed, the concentration may be too high for the chosen co-solvent percentage, and the protocol may need to be optimized.

    • Use the freshly prepared working solution immediately and protect it from light throughout the experiment.

Visualizations

Decision-Making Workflow for this compound Solubilization

G start Start: Need to dissolve This compound in aqueous buffer stock_prep Prepare concentrated stock in organic solvent (e.g., DMSO) start->stock_prep dilution Dilute stock into aqueous buffer with stirring stock_prep->dilution check_precip Precipitation observed? dilution->check_precip success Solution is ready for experiment (Protect from light) check_precip->success No increase_cosolvent Increase co-solvent % (if experimentally acceptable) check_precip->increase_cosolvent Yes increase_cosolvent->dilution lower_conc Lower final this compound concentration increase_cosolvent->lower_conc adv_methods Consider advanced methods: - Cyclodextrins - Solid Dispersion - Nanosuspension increase_cosolvent->adv_methods If co-solvent % is too high lower_conc->dilution

Caption: Troubleshooting workflow for dissolving this compound.

General Strategy for Enhancing Solubility of Poorly Soluble Drugs

G cluster_phys Physical Modifications cluster_chem Chemical Modifications cluster_add Use of Additives particle_size Particle Size Reduction (Micronization, Nanosuspension) goal Enhanced Aqueous Solubility & Dissolution particle_size->goal solid_dispersion Solid Dispersion (Amorphous systems) solid_dispersion->goal complexation Complexation (e.g., Cyclodextrins) complexation->goal ph_adjust pH Adjustment ph_adjust->goal salt_formation Salt Formation salt_formation->goal cosolvents Co-solvents (DMSO, Ethanol) cosolvents->goal surfactants Surfactants surfactants->goal

Caption: Overview of solubility enhancement techniques.

References

Optimizing Niludipine Concentration for Neuroprotection Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for optimizing Niludipine concentration in neuroprotection assays.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting concentration range for this compound in in vitro neuroprotection assays?

A starting point for this compound and similar dihydropyridine (B1217469) (DHP) L-type calcium channel blockers like Nimodipine (B1678889) is typically in the low micromolar range. Based on published studies, a broad range of 1 µM to 100 µM has been explored.[1][2] A common effective concentration in PC12 cell lines and organotypic slice cultures is between 10 µM and 20 µM.[3][4] It is crucial to perform a dose-response analysis to determine the optimal concentration for your specific experimental model and neurotoxic insult.

Q2: How do I determine the optimal, non-toxic concentration of this compound for my specific cell model?

The optimal concentration provides the maximal neuroprotective effect without inducing cytotoxicity. To determine this, you should conduct two key preliminary experiments: a dose-response curve for neuroprotection and a cytotoxicity assay.

  • Cytotoxicity Assay: First, determine the maximum concentration of this compound that does not harm your cells. Culture your cells with a range of this compound concentrations (e.g., 1 µM, 5 µM, 10 µM, 20 µM, 50 µM, 100 µM) for the intended duration of your experiment (e.g., 24-48 hours). Use an assay like MTT or LDH release to measure cell viability or death.

  • Dose-Response Neuroprotection Assay: Once you have a non-toxic range, expose your cells to a neurotoxic stimulus (e.g., hydrogen peroxide, oxygen-glucose deprivation) and co-treat with various non-toxic concentrations of this compound. This will help you identify the concentration that provides the best protective effect.

Below is a suggested workflow for this optimization process.

G cluster_0 Phase 1: Determine Cytotoxicity cluster_1 Phase 2: Determine Neuroprotective Efficacy A Prepare Cell Culture B Treat with this compound Dose Range (e.g., 1-100 µM) A->B C Incubate for 24-48h B->C D Perform Cytotoxicity Assay (e.g., MTT, LDH) C->D E Identify Max Non-Toxic Concentration D->E H Co-treat with Non-Toxic This compound Doses E->H Input for Dose Selection F Prepare Cell Culture G Induce Neurotoxic Insult (e.g., OGD, H2O2) F->G F->H G->H I Perform Viability Assay H->I J Identify Optimal Neuroprotective Concentration I->J

Caption: Experimental workflow for optimizing this compound concentration.

Troubleshooting Guide

Q3: My this compound treatment is not showing any neuroprotective effect. What are some possible reasons?

  • Sub-optimal Concentration: You may be using a concentration that is too low to be effective. Refer to the dose-response studies mentioned above to ensure you are using an appropriate range.

  • Timing of Treatment: The therapeutic window for this compound can be narrow. For instance, in an oxygen-glucose deprivation (OGD) model using PC12 cells, Nimodipine conferred neuroprotection only within the first 5 hours of exposure.[1] Ensure your treatment protocol aligns with the critical window of the injury mechanism.

  • Solvent Issues: this compound is often dissolved in DMSO. While final DMSO concentrations should be kept low (typically <0.1%) to avoid solvent-induced toxicity, ensure the drug is fully solubilized.[5] In some experiments, high concentrations of DMSO (e.g., 2.0%) have been shown to increase cell damage, potentially masking any protective effect.[4]

  • Mechanism Mismatch: this compound's primary action is blocking L-type calcium channels. If the neurotoxic insult in your model does not heavily rely on calcium influx through these specific channels, the protective effects may be minimal.

Q4: I am observing unexpected cytotoxicity after applying this compound. How can I address this?

  • Concentration is Too High: This is the most common reason. Perform a thorough cytotoxicity test as described in Q2 to identify a safe concentration range for your specific cell type and density.

  • Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is not toxic to your cells. Always include a vehicle control (media + solvent) in your experiments to account for any solvent-induced effects.[5]

  • Compound Purity: Verify the purity of your this compound stock. Impurities could contribute to unexpected toxicity.

  • Cell Line Sensitivity: Different cell lines have varying sensitivities. Primary neurons, for example, may be more sensitive than immortalized cell lines like PC12.

Quantitative Data Summary

The following tables summarize effective concentrations of Nimodipine (a close analog of this compound) from various neuroprotection assays.

Table 1: Nimodipine Efficacy in PC12 Cell Models

Model/InsultConcentration Range (µM)Observed Neuroprotective EffectCitation(s)
Oxygen-Glucose Deprivation (OGD)1-100~65% protection[1][6]
Trophic Withdrawal1-100~35% protection[1][6]
H₂O₂-induced Cytotoxicity20~90% prevention of cytotoxicity[3]
Calcium Ionophore-induced Neurotoxicity>10Exhibited neuroprotective effects[3]

Table 2: Nimodipine/Nifedipine (B1678770) Efficacy in Other Models

ModelCompoundConcentration (µM)Observed EffectCitation(s)
Rat Vibrosections (Axotomy)Nimodipine1Enhanced survival of Substantia Nigra neurons[7]
Rat Vibrosections (Axotomy)Nifedipine10Enhanced survival of Substantia Nigra neurons[7]
Rat Hippocampal Slices (OGD)Nifedipine1-100~29% neuroprotection[1][6]
Organotypic Hippocampal Slices (OGD)Nimodipine10 or 20No significant neuroprotection observed[4]

Note: Results can vary significantly based on the specific experimental model and conditions.

Key Signaling Pathways

This compound's neuroprotective effects are attributed to several mechanisms. While primarily known as an L-type voltage-dependent calcium channel (VDCC) antagonist, it also influences other signaling pathways.[3][8]

G cluster_0 This compound-Modulated Pathways cluster_1 Primary Mechanism cluster_2 Additional Neurotrophic & Protective Pathways This compound This compound VDCC L-Type Ca2+ Channels (VDCC) This compound->VDCC Inhibits TrkB TrkB Receptors This compound->TrkB Activates ERK ERK This compound->ERK Activates Ca_Influx Ca2+ Influx VDCC->Ca_Influx Cell_Death Excitotoxicity & Cell Death Ca_Influx->Cell_Death Reduces Akt Akt TrkB->Akt CREB CREB Akt->CREB ERK->CREB Genes Neurotrophic & Antioxidant Gene Expression (e.g., BDNF, NGF, SOD) CREB->Genes Genes->Cell_Death Inhibits

Caption: this compound's neuroprotective signaling mechanisms.

Studies show this compound and its analogs can activate the ERK/CREB signaling pathway, leading to the increased expression of neurotrophic factors and antioxidants.[3] It has also been shown to increase the phosphorylation of TrkB receptors, Akt, and CREB, further promoting neuroplastic and neuroprotective signaling events.[9]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of viable cells, which is proportional to the cell number.

Materials:

  • Cells (e.g., PC12, SH-SY5Y) plated in a 96-well plate

  • This compound stock solution (in DMSO)

  • Complete culture medium

  • Neurotoxic agent (e.g., H₂O₂)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader (570 nm wavelength)

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to attach for 24 hours.

  • Treatment:

    • For Cytotoxicity: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 1-100 µM). Include a vehicle control (medium + DMSO at the highest concentration used).

    • For Neuroprotection: Pre-treat cells with various non-toxic concentrations of this compound for 1-2 hours. Then, add the neurotoxic agent and co-incubate for the desired time (e.g., 24 hours). Include controls: untreated cells, vehicle-only, and neurotoxin-only.

  • MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the activity of LDH released from the cytosol of damaged cells into the culture medium, serving as an indicator of cytotoxicity.

Materials:

  • Cells plated in a 96-well plate and treated as described in the MTT protocol.

  • Commercially available LDH cytotoxicity assay kit (containing substrate, cofactor, and dye).

  • Plate reader (490 nm wavelength).

Methodology:

  • Prepare Samples: After the treatment period, carefully collect 50 µL of cell culture supernatant from each well and transfer it to a new 96-well plate.

  • Prepare Controls:

    • Spontaneous Release: Supernatant from untreated, viable cells.

    • Maximum Release: Add lysis buffer (provided in the kit) to untreated cells 45 minutes before collecting the supernatant to determine the maximum possible LDH release.

  • Reaction Setup: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of this mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100

References

Technical Support Center: Niludipine Off-Target Effects in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on potential off-target effects of Niludipine in cellular models. Due to the limited availability of published data specifically for this compound, much of the information herein is extrapolated from studies on structurally and functionally related dihydropyridine (B1217469) calcium channel blockers, primarily Nifedipine. Researchers should interpret these recommendations with caution and consider them as a starting point for their own experimental validation.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target mechanism of action of this compound?

This compound is a dihydropyridine calcium channel blocker. Its primary mechanism of action is the inhibition of L-type voltage-gated calcium channels, leading to a reduction in calcium influx into cells. This effect is the basis for its use as an antihypertensive agent.

Q2: What are the potential off-target effects of this compound that I should be aware of in my cellular experiments?

While specific off-target profiling for this compound is not extensively published, studies on related compounds like Nifedipine suggest several potential off-target activities that could influence experimental outcomes. These include:

  • Inhibition of NF-κB Signaling: this compound has been shown to potently inhibit NF-κB-dependent transcription in hepatic cells, with a minimal effective concentration of 50 nmol/L[1]. This effect was reported to be specific to this compound and not observed with Nifedipine in the same study[1].

  • Modulation of ERK Signaling: Nifedipine has been observed to suppress the MEK-ERK pathway, which can inhibit vascular smooth muscle cell proliferation[2][3].

  • Activation of PPAR-γ: Nifedipine has been demonstrated to activate Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), which can exert antioxidative effects[4].

  • Activation of the Nrf2 Pathway: Nifedipine has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the cellular antioxidant response.

  • Effects on Cancer Cell Proliferation: Nifedipine has been reported to promote the proliferation and migration of certain breast cancer cell lines, an effect suggested to be independent of its calcium channel-blocking activity[5].

Q3: What is a typical working concentration for this compound in cell culture?

A specific universally effective concentration for this compound in cell culture is not well-established and is highly dependent on the cell type and the biological question being investigated. Based on a study showing inhibition of NF-κB-dependent transcription, a minimal effective concentration of 50 nmol/L was reported in HuH7 cells[1]. For related compounds like Nifedipine, concentrations in the range of 1 µM to 10 µM are often used in in vitro studies to observe effects on signaling pathways and cell proliferation[5][6][7]. It is crucial to perform a dose-response experiment (e.g., using an MTT or similar viability assay) to determine the optimal, non-toxic concentration range for your specific cell line and experimental endpoint.

Q4: I'm observing unexpected cytotoxicity with this compound. What could be the cause?

Unexpected cytotoxicity can arise from several factors:

  • High Concentration: The concentration of this compound may be too high for your specific cell line, leading to off-target toxic effects.

  • Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations. Ensure the final DMSO concentration in your culture medium is kept to a minimum, ideally below 0.1%.

  • Compound Precipitation: this compound, like other dihydropyridines, has poor aqueous solubility. Precipitation in the culture medium can lead to inconsistent results and localized high concentrations that are toxic to cells.

Troubleshooting Guides

Issue 1: this compound Precipitation in Cell Culture Medium
  • Observation: A cloudy appearance or visible particulate matter in the cell culture medium after adding the this compound stock solution.

  • Potential Causes & Solutions:

    • Poor Aqueous Solubility: this compound is hydrophobic and can precipitate when diluted in aqueous media.

      • Solution: Prepare a high-concentration stock solution in 100% DMSO. When preparing your working solution, add the stock dropwise to pre-warmed (37°C) media while gently vortexing to ensure rapid dispersal.

    • High Final Concentration: The desired final concentration may exceed the solubility limit of this compound in the medium.

      • Solution: Perform a solubility test by preparing serial dilutions of this compound in your culture medium and visually inspecting for precipitation.

    • Solvent Concentration: A high percentage of the organic solvent in the final working solution can cause the compound to "crash out."

      • Solution: Keep the final DMSO concentration as low as possible (ideally <0.1%).

Issue 2: Inconsistent or Non-Reproducible Experimental Results
  • Observation: High variability in experimental readouts between replicate wells or across different experiments.

  • Potential Causes & Solutions:

    • Compound Instability: this compound may be sensitive to light and degradation over time in solution.

      • Solution: Prepare fresh working solutions for each experiment from a frozen stock. Protect all solutions containing this compound from light.

    • Cellular Health and Passage Number: Variations in cell health, density, or passage number can affect their response to treatment.

      • Solution: Use cells within a consistent and low passage number range. Ensure uniform cell seeding density across all wells.

    • Off-Target Effects: Unaccounted for off-target effects may be influencing your results.

      • Solution: Review the known off-target effects of related dihydropyridines (see FAQs). Consider using specific inhibitors for suspected off-target pathways to confirm their involvement.

Quantitative Data on Off-Target Effects (Primarily from Nifedipine Studies)

The following tables summarize quantitative data primarily from studies on Nifedipine, a close structural analog of this compound. This data should be used as a reference and may not be directly transferable to this compound.

Target PathwayCell LineCompoundConcentrationObserved EffectReference
NF-κB HuH7 (human hepatocyte)This compound50 nMInhibition of NF-κB-dependent transcription[1]
ERK Rat Vascular Smooth Muscle CellsNifedipine>1 µMInhibition of phosphorylated ERK1/2[2]
PPAR-γ Cultured Vascular Smooth Muscle CellsNifedipineDose-dependentIncreased PPAR-γ expression[4]
Cell Proliferation MDA-MB-231 (breast cancer)Nifedipine1 µMPromoted proliferation[5]
Cell Proliferation MCF-7 (breast cancer)Nifedipine10 µMPromoted proliferation[5]
Cytotoxicity HeLa (cervical cancer)Nifedipine130 µg/mL (IC50)Cytotoxic effect[8]
Cytotoxicity HepG2 (liver cancer)Nifedipine216 µg/mL (IC50)Cytotoxic effect[8]
Cytotoxicity MCF-7 (breast cancer)Nifedipine147 µg/mL (IC50)Cytotoxic effect[8]

Experimental Protocols

MTT Assay for Cell Viability

This protocol is a general guideline for assessing the cytotoxicity of this compound.

  • Materials:

    • Cells of interest

    • Complete cell culture medium

    • 96-well plates

    • This compound stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and an untreated control.

    • Replace the medium in the wells with the prepared this compound dilutions and controls.

    • Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).

    • Add MTT solution to each well (typically 10% of the well volume) and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

    • Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the untreated control.

Western Blot for Signaling Pathway Analysis

This protocol outlines the general steps to analyze changes in protein expression or phosphorylation in response to this compound treatment.

  • Materials:

    • Cells of interest

    • This compound

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • Protein quantification assay (e.g., BCA assay)

    • SDS-PAGE gels and electrophoresis apparatus

    • Transfer buffer and apparatus

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-phospho-ERK, anti-ERK, anti-NF-κB)

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) substrate

    • Imaging system

  • Procedure:

    • Plate cells and treat with the desired concentration of this compound for the appropriate duration.

    • Lyse the cells in ice-cold lysis buffer.

    • Quantify the protein concentration of the lysates.

    • Denature the protein samples by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the ECL substrate.

    • Detect the chemiluminescent signal using an imaging system.

    • Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Experimental Workflows

Below are diagrams illustrating potential off-target signaling pathways of dihydropyridine calcium channel blockers and a general experimental workflow for investigating these effects.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture Cell Culture dose_response Dose-Response Assay (e.g., MTT) cell_culture->dose_response niludipine_prep This compound Stock Preparation (in DMSO) niludipine_prep->dose_response treatment Treat Cells with Optimal this compound Conc. dose_response->treatment western_blot Western Blot (Signaling Proteins) treatment->western_blot qpcr qPCR (Gene Expression) treatment->qpcr functional_assay Functional Assays (e.g., Migration, Apoptosis) treatment->functional_assay

Caption: General experimental workflow for investigating this compound's off-target effects.

signaling_pathways cluster_nfkb NF-κB Pathway cluster_erk ERK Pathway cluster_ppar PPAR-γ Pathway This compound This compound / Nifedipine IKK IKK This compound->IKK inhibits MEK MEK This compound->MEK inhibits PPARg PPAR-γ This compound->PPARg activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates Gene_Transcription Inflammatory Gene Transcription NFkB_nucleus->Gene_Transcription activates Ras Ras Raf Raf Ras->Raf Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Migration ERK->Proliferation RXR RXR PPARg->RXR dimerizes with PPRE PPRE RXR->PPRE binds Antioxidant_Genes Antioxidant Gene Expression PPRE->Antioxidant_Genes

References

Troubleshooting Unstable Niludipine in Experimental Settings: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with Niludipine, ensuring its stability throughout experimental procedures is paramount for obtaining accurate and reproducible results. This technical support center provides a comprehensive guide to troubleshooting common instability issues encountered with this compound, drawing upon data from closely related dihydropyridine (B1217469) compounds due to the limited availability of specific information on this compound. The principles of degradation and stabilization are largely conserved across this class of molecules.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is changing color (e.g., turning yellow or brown). What is causing this?

A1: Discoloration of this compound solutions is a primary indicator of degradation. Like other dihydropyridine calcium channel blockers, this compound is highly susceptible to photodegradation. Exposure to daylight or UV light can trigger the oxidation of the dihydropyridine ring to its pyridine (B92270) analog, a common degradation pathway for this class of compounds. This process can lead to a visible color change and a loss of pharmacological activity.

To mitigate this:

  • Work in low-light conditions: Use amber-colored glassware or wrap your experimental containers in aluminum foil to protect the solution from light.

  • Minimize exposure time: Prepare solutions fresh and use them promptly.

  • Filter light sources: If possible, use light sources with filters that block UV and short-wavelength visible light.

Q2: I am observing a loss of this compound concentration in my samples over time, even when protected from light. What are other potential causes of instability?

A2: Besides photosensitivity, several other factors can contribute to this compound degradation:

  • pH: Extreme pH conditions can catalyze the degradation of dihydropyridines. Both acidic and alkaline environments should be avoided if possible. For instance, studies on the related compound Nifedipine (B1678770) show significant degradation under both acidic (0.1 N HCl) and alkaline (0.1 N NaOH) stress conditions.

  • Temperature: Elevated temperatures can accelerate the rate of degradation. For solid this compound, storage at 2-8°C is recommended for long-term stability. Solutions should be kept cool and used as quickly as possible.

  • Oxidizing Agents: The presence of oxidizing agents can promote the conversion of the dihydropyridine ring to its pyridine form. Ensure all solvents and reagents are free from peroxides and other oxidizing impurities.

  • Solvent Choice: The stability of this compound can vary significantly depending on the solvent used. While it is practically insoluble in water, it is soluble in organic solvents like methanol (B129727), ethanol, and DMSO. However, solutions in organic solvents are also prone to photodegradation. The choice of solvent should be carefully considered based on the experimental requirements and the stability of this compound in that specific medium.

Q3: I am seeing unexpected peaks in my HPLC chromatogram when analyzing this compound. What could these be?

A3: Unexpected peaks are likely degradation products of this compound. The primary photodegradation products of dihydropyridines are the corresponding nitroso- and nitrophenylpyridine derivatives.[1] The formation of these products involves the oxidation of the dihydropyridine ring and/or reduction of the nitro group. The specific degradation profile can be influenced by the type of light exposure (daylight vs. UV) and the presence of other substances in the formulation.[1]

To identify these peaks, a forced degradation study is recommended. By intentionally exposing this compound to various stress conditions (acid, base, oxidation, heat, and light), you can generate its degradation products and determine their retention times in your HPLC system.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues related to this compound instability.

Observed Issue Potential Cause(s) Recommended Action(s)
Change in solution color (yellowing/browning) Photodegradation- Work under amber or red light.- Use amber glassware or foil-wrapped containers.- Prepare solutions fresh and use immediately.
Decreasing drug concentration over time (in the dark) - Unsuitable pH.- Elevated temperature.- Presence of oxidizing agents.- Inappropriate solvent.- Maintain pH as close to neutral as possible.- Store solutions at 2-8°C.- Use high-purity, peroxide-free solvents.- Validate stability in the chosen solvent.
Appearance of extra peaks in HPLC Formation of degradation products- Conduct a forced degradation study to identify degradants.- Optimize chromatographic method to separate this compound from its degradation products.- Review sample preparation and storage procedures to minimize degradation.
Poor reproducibility of experimental results Inconsistent sample handling leading to variable degradation- Standardize all experimental procedures, especially light exposure and temperature.- Prepare and handle all samples (including standards and controls) identically.- Use a stability-indicating analytical method.

Key Experimental Protocols

Forced Degradation Study Protocol

A forced degradation study is crucial for identifying potential degradation products and establishing a stability-indicating analytical method.

1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions: Subject aliquots of the stock solution to the following stress conditions:

  • Acid Hydrolysis: Mix with 0.1 N HCl and heat at 60-80°C for a specified period (e.g., 2-6 hours).

  • Base Hydrolysis: Mix with 0.1 N NaOH and heat at 60-80°C for a specified period.

  • Oxidative Degradation: Mix with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) and keep at room temperature or slightly elevated temperature.

  • Thermal Degradation: Heat the solution at a high temperature (e.g., 80-100°C).

  • Photodegradation: Expose the solution to direct sunlight or a photostability chamber (UV and visible light) for an extended period.

3. Sample Analysis: After the stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze them using a stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.

Stability-Indicating HPLC Method

A robust HPLC method is essential for separating this compound from its degradation products.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typical. The pH of the buffer and the gradient of the organic solvent should be optimized for optimal separation.

  • Detection: UV detection is suitable for this compound and its degradation products. The wavelength should be selected based on the UV spectra of the parent drug and its degradants.

  • Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the quantification of this compound in the presence of its degradation products.

Visualizing Instability Pathways and Workflows

This compound Degradation Pathway

This compound This compound (1,4-Dihydropyridine) Nitroso_Product Nitroso-pyridine Derivative This compound->Nitroso_Product Daylight Nitro_Product Nitro-pyridine Derivative This compound->Nitro_Product UV Light Other_Degradants Other Minor Degradants This compound->Other_Degradants Heat, pH, Oxidation

Caption: Primary degradation pathways of dihydropyridines like this compound under different stress conditions.

Experimental Workflow for Stability Testing

cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Prep Prepare this compound Solution Stress Apply Stress Conditions (Light, Heat, pH, etc.) Prep->Stress HPLC HPLC Analysis Stress->HPLC Data Data Interpretation HPLC->Data

Caption: A typical experimental workflow for conducting forced degradation studies of this compound.

Troubleshooting Logic for this compound Instability

Start Instability Observed? Light Protected from Light? Start->Light Yes Review Review Experimental Protocol Start->Review No Temp_pH Controlled Temp & pH? Light->Temp_pH Yes Protect Implement Light Protection Light->Protect No Solvent Solvent Validated? Temp_pH->Solvent Yes Control Optimize Temp & pH Temp_pH->Control No Validate Validate Solvent Stability Solvent->Validate No Solvent->Review Yes

Caption: A decision tree to guide the troubleshooting process for this compound instability in experiments.

References

How to prevent Niludipine precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: Information available primarily pertains to "Nifedipine," a compound structurally and functionally similar to Niludipine. The following guidance is based on the properties of Nifedipine (B1678770) and is expected to be highly relevant for this compound.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating in my cell culture medium?

A1: this compound is a lipophilic compound with very low aqueous solubility.[1][2] When a concentrated stock solution, typically made in an organic solvent like DMSO, is diluted into the aqueous environment of cell culture media, the concentration of this compound may exceed its solubility limit, causing it to precipitate or "crash out" of solution.[3]

Q2: What is the best solvent to dissolve this compound for cell culture experiments?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the most recommended and widely used solvent for preparing high-concentration stock solutions of this compound for cell culture applications.[4] It is also soluble in ethanol, but to a lesser extent.[4]

Q3: What is the maximum concentration of DMSO that is safe for my cells?

A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A general guideline is to keep the final DMSO concentration below 0.5%, with 0.1% being ideal for most cell lines.[5][6] It is crucial to include a vehicle control (media with the same final DMSO concentration as your experimental samples) in your experiments to account for any effects of the solvent.

Q4: Can I heat or sonicate my this compound solution to improve solubility?

A4: Gentle warming of the stock solution in a 37°C water bath or brief sonication can help dissolve this compound that may have precipitated during storage.[3] However, be aware that this compound is light-sensitive, and prolonged exposure to light and heat can cause degradation.[7]

Q5: My this compound stock solution is stored in the freezer and now appears to have crystals. Is it still usable?

A5: The appearance of crystals indicates that the this compound has precipitated out of the solvent, which can happen at low temperatures. You can try to redissolve the compound by gently warming the vial to 37°C and vortexing thoroughly.[3] To prevent this, it is recommended to prepare aliquots of your stock solution to avoid repeated freeze-thaw cycles.[5]

Troubleshooting Guide: Preventing this compound Precipitation

If you are experiencing this compound precipitation in your cell culture experiments, follow these steps to troubleshoot the issue.

Step 1: Review Your Stock Solution Preparation

Ensure your this compound stock solution is prepared correctly.

  • Solvent Choice: Use high-quality, anhydrous DMSO.[6]

  • Concentration: Prepare a concentrated stock solution (e.g., 10-50 mM). A higher stock concentration allows for a smaller volume to be added to your media, keeping the final DMSO concentration low.

  • Dissolution: Ensure the this compound is completely dissolved in the DMSO. Vortex vigorously and if necessary, warm gently at 37°C.[3]

  • Storage: Store stock solutions in small, single-use aliquots at -20°C and protect them from light.[5]

Step 2: Optimize the Dilution into Cell Culture Media

The way you dilute your stock solution into the media is critical.

  • Pre-warm Media: Always use cell culture media that has been pre-warmed to 37°C.[3]

  • Rapid Mixing: Add the this compound stock solution to the media while gently vortexing or swirling the tube. This rapid dispersal prevents the formation of localized high concentrations of the drug that can lead to precipitation.[3]

  • Step-wise Dilution: For very high final concentrations, consider a serial dilution approach. First, dilute the stock into a small volume of media, and then add this intermediate dilution to the final volume.

Step 3: Evaluate the Final Working Concentration
  • Lower the Concentration: The most straightforward way to prevent precipitation is to use a lower final concentration of this compound in your experiment.

  • Solubility Limit: Be aware of the aqueous solubility limit of this compound. While specific data for this compound is scarce, the closely related Nifedipine has a very low water solubility of approximately 5.6-7.8 µg/mL.

Data Presentation: this compound/Nifedipine Solubility

The following table summarizes the solubility of Nifedipine, which is expected to be a good indicator for this compound solubility.

SolventSolubilitySource(s)
DMSO~30-50 mg/mL[4][8]
Ethanol~3-17 mg/mL[4][8]
Water / Aqueous Buffer (pH 7.2)Practically insoluble (~0.1 mg/mL in a 1:10 DMSO:PBS solution)[1][8]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Calculate Required Mass: Based on the molecular weight of this compound, calculate the mass needed to prepare your desired volume of a 10 mM stock solution.

  • Weighing: Accurately weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolving: Add the appropriate volume of high-quality, anhydrous DMSO to the tube.

  • Mixing: Vortex the solution vigorously until the this compound is completely dissolved. If needed, gently warm the tube in a 37°C water bath for a few minutes.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use, light-protecting sterile tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.[5]

Protocol 2: Diluting this compound Stock Solution into Cell Culture Medium
  • Thaw and Prepare: Thaw a single aliquot of your this compound DMSO stock solution and bring it to room temperature. Pre-warm your cell culture medium to 37°C.

  • Calculate Dilution Volume: Determine the volume of the stock solution needed to achieve your desired final concentration in the cell culture medium. Ensure the final DMSO concentration remains below 0.5%.

  • Perform Dilution: Add the calculated volume of the this compound stock solution drop-wise to the pre-warmed medium while gently swirling or vortexing the medium. This ensures rapid and even distribution.

  • Immediate Use: Use the freshly prepared this compound-containing medium immediately for your cell culture experiments.

Visualizations

Troubleshooting this compound Precipitation cluster_start cluster_step1 Step 1: Check Stock Solution cluster_step2 Step 2: Review Dilution Technique cluster_step3 Step 3: Assess Final Concentration cluster_solution start Precipitation Observed stock_solvent Correct Solvent? (DMSO) start->stock_solvent stock_conc Fully Dissolved? stock_solvent->stock_conc stock_storage Proper Storage? (-20°C, protected from light) stock_conc->stock_storage media_temp Pre-warmed Media (37°C)? stock_storage->media_temp mixing Rapid Mixing? media_temp->mixing serial_dilution Consider Serial Dilution? mixing->serial_dilution final_conc Is Concentration too High? serial_dilution->final_conc solubility_limit Exceeding Aqueous Solubility? final_conc->solubility_limit solution Precipitation Resolved solubility_limit->solution

Caption: Troubleshooting workflow for this compound precipitation issues.

Recommended Workflow for this compound Use in Cell Culture cluster_prep Preparation cluster_exp Experiment weigh 1. Weigh this compound dissolve 2. Dissolve in DMSO (10-50 mM stock) weigh->dissolve aliquot 3. Aliquot and Store at -20°C (protect from light) dissolve->aliquot thaw 4. Thaw one aliquot aliquot->thaw warm_media 5. Pre-warm media to 37°C thaw->warm_media dilute 6. Dilute stock into media with rapid mixing warm_media->dilute treat_cells 7. Immediately treat cells dilute->treat_cells

Caption: Recommended experimental workflow for using this compound.

Factors Influencing this compound Solubility This compound This compound Properties Physicochemical Properties This compound->Properties has Media Cell Culture Medium This compound->Media added to Precipitation Precipitation Properties->Precipitation Low aqueous solubility leads to Solvent Solvent Choice Solvent->this compound dissolves Media->Precipitation Aqueous nature promotes

Caption: Key factors affecting this compound solubility in cell culture.

References

Technical Support Center: Niludipine Experimental Variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential variability in experimental results when working with the dihydropyridine (B1217469) calcium channel blocker, Niludipine.

Introduction

This compound, a potent L-type calcium channel blocker, is a valuable tool in cardiovascular and neuroscience research. However, like many dihydropyridine derivatives, its physicochemical properties can contribute to variability in experimental outcomes. This guide aims to provide a centralized resource for identifying potential sources of inconsistency and offering practical solutions to ensure the reliability and reproducibility of your results.

Disclaimer: While this guide provides detailed protocols and troubleshooting advice, it is important to note that publicly available data specifically for this compound can be limited. Therefore, some information and protocols provided are based on its close structural analog, Nifedipine, and the related compound, Nilvadipine. Researchers should use this information as a starting point and optimize conditions for their specific experimental setup.

Frequently Asked Questions (FAQs)

Q1: My this compound powder won't dissolve. What am I doing wrong?

A1: this compound is practically insoluble in water and aqueous buffers at physiological pH. It is crucial to use an appropriate organic solvent to prepare a stock solution.

  • Recommended Solvents: Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are the most common and effective solvents for dissolving this compound.

  • Troubleshooting:

    • Ensure you are using a high-purity, anhydrous grade of your chosen solvent. The presence of water can significantly reduce solubility.

    • Vortex the solution thoroughly. If dissolution is slow, gentle warming (e.g., in a 37°C water bath) or sonication for a short period can aid in dissolving the compound.

    • Always visually inspect your stock solution to ensure it is clear and free of any precipitate before making dilutions into your aqueous experimental medium.

Q2: I'm seeing inconsistent results in my cell-based assays. Could my this compound be degrading?

A2: Yes, dihydropyridine compounds like this compound are known to be sensitive to light and can degrade in aqueous solutions over time, especially at 37°C.

  • Light Sensitivity: this compound is photosensitive. Exposure to daylight or UV light can lead to its conversion to inactive derivatives. Always protect your stock solutions and experimental plates from light by using amber vials, covering plates with foil, and minimizing exposure to ambient light during experimental procedures.

  • Stability in Media: The stability of this compound in cell culture media at 37°C is not well-documented. For longer experiments (e.g., > 24 hours), it is advisable to replenish the media with freshly prepared this compound at regular intervals. Consider performing a stability study in your specific cell culture medium to determine the rate of degradation under your experimental conditions.

Q3: What is the appropriate concentration of this compound to use in my experiments?

A3: The optimal concentration of this compound will vary depending on the cell type and the specific biological question being addressed.

  • Starting Concentrations: Based on studies with the similar compound Nifedipine, a common starting concentration for in vitro experiments is in the low micromolar range (e.g., 1-10 µM).

  • Dose-Response Curve: It is essential to perform a dose-response experiment to determine the optimal concentration for your specific assay. This will help you identify the concentration that elicits the desired biological effect without causing significant cytotoxicity.

  • Solvent Control: When preparing dilutions in your experimental medium, ensure the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cellular effects. Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments.

Q4: I'm observing off-target effects in my experiments. Is this common for this compound?

A4: While this compound is a potent L-type calcium channel blocker, like many drugs, it can exhibit off-target effects, particularly at higher concentrations.

  • Other Ion Channels: Dihydropyridines have been reported to interact with other ion channels, such as certain potassium channels, though typically at higher concentrations than those required for L-type calcium channel blockade.

  • Signaling Pathways: Some dihydropyridines have been shown to modulate intracellular signaling pathways independently of their calcium channel blocking activity. For example, Nifedipine has been reported to influence the AMPK and Nrf2/HO-1 signaling pathways.

  • Troubleshooting: If you suspect off-target effects, consider using a structurally different L-type calcium channel blocker as a control to see if the observed effect is specific to this compound. Additionally, performing experiments with a known antagonist of the suspected off-target can help to confirm or rule out its involvement.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Precipitation of this compound in aqueous buffer or cell culture medium. Poor aqueous solubility of this compound. Exceeding the solubility limit when diluting the stock solution.Prepare a higher concentration stock solution in DMSO or ethanol and use a smaller volume for dilution. Ensure rapid and thorough mixing upon dilution. Visually inspect the final solution for any precipitate.
Loss of biological activity over time in long-term experiments. Degradation of this compound due to photosensitivity or instability in aqueous solution at 37°C.Protect all solutions and experimental setups from light. For experiments lasting longer than 24 hours, consider replenishing the medium with freshly prepared this compound at regular intervals.
High background or inconsistent readings in fluorescence-based assays (e.g., calcium imaging). Autofluorescence of this compound or its degradation products. Interference with the fluorescent dye.Run a control with this compound alone (no cells or dye) to check for autofluorescence at the excitation/emission wavelengths of your dye. If autofluorescence is an issue, you may need to use a different fluorescent probe with a distinct spectral profile.
Cell death or morphological changes at expected therapeutic concentrations. Cytotoxicity of this compound at higher concentrations. Solvent toxicity.Perform a dose-response curve to determine the IC50 for cytotoxicity in your cell line. Ensure the final concentration of the organic solvent (e.g., DMSO) is below the toxic threshold for your cells (typically < 0.1%).
Variability between experimental replicates. Inconsistent pipetting of viscous stock solutions (e.g., DMSO). Uneven cell seeding. Temperature or CO2 fluctuations in the incubator.Use positive displacement pipettes or reverse pipetting for viscous solutions. Ensure a homogenous cell suspension before seeding. Regularly calibrate and monitor incubator conditions.

Data Presentation: Physicochemical Properties of Dihydropyridine Calcium Channel Blockers

Data for this compound is limited; data for the structurally similar compounds Nifedipine and Nilvadipine are provided for reference.

PropertyNifedipineNilvadipine
Molecular Formula C₁₇H₁₈N₂O₆C₁₉H₁₉N₃O₆
Molecular Weight 346.3 g/mol 385.4 g/mol
Appearance Yellow crystalline powderPale yellow crystalline powder
Melting Point 172-174 °C166-169 °C
Solubility in Water Practically insolublePractically insoluble
Solubility in DMSO ≥ 50 mg/mL≥ 12.4 mg/mL
Solubility in Ethanol ~17 mg/mL≥ 37 mg/mL (with sonication)

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO) or 200-proof Ethanol

  • Sterile, light-protected microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing: In a chemical fume hood, accurately weigh the desired amount of this compound powder.

  • Dissolution:

    • For a 10 mM stock solution in DMSO: Add the appropriate volume of anhydrous DMSO to the weighed this compound. For example, to prepare 1 mL of a 10 mM solution, add 1 mL of DMSO to 3.463 mg of this compound.

    • For a 10 mg/mL stock solution in Ethanol: Add the appropriate volume of 200-proof ethanol. For example, to prepare 1 mL of a 10 mg/mL solution, add 1 mL of ethanol to 10 mg of this compound.

  • Mixing: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. If necessary, sonicate for 5-10 minutes.

  • Inspection: Visually confirm that the solution is clear and free of any particulate matter.

  • Aliquoting and Storage: Dispense the stock solution into single-use, light-protected aliquots. Store at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1 year). Avoid repeated freeze-thaw cycles.

G cluster_workflow This compound Stock Solution Workflow weigh 1. Weigh this compound Powder add_solvent 2. Add Anhydrous Solvent (DMSO or Ethanol) weigh->add_solvent dissolve 3. Vortex / Sonicate to Dissolve add_solvent->dissolve inspect 4. Visually Inspect for Clarity dissolve->inspect aliquot 5. Aliquot into Light-Protected Tubes inspect->aliquot store 6. Store at -20°C or -80°C aliquot->store

Workflow for preparing this compound stock solution.
Protocol 2: Cell Viability Assay (MTT Assay)

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (prepared as in Protocol 1)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in complete cell culture medium from your stock solution. Ensure the final DMSO/ethanol concentration is consistent across all wells and does not exceed 0.1%. Include a vehicle control.

  • Incubation: Replace the old medium with the drug-containing medium and incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

G cluster_workflow MTT Cell Viability Assay Workflow seed_cells 1. Seed Cells in 96-well Plate treat_cells 2. Treat with this compound (and Vehicle Control) seed_cells->treat_cells incubate_drug 3. Incubate for Desired Duration treat_cells->incubate_drug add_mtt 4. Add MTT Reagent incubate_drug->add_mtt incubate_mtt 5. Incubate (2-4h) add_mtt->incubate_mtt solubilize 6. Solubilize Formazan incubate_mtt->solubilize read_plate 7. Read Absorbance at 570 nm solubilize->read_plate

Workflow for assessing cell viability with MTT assay.

Signaling Pathway

This compound primarily acts by blocking L-type voltage-gated calcium channels (VGCCs). This inhibition prevents the influx of extracellular calcium into the cell, which is a critical step in many physiological processes, including smooth muscle contraction.

G cluster_pathway This compound Mechanism of Action depolarization Membrane Depolarization vgcc L-type Voltage-Gated Calcium Channel (VGCC) depolarization->vgcc activates ca_influx Ca²⁺ Influx vgcc->ca_influx mediates intracellular_ca ↑ Intracellular [Ca²⁺] ca_influx->intracellular_ca cam Calmodulin Activation intracellular_ca->cam mlck Myosin Light Chain Kinase (MLCK) Activation cam->mlck contraction Smooth Muscle Contraction mlck->contraction This compound This compound This compound->vgcc inhibits

Signaling pathway of this compound's action.

Technical Support Center: Optimizing Niludipine Dose-Response Curves In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Niludipine in in vitro dose-response curve experiments. The information is tailored for scientists and drug development professionals to address common challenges and ensure the generation of high-quality, reproducible data.

Frequently Asked questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in vitro?

This compound is a dihydropyridine (B1217469) calcium channel blocker.[1] Its primary mechanism of action is the inhibition of L-type calcium channels, which are prevalent in vascular smooth muscle and cardiac myocytes.[1][2] By blocking these channels, this compound restricts the influx of extracellular calcium ions into the cells.[1] This reduction in intracellular calcium leads to the relaxation of vascular smooth muscle, resulting in vasodilation.[1]

Q2: What is a typical starting concentration range for this compound in cell-based assays?

For dihydropyridine calcium channel blockers like this compound, a broad concentration range should initially be tested to determine the optimal experimental window. Based on studies with the closely related compound Nifedipine, a starting range of 0.1 µM to 100 µM is often employed in cell culture experiments.[3] It is critical to perform a dose-response experiment to identify the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) for your specific cell line and experimental endpoint.[3]

Q3: The dose-response curve for this compound is flat or shows a very shallow slope. What are the potential causes?

A flat or shallow dose-response curve can indicate several issues:

  • Incorrect Concentration Range: The tested concentrations may be too high or too low, falling entirely on the upper or lower plateaus of the sigmoidal curve. It is advisable to test a wider range of concentrations, spanning several orders of magnitude.

  • Compound Insolubility: At higher concentrations, this compound may precipitate out of the solution. Visually inspect your stock and working solutions for any signs of precipitation. The use of a solubility-enhancing agent like DMSO is common, but a vehicle control must be included in the experiment.[4]

  • Low Potency or Efficacy: The compound may have low potency in your specific assay system, requiring much higher concentrations to elicit a response, or it may have low efficacy, resulting in a weak maximal response.

  • Assay Insensitivity: The chosen assay may not be sensitive enough to detect the biological response to this compound.

Q4: There is high variability between my replicate wells. What are the common sources of this error?

High variability often stems from technical inconsistencies in the experimental setup:

  • Pipetting Inaccuracy: Small errors in pipetting, especially during serial dilutions, can lead to significant concentration inaccuracies. Ensure pipettes are properly calibrated and consider using reverse pipetting for viscous solutions.

  • Uneven Cell Seeding: A non-homogenous cell suspension during plating can result in different cell numbers per well, leading to varied responses. Gently mix the cell suspension before and during plating.

  • Edge Effects: Wells on the perimeter of a microplate are more prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, consider not using the outer wells for experimental data or ensuring proper humidification in the incubator.

Q5: My IC50/EC50 value for this compound shifts between experiments. What could be causing this?

Shifts in IC50 or EC50 values are a common issue and can be attributed to:

  • Cell Passage Number: Use cells with a consistent and low passage number. High passage numbers can lead to phenotypic and genotypic drift, altering their response to drugs.

  • Reagent Variability: Lot-to-lot variations in media, serum, and other critical reagents can impact cell signaling and drug response.

  • Inconsistent Incubation Times: The duration of compound exposure can significantly influence the observed response. Ensure that incubation times are kept consistent across all experiments.

Troubleshooting Guides

Problem: Unexpected Cell Death at Low this compound Concentrations
  • Possible Cause 1: High Sensitivity of the Cell Line.

    • Solution: Your cell line may be particularly sensitive to this compound. Perform a dose-response study starting from a much lower concentration range (e.g., nanomolar) to determine the precise IC50 value.[5]

  • Possible Cause 2: Solvent Toxicity.

    • Solution: If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the cell culture medium is at a non-toxic level, typically below 0.5%.[5] Always include a vehicle-only control to assess the effect of the solvent on cell viability.

Problem: No or Weak Signal in a Calcium Influx Assay
  • Possible Cause 1: Low Expression of L-type Calcium Channels.

    • Solution: The cell line you are using may not express a sufficient number of L-type calcium channels for a robust signal. Confirm the expression of the target channel using techniques like qPCR or Western blotting.

  • Possible Cause 2: Issues with the Calcium Indicator Dye.

    • Solution: Optimize the loading concentration and incubation time for your calcium indicator dye. Ensure cells are washed properly to remove excess dye, which can contribute to high background fluorescence.

  • Possible Cause 3: Incorrect Assay Buffer Conditions.

    • Solution: The activity of ion channels can be sensitive to the pH and ionic composition of the assay buffer. Ensure your buffer is at a physiological pH (typically 7.2-7.4) and has the appropriate ion concentrations.

Quantitative Data Summary

Table 1: In Vitro Efficacy of Nifedipine in Various Assays

Cell Line/SystemAssay TypeEndpoint MeasuredConcentration/Effect
A549 CellsCell Viability (Hypoxia model)Protection against cell death10 µM showed significant protection
Rat Aortic FibroblastsCell Proliferation ([3H]-thymidine incorporation)Inhibition of DNA synthesis~40% inhibition at 10 µM after 1 day
Rat Islets / INS 832/13 CellsCell Viability (Etoposide-induced)Protection against apoptosis10 µM showed protective effects
HEK cells expressing Ca v 1.2Patch ClampInhibition of Ba2+ currentsIC50 of 16 nM
Frog Atrial FibersElectrophysiologyBlockade of cardiac calcium channelsIC50 of 0.2 µM

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT-Based)

This protocol provides a general framework for determining the effect of this compound on cell viability.

  • Cell Seeding:

    • Culture cells in an appropriate medium and under standard conditions (e.g., 37°C, 5% CO2).

    • Trypsinize and count the cells, ensuring they are in the logarithmic growth phase.

    • Seed the cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the this compound stock solution in a cell culture medium to achieve the desired final concentrations.

    • Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include vehicle-only controls.

  • Incubation:

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator.

  • MTT Addition and Solubilization:

    • Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

    • Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.[5]

Protocol 2: Calcium Influx Assay

This protocol outlines a general procedure for measuring changes in intracellular calcium following treatment with this compound.

  • Cell Preparation:

    • Seed cells that endogenously or recombinantly express L-type calcium channels into a 96-well black-walled, clear-bottom plate.

    • Allow cells to adhere and form a confluent monolayer.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Remove the culture medium and add the dye-loading buffer to each well.

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for dye uptake.

    • Wash the cells with an appropriate assay buffer to remove excess dye.

  • Compound Addition and Signal Detection:

    • Prepare a plate with various concentrations of this compound.

    • Use a fluorescence plate reader equipped with injectors to add a calcium channel agonist (e.g., a depolarizing concentration of KCl) to stimulate calcium influx.

    • Simultaneously or immediately prior, inject the different concentrations of this compound.

    • Measure the fluorescence intensity over time, before and after the addition of the agonist and inhibitor.

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • Calculate the percentage of inhibition of the agonist-induced calcium influx for each this compound concentration.

    • Plot the percentage of inhibition against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Visualizations

Experimental_Workflow_Cell_Viability cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate B Allow Cells to Adhere Overnight A->B C Prepare this compound Serial Dilutions D Treat Cells and Incubate C->D E Add MTT Reagent F Solubilize Formazan Crystals E->F G Measure Absorbance H Generate Dose-Response Curve & Calculate IC50 G->H

Caption: Experimental workflow for a cell viability assay.

Niludipine_Signaling_Pathway This compound This compound L_type_Ca_Channel L-type Calcium Channel This compound->L_type_Ca_Channel Inhibits Ca_Influx Calcium Influx L_type_Ca_Channel->Ca_Influx Intracellular_Ca Decreased Intracellular [Ca²⁺] Ca_Influx->Intracellular_Ca Leads to Vascular_Smooth_Muscle_Relaxation Vascular Smooth Muscle Relaxation Intracellular_Ca->Vascular_Smooth_Muscle_Relaxation Vasodilation Vasodilation Vascular_Smooth_Muscle_Relaxation->Vasodilation

Caption: Simplified signaling pathway of this compound.

Troubleshooting_Dose_Response Start Issue with Dose-Response Curve Problem What is the issue? Start->Problem Flat_Curve Flat/Shallow Curve Problem->Flat_Curve Flat/Shallow High_Variability High Variability Problem->High_Variability Variable Replicates IC50_Shift IC50 Shift Problem->IC50_Shift Inconsistent IC50 Sol_Flat Check Concentration Range Check Compound Solubility Verify Assay Sensitivity Flat_Curve->Sol_Flat Sol_Variability Calibrate Pipettes Ensure Homogenous Cell Seeding Check for Edge Effects High_Variability->Sol_Variability Sol_Shift Use Consistent Cell Passage Check Reagent Lot Numbers Standardize Incubation Times IC50_Shift->Sol_Shift

Caption: Troubleshooting flowchart for dose-response curves.

References

Technical Support Center: Mitigating Dihydropyridine-Induced Toxicity in Long-Term Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document primarily focuses on Nifedipine, a well-researched dihydropyridine (B1217469) calcium channel blocker, due to the limited availability of specific in vitro toxicity data for Niludipine. The information provided should serve as a guide and be adapted and validated for this compound in your specific cell culture models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound and other dihydropyridines that can lead to in vitro toxicity?

A1: this compound, like other dihydropyridine derivatives such as Nifedipine, primarily functions by blocking L-type calcium channels. While this action is key to their therapeutic effects, it can also disrupt intracellular calcium homeostasis in cultured cells. Alterations in calcium signaling can trigger a cascade of events, including oxidative stress, mitochondrial dysfunction, and ultimately, apoptosis or programmed cell death. Some studies suggest that certain effects of Nifedipine may be independent of its calcium channel blocking activity, involving pathways like the miRNA-524-5p-BRI3–Erk pathway in breast cancer cells.[1][2]

Q2: At what concentrations does Nifedipine typically show cytotoxic effects in cell culture?

A2: The cytotoxic concentration of Nifedipine is highly cell-type dependent. For instance, in human gingival fibroblasts, concentrations up to 1000 ng/mL (approximately 2.89 µM) showed no significant effect on cell viability. In contrast, studies on aortic smooth muscle cells from spontaneously hypertensive rats showed that 50 µM Nifedipine induced significant apoptosis after 24 hours.[3] It is crucial to determine the optimal, non-toxic concentration for your specific cell line and experimental duration through a dose-response study.

Q3: What are the common signs of this compound-induced toxicity in long-term cell culture?

A3: Common indicators of toxicity include:

  • Reduced cell viability and proliferation: A noticeable decrease in the rate of cell growth or an increase in cell death.

  • Morphological changes: Cells may appear rounded, detached from the culture surface, or show signs of blebbing.

  • Increased apoptosis: Evidence of programmed cell death, which can be confirmed using specific assays.

  • Elevated oxidative stress: An imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them.

Q4: Can this compound-induced toxicity be reversed?

A4: In some cases, the early stages of toxicity may be reversible if the compound is removed from the culture medium. However, once cells have committed to apoptosis, the process is generally irreversible. Proactive mitigation strategies are therefore essential for long-term experiments.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High levels of cell death observed shortly after adding this compound. The concentration of this compound is too high for your cell type.Perform a dose-response experiment (e.g., using an MTT or LDH assay) to determine the IC50 value and a non-toxic working concentration. Start with a wide range of concentrations based on literature for related compounds (e.g., 0.1 µM to 100 µM for Nifedipine).
Gradual increase in cell death over several days or weeks in culture. Cumulative toxicity from long-term exposure to a low concentration of this compound.1. Consider using a lower maintenance concentration of this compound after an initial treatment period. 2. Implement co-treatment with an antioxidant to counteract potential oxidative stress. 3. Ensure the culture medium is refreshed regularly to remove metabolic byproducts and replenish nutrients.
Cells show signs of stress (e.g., altered morphology) but viability assays are inconclusive. Sub-lethal toxicity is affecting cellular function without causing immediate death.1. Assess for markers of oxidative stress (e.g., ROS production). 2. Analyze for early markers of apoptosis (e.g., caspase activation). 3. Monitor mitochondrial membrane potential to check for mitochondrial dysfunction.
Inconsistent results between experiments. 1. Variability in cell passage number. 2. Inconsistent this compound concentration due to improper storage or preparation. 3. Fluctuations in incubator conditions (CO2, temperature, humidity).1. Use cells within a consistent and low passage number range. 2. Prepare fresh stock solutions of this compound and store them appropriately (protected from light). 3. Regularly calibrate and monitor incubator conditions.

Quantitative Data Summary

The following table summarizes concentrations of Nifedipine used in various in vitro studies. This data can be a starting point for designing your dose-response experiments for this compound.

Cell Type Nifedipine Concentration Observed Effect Reference
Breast Cancer Cells (MDA-MB-231)1 µMPromoted proliferation and migration.[1][2]
Aortic Smooth Muscle Cells (from SHR rats)50 µMInduced significant apoptosis after 24 hours.[3]
Cardiomyocytes (from embryonic chick hearts)1 - 100 µMDid not induce cell death; prevented calcium-induced apoptosis.[4]
Human Gingival Fibroblasts1000 ng/mL (~2.89 µM)No significant effect on cell viability.
Systemic Lupus Erythematosus Mononuclear Cells1 µMSuppressed IFN-gamma secretion.[5]
Systemic Lupus Erythematosus Mononuclear Cells50 µMEnhanced apoptosis.[5]

Experimental Protocols & Methodologies

Assessment of Cell Viability using MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase. The resulting intracellular purple formazan (B1609692) can be solubilized and quantified by spectrophotometry, providing an estimate of the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Detection of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

  • Cell Treatment: Treat cells with this compound in a 6-well plate for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative, PI-negative: Viable cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

Measurement of Intracellular Reactive Oxygen Species (ROS)

Principle: Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF).

Protocol:

  • Cell Treatment: Treat cells with this compound in a black, clear-bottom 96-well plate.

  • DCFH-DA Staining: Remove the treatment medium and incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.

  • Fluorescence Measurement: Wash the cells with PBS and measure the fluorescence intensity using a fluorescence plate reader with excitation at 485 nm and emission at 535 nm.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_culture Cell Culture treatment Treat cells with This compound (dose-response) cell_culture->treatment drug_prep This compound Preparation drug_prep->treatment viability Cell Viability (MTT, LDH) treatment->viability apoptosis Apoptosis (Annexin V/PI) treatment->apoptosis ros Oxidative Stress (DCFH-DA) treatment->ros analysis Determine IC50 & Assess Toxicity Mechanisms viability->analysis apoptosis->analysis ros->analysis

Caption: Experimental workflow for assessing this compound toxicity in cell culture.

signaling_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_mito Mitochondrion cluster_nucleus Nucleus This compound This compound ca_channel L-type Ca2+ Channel This compound->ca_channel Blocks ca_influx Decreased Ca2+ Influx ca_channel->ca_influx ca_homeostasis Altered Ca2+ Homeostasis ca_influx->ca_homeostasis ros Increased ROS (Oxidative Stress) ca_homeostasis->ros mito_dysfunction Mitochondrial Dysfunction ros->mito_dysfunction caspase Caspase Activation apoptosis Apoptosis caspase->apoptosis mito_dysfunction->caspase

Caption: Postulated signaling pathway for this compound-induced cytotoxicity.

References

Technical Support Center: Enhancing Niludipine Bioavailability in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the oral bioavailability of Niludipine in animal studies. While the focus is on this compound, the principles and formulation strategies discussed are largely applicable to other dihydropyridine (B1217469) calcium channel blockers with similar physicochemical properties, such as Nifedipine (B1678770) and Nisoldipine, for which a greater body of research is currently available.

Frequently Asked Questions (FAQs)

Q1: My in vivo pharmacokinetic study with a novel this compound formulation in rats shows high variability in plasma concentrations between subjects. What could be the cause?

A1: High inter-subject variability in pharmacokinetic studies is a common challenge. Several factors could be contributing to this:

  • Gastrointestinal (GI) Tract Variability: Differences in gastric emptying time, intestinal motility, and GI fluid composition among animals can significantly impact the dissolution and absorption of poorly soluble drugs like this compound.

  • First-Pass Metabolism: this compound undergoes extensive first-pass metabolism, primarily by CYP3A enzymes in the gut wall and liver.[1][2] Minor variations in the expression or activity of these enzymes among animals can lead to significant differences in bioavailability.

  • Food Effects: The presence or absence of food can alter GI physiology and drug absorption. Ensure that fasting protocols are strictly followed.

  • Formulation Instability: If the formulation is not robust, it may behave differently under the varying conditions of the GI tract in different animals. For instance, a self-nanoemulsifying drug delivery system (SNEDDS) might not emulsify consistently if the GI fluid composition varies.[3]

  • Dosing Accuracy: Ensure precise and consistent administration of the formulation to each animal.

Q2: I've developed a solid lipid nanoparticle (SLN) formulation of this compound, but the oral bioavailability is not significantly improved compared to the control suspension. What are the potential reasons?

A2: While SLNs are a promising approach, several factors can limit their effectiveness:

  • Particle Size and Aggregation: If the SLNs are too large or aggregate in the GI tract, the advantage of the increased surface area is lost. Characterize the particle size of your formulation after dispersion in simulated gastric and intestinal fluids.

  • Drug Expulsion during Storage: The crystalline structure of the solid lipid can change over time, leading to the expulsion of the encapsulated drug.[4] This can result in a formulation with properties similar to a simple drug suspension.

  • Insufficient Inhibition of First-Pass Metabolism: While some nanoparticle formulations can partially mitigate first-pass metabolism, they may not be sufficient to overcome it completely.

  • Lipid Digestion: The type of lipid used in the SLNs can influence how they are processed in the GI tract. The digestion of lipids can impact drug release and absorption.

Q3: My self-nanoemulsifying drug delivery system (SNEDDS) for this compound looks good in vitro, but the in vivo performance is disappointing. What troubleshooting steps can I take?

A3: A discrepancy between in vitro and in vivo performance of SNEDDS is a known issue. Consider the following:

  • Robustness to Dilution: Test the emulsification performance of your SNEDDS in various physiologically relevant media (e.g., simulated gastric fluid, simulated intestinal fluid) at different dilution volumes. The system should form fine, stable nanoemulsions consistently.[3][5]

  • Effect of GI Fluids: The presence of bile salts and enzymes in the gut can influence the emulsification process and the stability of the resulting nanoemulsion.

  • Drug Precipitation: Upon dilution in the aqueous environment of the GI tract, the drug may precipitate out of the nanoemulsion droplets before it can be absorbed.

Troubleshooting Guides

Issue 1: Poor Dissolution Rate of this compound Formulation
Potential Cause Troubleshooting Step
Inadequate particle size reduction. Further optimize the formulation process (e.g., homogenization pressure for SLNs, sonication time for nanosuspensions).[6][7]
Drug recrystallization in the formulation. Perform solid-state characterization (e.g., DSC, XRD) to confirm the amorphous state of the drug within the formulation.[4]
Poor wettability of the drug particles. Incorporate a suitable surfactant or hydrophilic polymer in the formulation.
Issue 2: Low Permeability Across the Intestinal Mucosa
Potential Cause Troubleshooting Step
Efflux by P-glycoprotein (P-gp) transporters. Consider co-administration with a P-gp inhibitor or using excipients that are known to inhibit P-gp.
Metabolism by CYP3A enzymes in the intestinal wall. Explore formulations that can protect the drug from enzymatic degradation or co-administer with a CYP3A inhibitor.[1] The use of probiotics like Lactobacillus casei has been shown to decrease intestinal CYP3A activity.[1][8]

Data Presentation: Pharmacokinetic Parameters of Different this compound/Nifedipine Formulations in Animal Studies

FormulationAnimal ModelKey Pharmacokinetic ParametersFold Increase in BioavailabilityReference
Nisoldipine-loaded NLCs Not SpecifiedAUC(0-t): 2.46-fold higher than suspension2.46[9]
Nifedipine Nanosuspension RabbitsAUC: 2-fold higher than marketed tablets2[10]
Nifedipine with L. casei RatsCmax: 3.26 µg/mL (vs. 2.33 µg/mL in control)~1.4[1][8]
Nifedipine Proliposomes Wistar RatsAUC(0–∞): ~10-fold higher than nifedipine~10[11]
Nifedipine SNEDDS Male Wistar RatsCmax and AUC were improvedNot explicitly quantified[3][5]
Nifedipine Dry Elixir (NDE) RatsAUC(0→8h): ~7-fold higher than powder~7[12]

Experimental Protocols

Preparation of Solid Lipid Nanoparticles (SLNs)

This protocol is based on the high-pressure homogenization method.[6][7]

  • Preparation of the Lipid Phase: Melt the solid lipid (e.g., glyceryl monostearate, stearic acid) at a temperature approximately 5-10°C above its melting point.

  • Drug Incorporation: Dissolve this compound in the molten lipid phase.

  • Preparation of the Aqueous Phase: Heat an aqueous solution containing a surfactant (e.g., Tween 80) to the same temperature as the lipid phase.

  • Pre-emulsion Formation: Add the hot lipid phase to the hot aqueous phase under high-speed stirring to form a coarse oil-in-water emulsion.

  • Homogenization: Subject the pre-emulsion to high-pressure homogenization for a specified number of cycles to reduce the particle size to the nanometer range.

  • Cooling and Solidification: Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.

In Vivo Pharmacokinetic Study in Rats

This is a general protocol for evaluating the oral bioavailability of a this compound formulation.[3][11]

  • Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats for at least one week before the experiment.

  • Fasting: Fast the rats overnight (12-18 hours) before dosing, with free access to water.

  • Dosing: Administer the this compound formulation and the control suspension orally via gavage at a specified dose.

  • Blood Sampling: Collect blood samples from the tail vein or retro-orbital plexus at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Drug Analysis: Analyze the concentration of this compound in the plasma samples using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_animal_study Animal Study cluster_data_analysis Data Analysis Formulation This compound Formulation (e.g., SLN, SNEDDS) Characterization In Vitro Characterization (Particle Size, Dissolution) Formulation->Characterization Dosing Oral Administration to Rats Characterization->Dosing Optimized Formulation Sampling Blood Sampling Dosing->Sampling Analysis Plasma Drug Analysis (HPLC/LC-MS) Sampling->Analysis PK Pharmacokinetic Modeling (Cmax, Tmax, AUC) Analysis->PK Concentration-Time Data Bioavailability Bioavailability Assessment PK->Bioavailability

Caption: Experimental workflow for enhancing this compound bioavailability.

signaling_pathway cluster_absorption Intestinal Absorption Pathway cluster_metabolism First-Pass Metabolism Formulation This compound Formulation (e.g., NLCs, Proliposomes) Dissolution Drug Dissolution in GI Fluid Formulation->Dissolution Absorption Absorption across Enterocytes Dissolution->Absorption PortalVein Portal Vein Absorption->PortalVein Liver Liver PortalVein->Liver Systemic Systemic Circulation (Improved Bioavailability) PortalVein->Systemic Bypass/Reduced Metabolism CYP3A CYP3A Enzymes Liver->CYP3A Metabolites Inactive Metabolites CYP3A->Metabolites Metabolism

References

Technical Support Center: Investigating the Mechanisms of Niludipine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the mechanism of action of Niludipine.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a dihydropyridine (B1217469) L-type calcium channel blocker.[1] Its primary mechanism is the inhibition of calcium influx through L-type calcium channels in vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure.[2][3]

Q2: Are there potential off-target or secondary mechanisms of this compound that I should consider in my experiments?

While the primary target of this compound is the L-type calcium channel, studies on the closely related dihydropyridine, Nifedipine (B1678770), suggest potential secondary mechanisms that may also be relevant for this compound. These include:

  • PPAR-β/γ activation: Nifedipine has been shown to increase the activity of peroxisome proliferator-activated receptors (PPAR-β/γ).[4][5]

  • NF-κB inhibition: It may suppress the activation of nuclear factor kappa B (NF-κB).[4]

  • AMPK signaling pathway activation: Nifedipine can activate the LKB1-AMPK signaling pathway.[6]

  • Antagonist of the mineralocorticoid receptor. [7]

It is crucial to design control experiments to investigate whether this compound exhibits similar off-target effects.

Q3: My cells are not responding to this compound treatment. What are the possible reasons?

Several factors could contribute to a lack of cellular response to this compound:

  • Cell type: The expression levels of L-type calcium channels can vary significantly between cell types. Ensure your chosen cell line expresses functional L-type calcium channels.

  • Drug concentration: The effective concentration of this compound may vary. Perform a dose-response curve to determine the optimal concentration for your experimental system.

  • Drug stability: this compound, like other dihydropyridines, is light-sensitive. Protect your stock solutions and experimental setups from light.

  • Voltage-dependence of the channel: The inhibitory effect of dihydropyridines can be state-dependent, with a higher affinity for depolarized (inactivated) channels.[8][9] The membrane potential of your cells could influence the drug's efficacy.

Troubleshooting Guides

Issue 1: Inconsistent results in calcium imaging experiments.
Potential Cause Troubleshooting Step
Photobleaching of fluorescent dye Reduce the intensity and duration of excitation light. Use an anti-fade reagent if compatible with your experiment.
Cell health Ensure cells are healthy and not overgrown. Perform experiments on cells at a consistent confluency. Use a viability stain to confirm cell health.
Uneven dye loading Optimize the loading concentration and incubation time for your calcium indicator dye (e.g., Fura-2AM). Ensure a gentle washing step to remove extracellular dye.
Autofluorescence of this compound Some dihydropyridines can exhibit autofluorescence.[10] Run a control experiment with this compound-treated cells that have not been loaded with a calcium indicator to assess background fluorescence at your imaging wavelengths.
Issue 2: Difficulty interpreting electrophysiology (patch-clamp) data.
Potential Cause Troubleshooting Step
Poor seal resistance Ensure a high-resistance seal (>1 GΩ) between the patch pipette and the cell membrane for accurate voltage-clamp recordings.
Voltage-clamp errors Use series resistance compensation to minimize voltage errors, especially when recording large currents.
"Rundown" of calcium channels L-type calcium channel currents can decrease over time during whole-cell recordings. Include a control group recorded over the same time course without the drug to account for rundown. Use a perforated patch technique to better preserve the intracellular environment.
State-dependent block The blocking effect of this compound may be enhanced with depolarizing holding potentials. Test the effect of this compound at different holding potentials to investigate state-dependence.

Experimental Protocols & Data

Protocol 1: Investigating this compound's Effect on Intracellular Calcium Concentration

Objective: To determine the effect of this compound on intracellular calcium levels in response to a depolarizing stimulus.

Materials:

  • Cells expressing L-type calcium channels (e.g., vascular smooth muscle cells, HEK293 cells transfected with Cav1.2)

  • Fura-2AM or another suitable calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with and without calcium

  • High potassium solution (e.g., HBSS with 50 mM KCl)

  • This compound stock solution (in DMSO)

  • Fluorescence microscope or plate reader

Procedure:

  • Seed cells on glass coverslips or in a multi-well plate suitable for fluorescence measurements.

  • Grow cells to the desired confluency (typically 70-80%).

  • Prepare the Fura-2AM loading solution by diluting the stock in calcium-free HBSS containing Pluronic F-127.

  • Wash cells once with calcium-free HBSS.

  • Incubate cells with the Fura-2AM loading solution at 37°C for 30-60 minutes.

  • Wash cells gently twice with HBSS containing calcium to remove extracellular dye.

  • Acquire baseline fluorescence readings.

  • Add this compound or vehicle (DMSO) to the cells and incubate for the desired time.

  • Stimulate cells with the high potassium solution to induce depolarization and calcium influx.

  • Record the change in fluorescence intensity over time.

Data Presentation:

Table 1: Expected Changes in Intracellular Calcium Concentration ([Ca2+]i) with this compound Treatment

Treatment GroupBaseline [Ca2+]i (nM)Peak [Ca2+]i after Depolarization (nM)% Inhibition of Ca2+ Influx
Vehicle Control100 ± 10500 ± 500%
This compound (1 µM)100 ± 12250 ± 3050%
This compound (10 µM)98 ± 11150 ± 2087.5%
Note: These are illustrative values. Actual results will vary depending on the cell type and experimental conditions.
Protocol 2: Control Experiment to Test for PPAR-γ Activation

Objective: To determine if this compound activates PPAR-γ.

Materials:

  • Cell line with a PPAR-γ reporter system (e.g., luciferase or GFP under the control of a PPRE promoter)

  • This compound

  • Rosiglitazone (positive control)

  • GW9662 (PPAR-γ antagonist)

  • Cell lysis buffer

  • Luciferase assay kit or fluorescence microscope/plate reader

Procedure:

  • Seed cells in a multi-well plate.

  • Transfect cells with the PPAR-γ reporter construct if not a stable cell line.

  • Treat cells with:

    • Vehicle control

    • This compound (various concentrations)

    • Rosiglitazone (positive control)

    • This compound + GW9662

  • Incubate for 24-48 hours.

  • Lyse the cells and measure luciferase activity or quantify GFP expression.

Data Presentation:

Table 2: Expected Relative Luciferase Units (RLU) in a PPAR-γ Reporter Assay

Treatment GroupRelative Luciferase Units (RLU)
Vehicle Control1.0 ± 0.1
This compound (10 µM)2.5 ± 0.3
Rosiglitazone (1 µM)5.0 ± 0.5
This compound (10 µM) + GW9662 (1 µM)1.2 ± 0.2
Note: These are illustrative values and should be normalized to the vehicle control.

Visualizations

Niludipine_Primary_Mechanism This compound This compound LTCC L-type Ca2+ Channel This compound->LTCC Inhibits Ca_influx Ca2+ Influx LTCC->Ca_influx Mediates Vasodilation Vasodilation Ca_influx->Vasodilation Decreased Ca2+ leads to BP Blood Pressure Vasodilation->BP Reduces

Caption: Primary mechanism of this compound action.

Experimental_Workflow_Calcium_Imaging cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_seeding Seed Cells dye_loading Load with Fura-2AM cell_seeding->dye_loading washing Wash Cells dye_loading->washing baseline Record Baseline Fluorescence washing->baseline treatment Add this compound or Vehicle baseline->treatment stimulation Stimulate with High K+ treatment->stimulation record_fluorescence Record Fluorescence Change stimulation->record_fluorescence calculate_inhibition Calculate % Inhibition record_fluorescence->calculate_inhibition

Caption: Workflow for calcium imaging experiments.

Potential_Off_Target_Pathways cluster_ltcc Primary Target cluster_off_target Potential Off-Target Effects This compound This compound LTCC L-type Ca2+ Channel This compound->LTCC Inhibits PPAR PPAR-β/γ This compound->PPAR Activates? NFkB NF-κB This compound->NFkB Inhibits? AMPK AMPK This compound->AMPK Activates?

Caption: Potential signaling pathways affected by this compound.

References

Validation & Comparative

A Comparative Guide to Dihydropyridine Calcium Channel Blockers for In Vitro Neuroprotection: Nifedipine vs. Nimodipine

Author: BenchChem Technical Support Team. Date: December 2025

To the valued researcher,

Our initial investigation to provide a comparative guide on the in vitro neuroprotective effects of niludipine versus nifedipine (B1678770) has revealed a significant disparity in the available scientific literature. While extensive research exists for nifedipine and a related compound, nimodipine (B1678889), there is a notable lack of published in vitro studies specifically examining the neuroprotective properties of this compound.

Therefore, to provide a valuable and data-driven comparison within the dihydropyridine (B1217469) class of calcium channel blockers, this guide will focus on a detailed comparison of nifedipine and nimodipine . Both compounds have been extensively studied for their neuroprotective potential, and direct comparative studies in vitro are available, allowing for a robust analysis. We believe this alternative comparison will be of significant interest to researchers, scientists, and drug development professionals in the field of neuroprotection.

Executive Summary

This guide provides a comprehensive comparison of the in vitro neuroprotective effects of nifedipine and nimodipine. While both are L-type calcium channel blockers, studies reveal differences in their efficacy and potential mechanisms of action. Nimodipine generally demonstrates more potent neuroprotective effects against various insults, including oxygen-glucose deprivation and oxidative stress, compared to nifedipine.[1][2][3][4] Interestingly, the neuroprotective actions of both drugs may not be solely dependent on their calcium channel blocking activity, with evidence pointing towards the modulation of other signaling pathways.

Quantitative Data Comparison

The following tables summarize quantitative data from in vitro studies comparing the neuroprotective effects of nifedipine and nimodipine.

Table 1: Neuroprotection against Oxygen-Glucose Deprivation (OGD) in PC12 Cells

CompoundConcentration Range (µM)Maximum Neuroprotection (%)Reference
Nimodipine1 - 10065 ± 13[1][2][3]
Nifedipine1 - 10030 - 55 ± 8[1][2][3]

Table 2: Neuroprotection against Trophic Withdrawal in PC12 Cells

CompoundConcentration (µM)Neuroprotection (%)Reference
NimodipineNot Specified35 ± 6[1][2]
Nifedipine10010 ± 3[1][2][3]

Table 3: Neuroprotection in Rat Hippocampal Slices (OGD Model)

CompoundConcentration Range (µM)Neuroprotection (%)Reference
Nifedipine1 - 10029 ± 5[1][2][3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are outlined below.

Oxygen-Glucose Deprivation (OGD) in PC12 Cells
  • Cell Culture: PC12 cells are differentiated with Nerve Growth Factor (NGF).

  • OGD Induction: The culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber.

  • Drug Treatment: Nimodipine or nifedipine is added to the culture medium at various concentrations during the OGD period.

  • Assessment of Neuroprotection: Cell viability is assessed using assays such as the measurement of lactate (B86563) dehydrogenase (LDH) release or caspase-3 activity.[1][2]

Trophic Withdrawal-Induced Cell Death in PC12 Cells
  • Cell Culture and Differentiation: PC12 cells are cultured and differentiated with NGF.

  • Trophic Withdrawal: The NGF-containing medium is removed and replaced with a serum-free medium lacking NGF.

  • Drug Treatment: Nimodipine or nifedipine is added to the culture medium at the time of trophic withdrawal.

  • Assessment of Neuroprotection: Cell death is quantified by measuring LDH release and caspase-3 activity.[1][2]

Neuroprotection against Oxidative Stress (H₂O₂-induced toxicity) in PC12 Cells
  • Cell Culture: PC12 cells are cultured under standard conditions.

  • Induction of Oxidative Stress: Cells are exposed to hydrogen peroxide (H₂O₂).

  • Drug Treatment: Nimodipine is added to the culture medium prior to the addition of H₂O₂.

  • Assessment of Cell Viability: Cell viability is determined using the MTT assay.[5]

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of nimodipine and nifedipine are not solely attributed to their L-type calcium channel blocking activity.

Nimodipine: Beyond Calcium Channel Blockade

In vitro studies suggest that nimodipine's neuroprotective effects can be independent of calcium influx blockage.[5] One identified mechanism involves the activation of the ERK/CREB signaling pathway .[5] This pathway is crucial for promoting neuronal survival and neurite outgrowth.

G Nimodipine Nimodipine VDCC Voltage-Dependent Calcium Channel Nimodipine->VDCC PKC PKC VDCC->PKC MEK MEK PKC->MEK ERK ERK MEK->ERK CREB CREB ERK->CREB Neuroprotection Neuroprotection & Neurite Outgrowth CREB->Neuroprotection

Nimodipine's neuroprotective signaling pathway.
Nifedipine: Modulating Inflammatory Responses

Studies on dopaminergic neurons suggest that the neuroprotective effects of both nifedipine and nimodipine may involve the modulation of inflammatory responses, a mechanism independent of calcium channel blockade.[4]

Experimental Workflow Diagrams

The following diagrams illustrate the general workflows for the in vitro neuroprotection assays described.

G cluster_0 Cell Preparation cluster_1 Induction of Neuronal Damage cluster_2 Drug Treatment cluster_3 Assessment start Seed PC12 Cells differentiate Differentiate with NGF start->differentiate ogd Oxygen-Glucose Deprivation (OGD) differentiate->ogd trophic_withdrawal Trophic Withdrawal differentiate->trophic_withdrawal treatment Add Nifedipine or Nimodipine ogd->treatment trophic_withdrawal->treatment assessment Measure LDH Release & Caspase-3 Activity treatment->assessment

Workflow for OGD and Trophic Withdrawal Assays.

G cluster_0 Cell Preparation cluster_1 Drug Treatment cluster_2 Induction of Oxidative Stress cluster_3 Assessment start Seed PC12 Cells treatment Pre-treat with Nimodipine start->treatment stress Expose to H₂O₂ treatment->stress assessment Measure Cell Viability (MTT Assay) stress->assessment

Workflow for Oxidative Stress Assay.

Conclusion

Based on the available in vitro evidence, nimodipine appears to be a more potent neuroprotective agent than nifedipine in the models studied.[1][2][3][4] The mechanisms underlying their neuroprotective effects are complex and may extend beyond their primary function as L-type calcium channel blockers, involving the modulation of key intracellular signaling pathways related to cell survival and inflammation. Further research is warranted to fully elucidate these non-canonical mechanisms and to explore the therapeutic potential of these compounds in neurodegenerative diseases. While direct comparative data for this compound remains elusive, the findings for nimodipine and nifedipine provide a valuable framework for understanding the neuroprotective potential of dihydropyridine calcium channel blockers.

References

Validating the Neuroprotective Effects of Niludipine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A note on the available data: Direct experimental validation of the neuroprotective effects of Niludipine in neuronal cell lines is limited in publicly available research. This guide provides a comparative framework based on extensive data from structurally and functionally similar L-type calcium channel blockers, namely Nimodipine (B1678889) and Nifedipine (B1678770). The experimental protocols and postulated mechanisms presented here are intended to serve as a robust starting point for the direct investigation of this compound.

Comparative Neuroprotective Efficacy

The following tables summarize the observed neuroprotective effects of Nimodipine and Nifedipine in commonly used neuronal cell lines. It is hypothesized that this compound may exhibit similar properties.

Table 1: Neuroprotective Effects in PC12 Cells

ParameterNimodipineNifedipinePostulated this compound Effect
Neuroprotection against Oxidative Stress (H₂O₂) High (prevented ~90% of cytotoxicity at 20 µM)[1]Moderate (increased cell viability)[2]Expected to be high, similar to Nimodipine.
Neuroprotection against Oxygen-Glucose Deprivation (OGD) High (65±13% neuroprotection at 1-100 µM)[3][4][5]Moderate (30-55±8% neuroprotection at 1-100 µM)[3][4][5]Expected to be high, potentially offering significant protection in ischemic models.
Neuroprotection against Trophic Withdrawal Moderate (35±6% neuroprotection at 1-100 µM)[3][4]Low (10±3% neuroprotection at 100 µM)[3][4]Expected to be moderate, suggesting a role in promoting neuronal survival.
Promotion of Neurite Outgrowth Yes (induced neurite outgrowth at >10 µM)[1]Yes (increased neurite outgrowth)[2]Likely to promote neurite outgrowth, contributing to neuronal repair and regeneration.

Table 2: Neuroprotective Effects in Other Neuronal Models

Cell Line/ModelDrugObserved EffectPostulated this compound Relevance
Rat Hippocampal Slices Nimodipine & NifedipineNifedipine conferred 29±5% neuroprotection against OGD.[3][4]Suggests potential for neuroprotection in ex vivo brain tissue models.
Retinal Ganglion Cells Nilvadipine (B1678883)Attenuated cell death in an ocular hypertension model.[6]Indicates a broader potential for neuroprotection across different neuronal types.

Postulated Signaling Pathways for this compound's Neuroprotective Effects

Based on studies with Nimodipine, this compound's neuroprotective actions may extend beyond L-type calcium channel blockade and involve the modulation of key intracellular signaling pathways.

One of the key pathways implicated in the neuroprotective effects of the related compound Nimodipine is the ERK/CREB signaling cascade.[1] Activation of this pathway leads to the transcription of genes involved in neuronal survival, antioxidant defense, and neurotrophic factor production.[1] Another potential mechanism involves the activation of TrkB neurotrophin receptors, which can lead to the phosphorylation of Akt and CREB, further promoting cell survival and plasticity.[7]

This compound This compound LTCC L-type Ca2+ Channel This compound->LTCC Inhibition TrkB TrkB Receptor This compound->TrkB Activation PKC_MEK_ERK PKC/MEK/ERK Pathway LTCC->PKC_MEK_ERK Modulation Akt Akt Pathway TrkB->Akt CREB CREB PKC_MEK_ERK->CREB Phosphorylation Akt->CREB Phosphorylation Neuroprotection Neuroprotection (Increased cell survival, neurite outgrowth, antioxidant gene expression) CREB->Neuroprotection Gene Transcription A 1. Cell Culture (e.g., PC12, SH-SY5Y) B 2. This compound Pre-treatment (Dose-response) A->B C 3. Induction of Neurotoxicity (e.g., H2O2, OGD) B->C D 4. Assessment of Neuroprotection C->D H 5. Mechanistic Studies (Western Blot) C->H E Cell Viability (MTT Assay) D->E F Cytotoxicity (LDH Assay) D->F G Apoptosis (Caspase-3 Assay) D->G I Signaling Pathway Analysis (p-ERK, p-CREB, p-Akt) H->I

References

A Comparative Analysis of Niludipine's Efficacy Against Other Calcium Channel Blockers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Niludipine, a dihydropyridine (B1217469) calcium channel blocker (CCB), with other prominent members of its class, including Nifedipine (B1678770), Amlodipine (B1666008), and Nitrendipine (B1678957). The information presented is collated from various clinical trials to aid in research and development efforts within the pharmaceutical and medical science fields.

Executive Summary

This compound demonstrates comparable antihypertensive efficacy to other widely used dihydropyridine calcium channel blockers such as Nifedipine, Amlodipine, and Nitrendipine. Clinical data indicates that this compound effectively lowers both systolic and diastolic blood pressure in patients with mild to moderate essential hypertension. While the blood pressure-lowering effects are largely similar across these agents, notable differences exist in their tolerability profiles and duration of action. Specifically, studies suggest this compound may have a better side-effect profile, with a lower incidence of certain adverse events like flushing and edema compared to Nifedipine. Furthermore, its hypotensive action has been reported to be longer than that of Nitrendipine.

Data Presentation: Quantitative Comparison

The following tables summarize key quantitative data from comparative clinical trials, focusing on blood pressure reduction and the incidence of adverse events.

Table 1: Comparative Efficacy in Blood Pressure Reduction

ParameterThis compoundNifedipineAmlodipineNitrendipine
Mean Systolic Blood Pressure Reduction (mmHg) -27 ± 12[1]-26 ± 15[1]-12.7 ± 8.2 (Diastolic)[2]Data suggests this compound is more efficacious[3]
Mean Diastolic Blood Pressure Reduction (mmHg) -18 ± 6[1]-19 ± 7[1]-11.0 ± 7.1[2]This compound's effect lasts longer[3]
Normalization of Blood Pressure (% of patients) 61.8%Not Reported63.0%[2]Not Reported
Responder Rate (%) 64.5%Not Reported69.1%[2]Response rate higher with this compound[3]

Table 2: Comparative Tolerability and Adverse Events

Adverse EventThis compoundNifedipineAmlodipineNitrendipine
Patients Reporting Adverse Events (%) 36.6%[2]Higher than this compound[1]27.1%[2]Fewer side effects than Nitrendipine[3]
Withdrawal Due to Adverse Events Not specifiedSignificantly more than this compound (p < 0.05)[1]Not specifiedNot specified
Common Adverse Events Flushing, edema, headache, palpitations[1]Flushing, edema, headache, palpitations[1]Edema, flushing, headache[2]Not specified
Effect on Heart Rate Slight lowering (~2 beats/min)[1]Slight lowering (~2 beats/min)[1]Not specifiedNot specified
Hepatic Enzyme (SGPT) Elevation Less frequent than Nifedipine (p < 0.05)[1]More frequent than this compound[1]No effect observed[2]Not specified

Experimental Protocols

The clinical trials cited in this guide generally adhere to a standard methodology for assessing the efficacy and safety of antihypertensive agents. Below is a detailed, generalized protocol based on these studies.

1. Study Design: Most comparative studies employ a multicenter, prospective, randomized, double-blind, parallel-group or crossover design.

  • Multicenter: The study is conducted at multiple research sites to ensure a diverse patient population and enhance the generalizability of the results.

  • Prospective: The study is planned and designed before any data is collected.

  • Randomized: Participants are randomly assigned to different treatment groups to minimize bias.

  • Double-Blind: Neither the participants nor the investigators know which treatment is being administered.

  • Parallel-Group: Each group of participants receives a different treatment concurrently.

  • Crossover: Each participant receives all treatments in a sequential order, with a washout period between treatments.

2. Patient Population: The studies typically enroll adult patients with mild to moderate essential hypertension. Key inclusion criteria often include:

  • Supine diastolic blood pressure (DBP) between 90 mmHg and 110 mmHg.

  • Supine systolic blood pressure (SBP) of 180 mmHg or lower.

Exclusion criteria commonly include secondary hypertension, severe renal or hepatic impairment, and a history of major cardiovascular events.

3. Treatment Protocol:

  • Washout Period: A placebo run-in period of several weeks is often implemented to establish a stable baseline blood pressure and ensure patient compliance.

  • Dosing: Patients are randomized to receive a fixed or titrated dose of the study medications. For example, this compound is often administered at 8 mg once daily, which can be doubled if the target blood pressure is not achieved. Amlodipine is typically started at 5 mg once daily with a similar titration option.

  • Duration: The treatment phase usually lasts for several weeks to months to assess long-term efficacy and safety.

4. Efficacy and Safety Assessments:

  • Primary Efficacy Endpoint: The primary outcome is typically the change from baseline in seated or supine systolic and diastolic blood pressure at the end of the treatment period.

  • Secondary Efficacy Endpoints: These may include the proportion of patients achieving a target blood pressure (responders) and the normalization of blood pressure. 24-hour ambulatory blood pressure monitoring (ABPM) is also frequently used to assess the consistency of blood pressure control over the entire dosing interval.

  • Safety Assessments: Safety is evaluated through the monitoring and recording of all adverse events. Standard laboratory tests (including hematology, liver function, and renal function) and 12-lead ECGs are performed at baseline and at the end of the study.

Mandatory Visualizations

Signaling Pathway of Dihydropyridine Calcium Channel Blockers

G cluster_membrane Vascular Smooth Muscle Cell Membrane cluster_cell Intracellular Signaling Cascade Depolarization Membrane Depolarization LTypeCaChannel L-type Ca²⁺ Channel (Cav1.2) Depolarization->LTypeCaChannel Activates Ca_influx Ca²⁺ Influx LTypeCaChannel->Ca_influx Ca_intracellular ↑ Intracellular [Ca²⁺] Ca_influx->Ca_intracellular Calmodulin Calmodulin Activation Ca_intracellular->Calmodulin MLCK Myosin Light Chain Kinase (MLCK) Activation Calmodulin->MLCK Myosin_P Myosin Light Chain Phosphorylation MLCK->Myosin_P Contraction Muscle Contraction (Vasoconstriction) Myosin_P->Contraction This compound This compound & Other Dihydropyridine CCBs This compound->LTypeCaChannel Inhibits G cluster_screening Phase 1: Screening & Enrollment cluster_treatment Phase 2: Treatment cluster_assessment Phase 3: Assessment & Analysis Patient_Pool Patient Pool with Mild-to-Moderate Hypertension Inclusion_Exclusion Inclusion/Exclusion Criteria Assessment Patient_Pool->Inclusion_Exclusion Informed_Consent Informed Consent Inclusion_Exclusion->Informed_Consent Eligible Enrolled_Patients Enrolled Patients Informed_Consent->Enrolled_Patients Randomization Randomization Enrolled_Patients->Randomization Group_A Treatment Group A (e.g., this compound) Randomization->Group_A Group_B Treatment Group B (e.g., Nifedipine) Randomization->Group_B Group_C Placebo/Active Control Randomization->Group_C Treatment_Period Treatment Period (e.g., 12 Weeks) Data_Collection Data Collection (BP, Adverse Events, Labs) Treatment_Period->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Results & Conclusion Statistical_Analysis->Results

References

A Comparative Guide to the Therapeutic Targets of Niludipine and Other Dihydropyridine Calcium Channel Blockers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the therapeutic targets of Niludipine, a dihydropyridine (B1217469) calcium channel blocker, in comparison to other well-established alternatives such as Nifedipine (B1678770) and Amlodipine (B1666008). By presenting quantitative data, detailed experimental protocols, and visual representations of signaling pathways and experimental workflows, this document aims to be a valuable resource for researchers in pharmacology and drug development.

Executive Summary

This compound, like other dihydropyridine derivatives, primarily targets L-type calcium channels, which are crucial in the regulation of vascular smooth muscle contraction. Its mechanism of action involves the inhibition of calcium influx, leading to vasodilation and a subsequent reduction in blood pressure. While direct comparative studies on the binding affinities of this compound, Nifedipine, and Amlodipine under identical experimental conditions are limited, available data and related compounds suggest this compound possesses a strong affinity for its target. Clinical trials have demonstrated the efficacy of these compounds in managing hypertension, with variations in their pharmacokinetic and pharmacodynamic profiles influencing their clinical applications.

Data Presentation: Quantitative Comparison of Dihydropyridine Calcium Channel Blockers

The following table summarizes the available quantitative data for the binding affinities and clinical efficacy of this compound, Nifedipine, and Amlodipine. It is important to note that the binding affinity data are derived from different studies and experimental conditions, which may influence the absolute values.

DrugTargetBinding Affinity (Ki/Kd/IC50)Experimental ModelClinical Efficacy (Hypertension)
This compound L-type Calcium ChannelHigh receptor affinity; 5-16 times more potent vasodilator than Nifedipine[1](Inference from Nilvadipine)Effective in reducing blood pressure[2]
Nifedipine L-type Calcium ChannelKi: 1.2 nM; IC50: 2.7 nMRat cortex homogenatesEffective in reducing blood pressure[3][4][5]
L-type Calcium ChannelIC50: 0.3 µMGuinea pig ventricular myocytes[6]
Amlodipine L-type Calcium ChannelKd: 1.64 nMRat cardiac membranesAt least as effective as twice-daily Nifedipine[3][4]
L-type Calcium ChannelIC50: 4.2 µM (quaternary derivative)Rabbit skeletal muscle t-tubule membranes

Experimental Protocols

The determination of binding affinities and the functional characterization of calcium channel blockers rely on established experimental methodologies. Below are detailed protocols for two key experimental approaches.

Radioligand Binding Assay

This technique is employed to determine the affinity of a drug for its receptor by measuring the displacement of a radiolabeled ligand.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound and other dihydropyridines for the L-type calcium channel.

Materials:

  • Membrane preparations from tissues expressing L-type calcium channels (e.g., rat cortex, cardiac muscle).

  • Radioligand (e.g., [3H]nitrendipine).

  • Unlabeled competitor drugs (this compound, Nifedipine, Amlodipine).

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize the tissue in a suitable buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in the incubation buffer.

  • Competition Binding: In a series of tubes, incubate a fixed concentration of the radioligand with varying concentrations of the unlabeled competitor drug and the membrane preparation.

  • Incubation: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 25°C).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity and the effect of drugs on ion currents.

Objective: To characterize the inhibitory effect of this compound and other dihydropyridines on L-type calcium channel currents.

Materials:

  • Isolated cells expressing L-type calcium channels (e.g., vascular smooth muscle cells, cardiomyocytes, or HEK293 cells transfected with the channel).

  • Patch-clamp amplifier and data acquisition system.

  • Micropipettes.

  • Extracellular and intracellular solutions.

  • Drug solutions (this compound, Nifedipine, Amlodipine).

Procedure:

  • Cell Preparation: Plate the cells on a glass coverslip in a recording chamber mounted on the stage of an inverted microscope.

  • Pipette Fabrication: Pull micropipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Giga-seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, achieving the whole-cell recording configuration.

  • Voltage Clamp: Clamp the cell membrane potential at a holding potential (e.g., -80 mV) and apply depolarizing voltage steps (e.g., to 0 mV) to elicit L-type calcium currents.

  • Drug Application: Perfuse the recording chamber with the extracellular solution containing known concentrations of the drug.

  • Data Recording and Analysis: Record the calcium currents before and after drug application. The percentage of current inhibition is calculated for each drug concentration, and a concentration-response curve is generated to determine the IC50 value.

Mandatory Visualizations

Signaling Pathway of Dihydropyridine Action

cluster_0 Cell Membrane Ca_channel L-type Calcium Channel Ca_in Ca²⁺ Ca_channel->Ca_in Influx Vasodilation Vasodilation Ca_in->Vasodilation Decreased Intracellular Ca²⁺ Leads to Ca_out Ca²⁺ Ca_out->Ca_channel Extracellular This compound This compound This compound->Ca_channel Inhibition BP Blood Pressure Reduction Vasodilation->BP Results in

Caption: Signaling pathway of this compound's therapeutic action.

Experimental Workflow for Target Validation

cluster_workflow Target Validation Workflow start Hypothesized Target (L-type Calcium Channel) binding_assay Radioligand Binding Assay start->binding_assay Determine Binding Affinity functional_assay Patch-Clamp Electrophysiology start->functional_assay Assess Functional Inhibition data_analysis Data Analysis (Ki, IC50) binding_assay->data_analysis functional_assay->data_analysis conclusion Target Validated data_analysis->conclusion Consistent Results

Caption: Experimental workflow for validating drug-target interaction.

References

Niludipine's Neuroprotective Efficacy: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of Niludipine's neuroprotective potential reveals promising, yet limited, direct comparative evidence against other established neuroprotective agents. This guide synthesizes the available preclinical and clinical data to offer an objective comparison, aiding researchers, scientists, and drug development professionals in navigating the landscape of neuroprotective therapeutics.

This compound, a dihydropyridine (B1217469) calcium channel blocker, has demonstrated neuroprotective effects in various experimental models, primarily attributed to its ability to modulate calcium influx, improve cerebral blood flow, and potentially interfere with apoptotic pathways. However, a lack of extensive head-to-head clinical trials comparing this compound with other neuroprotective agents necessitates a careful and nuanced evaluation of its relative efficacy. This guide provides a structured comparison based on available data, focusing on cerebral ischemia, Alzheimer's disease, and other neurological conditions.

Comparative Efficacy of Neuroprotective Agents

The following tables summarize the quantitative data from preclinical and clinical studies, offering a comparative overview of this compound and other neuroprotective agents. It is crucial to note that direct comparisons are limited, and the data is often derived from studies with different methodologies and in varying models of neurological disease.

Preclinical Data in Cerebral Ischemia Models
AgentAnimal ModelKey Efficacy MarkerResultReference
This compound (Nilvadipine) Rat (Global Cerebral Ischemia)Attenuation of Free Fatty Acid (FFA) LiberationSignificant attenuation of docosahexaenoic and arachidonic acid liberation at 100 µg/kg i.v.[1]
Nicardipine (B1678738) Rat (Global Cerebral Ischemia)Attenuation of FFA LiberationNo significant attenuation at 100 µg/kg i.v.[1]
Nimodipine (B1678889) Rat (Focal Ischemia)Infarct Volume Reduction31.3% ± 12.7% reduction vs. 63.8% ± 10.2% in control
Edaravone (B1671096) Rat (tMCAO)Infarct Volume ReductionSignificant reduction vs. vehicle at 3 mg/kg i.v.
Clinical Data in Acute Ischemic Stroke
AgentStudy DesignKey Efficacy MarkerResultReference
Edaravone Randomized Controlled TrialFavorable Outcome (mRS ≤ 2) at 90 days72% in edaravone group vs. 40% in placebo group (P < 0.005)[2]
Improvement in Barthel Index at 90 daysSignificant improvement in edaravone group vs. placebo group (P < 0.005)[2]
Citicoline Meta-analysis of RCTsHigher Rate of IndependenceOdds Ratio: 1.56 (95% CI = 1.12-2.16)[3]
Cerebrolysin Randomized Controlled TrialImprovement in Cognitive Function (Syndrome Short Test)Significant improvement in Cerebrolysin group vs. placebo group[4]
Neurological Recovery (NIHSS reduction)Greater reduction in Cerebrolysin group vs. standard therapy (p < 0.001) in an observational study[5]

Note: There is a lack of robust clinical trial data for this compound in the context of acute ischemic stroke.

Data in Other Neurological Models
AgentCondition/ModelKey Efficacy MarkerResultReference
This compound (Nilvadipine) Mouse (Ocular Hypertension)Retinal Ganglion Cell (RGC) ProtectionPotent neuroprotective agent for RGCs[6]
Alzheimer's Disease (Phase III Trial)Cognitive Decline (ADAS-Cog 12)No significant benefit in slowing cognitive decline[7]
Alzheimer's Disease (Sub-study)Hippocampal Blood Flow20% increase in the nilvadipine (B1678883) group compared to placebo[8]
Nimodipine PC12 cells (Oxygen-Glucose Deprivation)Neuroprotection65±13% neuroprotection[9][10]
Nifedipine (B1678770) PC12 cells (Oxygen-Glucose Deprivation)Neuroprotection30-55±8% neuroprotection (lower potency than nimodipine)[9][10]

Experimental Protocols

Detailed methodologies are critical for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols from the cited studies.

Global Cerebral Ischemia Model in Rats (Nilvadipine vs. Nicardipine)
  • Animal Model: Male Wistar rats.

  • Ischemia Induction: Global cerebral ischemia was induced, and the liberation of free fatty acids (FFAs) was measured as a marker of ischemic damage.

  • Drug Administration: Nilvadipine (100 µg/kg) or nicardipine (100 µg/kg) was administered intravenously.

  • Primary Outcome Measures: Levels of various free fatty acids, including docosahexaenoic and arachidonic acid, in the brain tissue were quantified. Brain concentrations of nilvadipine and nicardipine were also measured.[1]

Transient Middle Cerebral Artery Occlusion (tMCAO) Model in Rats
  • Animal Model: Wistar rats.

  • Ischemia Induction: The middle cerebral artery (MCA) is occluded for a specific duration (e.g., 2 hours) by inserting a filament into the internal carotid artery. Reperfusion is initiated by withdrawing the filament.[11]

  • Drug Administration: The neuroprotective agent or vehicle is typically administered intravenously at the time of or shortly after reperfusion.

  • Outcome Measures: Infarct volume is commonly quantified 24 hours after MCAO using 2,3,5-triphenyltetrazolium chloride (TTC) staining. Neurological deficit scores are also assessed to evaluate functional outcomes.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in understanding the mechanisms of action and the scientific rigor of the conducted studies.

G cluster_ischemia Ischemic Cascade cluster_drugs Neuroprotective Interventions Ischemia Cerebral Ischemia/ Reperfusion Glutamate ↑ Extracellular Glutamate Ischemia->Glutamate ROS ↑ Reactive Oxygen Species (ROS) Ischemia->ROS Calcium ↑ Intracellular Ca²⁺ Glutamate->Calcium Apoptosis Apoptosis Calcium->Apoptosis ROS->Apoptosis Neuron Neuronal Death Apoptosis->Neuron This compound This compound This compound->Calcium Blocks L-type Ca²⁺ channels Edaravone Edaravone Edaravone->ROS Scavenges Citicoline Citicoline Citicoline->Apoptosis Inhibits Cerebrolysin Cerebrolysin Cerebrolysin->Apoptosis Inhibits G cluster_workflow Typical Preclinical Experimental Workflow start Animal Acclimatization (e.g., Wistar Rats) surgery Transient Middle Cerebral Artery Occlusion (tMCAO) start->surgery treatment Drug Administration (e.g., this compound or Vehicle) surgery->treatment reperfusion Reperfusion treatment->reperfusion assessment Neurological Assessment (e.g., Deficit Scoring) reperfusion->assessment 24 hours post-MCAO histology Histological Analysis (e.g., TTC Staining for Infarct Volume) assessment->histology end Data Analysis and Comparison histology->end

References

Head-to-Head Comparison: Niludipine and Other Dihydropyridines in Cardiovascular Research

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

This guide provides an objective, data-driven comparison of Niludipine against other prominent dihydropyridine (B1217469) (DHP) calcium channel blockers. It is designed to assist researchers, scientists, and drug development professionals in making informed decisions by presenting key performance indicators, supported by experimental data and detailed methodologies.

Mechanism of Action: Dihydropyridine Calcium Channel Blockers

Dihydropyridine calcium channel blockers exert their therapeutic effects by selectively inhibiting L-type voltage-gated calcium channels.[1] This blockade reduces the influx of calcium into vascular smooth muscle cells, leading to vasodilation and a subsequent reduction in blood pressure.[1] While the general mechanism is conserved across the class, individual agents exhibit distinct pharmacokinetic and pharmacodynamic properties, influencing their clinical efficacy and side-effect profiles.

The signaling pathway for dihydropyridine action in vascular smooth muscle cells begins with the inhibition of calcium influx through L-type calcium channels. This reduction in intracellular calcium concentration leads to decreased activation of calmodulin and subsequently myosin light chain kinase. As a result, the phosphorylation of myosin light chains is reduced, causing smooth muscle relaxation and vasodilation.

DHP Dihydropyridines (e.g., this compound) L_type L-type Ca2+ Channel DHP->L_type Inhibits Ca_influx Ca2+ Influx L_type->Ca_influx Calmodulin Calmodulin Activation Ca_influx->Calmodulin Contraction Smooth Muscle Contraction MLCK Myosin Light Chain Kinase Activation Calmodulin->MLCK Myosin_P Myosin Light Chain Phosphorylation MLCK->Myosin_P Myosin_P->Contraction Vasodilation Vasodilation Contraction->Vasodilation Leads to (via inhibition)

Signaling pathway of dihydropyridine action.

Quantitative Comparison of Performance

The following tables summarize key quantitative data for this compound and other widely used dihydropyridines.

Vascular selectivity is a crucial parameter for dihydropyridines, indicating a preferential action on vascular smooth muscle over cardiac tissue. A higher vascular-to-cardiac (V/C) ratio suggests a lower likelihood of cardiac side effects such as negative inotropy.

CompoundTissueIC50 (pIC50, -log M)Vascular/Cardiac RatioReference
This compound Vascular-251[2]
Cardiac-[2]
Nifedipine (B1678770) Vascular (Human)7.787[3]
Cardiac (Human)6.95[3]
Amlodipine (B1666008) Vascular (Human)6.645[3]
Cardiac (Human)5.94[3]
Felodipine (B1672334) Vascular (Human)8.3012[3]
Cardiac (Human)7.21[3]

Note: Direct IC50 values for this compound in human vascular and cardiac tissue were not available in the reviewed literature. The V/C ratio for this compound is based on a vascular/cardiac efficacy quotient.

The pharmacokinetic properties of dihydropyridines, such as half-life and bioavailability, significantly impact their dosing frequency and consistency of effect.

CompoundHalf-life (hours)Bioavailability (%)Dosing FrequencyReference
This compound 15-2014-19Once daily[2]
Nifedipine (retard) ~6-1145-70Twice daily[4][5]
Amlodipine 30-5064-90Once daily[4][5]
Felodipine (ER) 11-16~15Once daily[6][7]

Clinical trials provide essential data on the real-world performance of these drugs in lowering blood pressure.

StudyComparisonKey Efficacy FindingsReference
Double-blind, randomized trialThis compound vs. Amlodipine Comparable reductions in diastolic blood pressure. This compound: -11.0 mmHg; Amlodipine: -12.7 mmHg. Blood pressure normalized in 61.8% of this compound patients and 63.0% of Amlodipine patients.[8][9]
Double-blind, placebo-controlledThis compound vs. Nitrendipine (B1678957) This compound showed a tendency towards greater efficacy and a longer duration of action than nitrendipine.[10]
Double-blind, multicenter studyThis compound vs. Nifedipine Both drugs produced equally good blood pressure reduction (Systolic: ~26-27 mmHg reduction; Diastolic: ~18-19 mmHg reduction).[11]
Randomized, crossover trialFelodipine (ER) vs. Nifedipine (SR) Both drugs were similarly effective in improving exercise duration in patients with stable angina.[12]

The incidence and nature of side effects are critical considerations in drug selection and development.

StudyComparisonKey Side Effect FindingsReference
Double-blind, randomized trialThis compound vs. Amlodipine Similar adverse event rates (this compound: 36.6%; Amlodipine: 27.1%). Main side effects were vasodilatory (edema, flushing, headache). This compound showed a favorable effect on lipid profiles.[8][9]
Double-blind, multicenter studyThis compound vs. Nifedipine Fewer complaints of flushing and edema with this compound. Significantly more withdrawals due to side effects in the nifedipine group.[11]
Multicenter, crossover studyAmlodipine vs. Nifedipine retard Significantly higher incidence of treatment-related side effects with nifedipine retard (41%) compared to amlodipine (27%).[5][13]
Randomized, double-blind trialFelodipine vs. Nifedipine More patients experienced side effects with nifedipine. Felodipine was blindly judged superior in terms of tolerability.[14]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.

This protocol is used to determine the vasodilatory potency (IC50) of dihydropyridines on isolated arterial rings.

Start Start Dissect Dissect and prepare arterial rings Start->Dissect Mount Mount rings in tissue bath Dissect->Mount Equilibrate Equilibrate under optimal tension Mount->Equilibrate Contract Induce contraction (e.g., with K+) Equilibrate->Contract Add_DHP Add cumulative concentrations of DHP Contract->Add_DHP Record Record isometric tension Add_DHP->Record Analyze Analyze data to determine IC50 Record->Analyze End End Analyze->End

Workflow for isolated tissue vasodilation assay.

Protocol Steps:

  • Tissue Preparation: Arteries (e.g., rat aorta, human internal mammary arteries) are dissected into rings of 2-3 mm in length.

  • Mounting: The arterial rings are mounted in an isolated tissue bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).[15]

  • Equilibration and Viability Check: The tissues are allowed to equilibrate under a resting tension. The viability of the smooth muscle is confirmed by inducing a contraction with a vasoconstrictor like potassium chloride or phenylephrine.[15]

  • Drug Application: After a stable contraction is achieved, cumulative concentrations of the dihydropyridine are added to the bath.[16]

  • Data Acquisition: Changes in isometric tension are continuously recorded using a force-displacement transducer.[16]

  • Data Analysis: The relaxation induced by each concentration is expressed as a percentage of the maximal contraction. The IC50 value is calculated using non-linear regression analysis.[16]

This electrophysiological technique directly measures the inhibitory effect of dihydropyridines on L-type calcium channel currents in isolated cells.

Start Start Prepare_cells Prepare cells expressing L-type Ca2+ channels Start->Prepare_cells Patch_pipette Establish whole-cell configuration Prepare_cells->Patch_pipette Record_baseline Record baseline Ca2+ currents Patch_pipette->Record_baseline Apply_DHP Apply increasing concentrations of DHP Record_baseline->Apply_DHP Record_currents Record currents at each concentration Apply_DHP->Record_currents Washout Washout drug Record_currents->Washout Analyze Analyze data to determine IC50 Washout->Analyze End End Analyze->End

Workflow for whole-cell patch clamp assay.

Protocol Steps:

  • Cell Preparation: Use a suitable cell line (e.g., HEK293 cells) stably expressing the human Cav1.2 channel subunit, or isolated primary cells like ventricular myocytes.[17][18]

  • Electrophysiological Setup: A whole-cell patch-clamp configuration is established using a glass micropipette to form a high-resistance seal with the cell membrane.[17][19]

  • Solutions: The intracellular (pipette) and extracellular (bath) solutions are formulated to isolate the calcium channel currents. Barium is often used as the charge carrier to increase current amplitude and reduce calcium-dependent inactivation.[18]

  • Voltage Protocol: A specific voltage protocol is applied to the cell to elicit L-type calcium currents. For example, from a holding potential of -80 mV, a depolarizing step to +10 mV for 200 ms (B15284909) is applied.[18]

  • Drug Application and Data Acquisition: Baseline currents are recorded, followed by the perfusion of increasing concentrations of the dihydropyridine. The current at each concentration is recorded until a steady-state block is achieved.[18]

  • Data Analysis: The percentage of current inhibition for each concentration is calculated relative to the baseline. A concentration-response curve is generated to determine the IC50 value.[17]

Conclusion

This guide provides a comparative overview of this compound and other dihydropyridine calcium channel blockers, highlighting key differences in their in vitro potency, pharmacokinetic profiles, clinical efficacy, and side-effect profiles. The data presented suggests that this compound is an effective antihypertensive agent with a long duration of action, comparable in efficacy to amlodipine and nitrendipine, and potentially better tolerated than nifedipine. Its high vascular selectivity is a promising characteristic for minimizing cardiac side effects.

The detailed experimental protocols provided herein offer a framework for the standardized evaluation of these and other novel dihydropyridine compounds. Further head-to-head studies with a broader range of comparators and the determination of direct IC50 values for this compound in vascular and cardiac tissues would be valuable for a more complete comparative assessment.

References

Validating Niludipine's Specificity for L-type Calcium Channels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Niludipine's binding specificity to L-type calcium channels against other calcium channel blockers. The following sections detail quantitative binding data, experimental methodologies, and an analysis of on-target and off-target activities.

This compound, a dihydropyridine (B1217469) calcium channel blocker, is recognized for its high affinity and vasoselectivity in blocking L-type calcium channels. This guide delves into the experimental data that substantiates this specificity, offering a comparative analysis with other prominent L-type calcium channel blockers to aid in research and drug development decisions.

Quantitative Comparison of Binding Affinities

The following table summarizes the binding affinities (IC50) of this compound (as its active metabolite, Nilvadipine) and other selected dihydropyridine calcium channel blockers for the L-type calcium channel. A lower IC50 value indicates a higher binding affinity.

CompoundIC50 (nM)TargetTissue/Cell LineReference
Nilvadipine ~0.1L-type Calcium Channel-
Nifedipine300L-type Calcium ChannelGuinea pig ventricular myocytes
Nifedipine2.7L-type Calcium ChannelRat cortex homogenates
Nitrendipine23L-type Calcium ChannelCultured embryonic chick ventricular cells

Specificity Profile: On-Target vs. Off-Target Binding

A critical aspect of a drug's utility is its specificity for the intended target. The following table outlines the known on-target and off-target activities of Nilvadipine and Nifedipine.

CompoundOn-Target Activity (L-type Calcium Channels)Off-Target ActivityReference
Nilvadipine High-affinity blockadeBlocks T-type Ca(v)3.2 (alpha(1H)) and Ca(v)3.3 (alpha(1I)) channels; does not block Ca(v)3.1 (alpha(1G)) channels.
NifedipinePotent blockadeBlocks T-type Ca(v)3.2 (alpha(1H)) channels with an IC50 of 5 µM. Has little effect on Ca(v)3.1 (alpha(1G)) and Ca(v)3.3 (alpha(1I)) subtypes.

Experimental Methodologies

The validation of this compound's binding specificity relies on established experimental techniques, primarily radioligand binding assays and patch-clamp electrophysiology.

Radioligand Binding Assay

This technique is employed to determine the binding affinity of a compound to its target receptor.

Objective: To quantify the binding affinity (Ki or IC50) of this compound for L-type calcium channels.

General Protocol:

  • Membrane Preparation: A tissue or cell line rich in L-type calcium channels (e.g., rat cerebral cortex) is homogenized and centrifuged to isolate the cell membranes containing the channels.

  • Competitive Binding: A radiolabeled ligand with known high affinity for the L-type calcium channel (e.g., [3H]nitrendipine) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (this compound).

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

L_type_Calcium_Channel_Blockade cluster_membrane Cell Membrane L_type_Ca_Channel L-type Calcium Channel Ca_Influx Ca²⁺ Influx L_type_Ca_Channel->Ca_Influx Allows This compound This compound This compound->L_type_Ca_Channel Blocks Depolarization Depolarization Depolarization->L_type_Ca_Channel Opens Cellular_Response Cellular Response (e.g., Muscle Contraction) Ca_Influx->Cellular_Response Initiates Patch_Clamp_Workflow Cell_Isolation Isolate Single Cell Pipette_Seal Form High-Resistance Seal with Micropipette Cell_Isolation->Pipette_Seal Whole_Cell Establish Whole-Cell Configuration Pipette_Seal->Whole_Cell Voltage_Clamp Apply Voltage Clamp Whole_Cell->Voltage_Clamp Record_Baseline Record Baseline L-type Ca²⁺ Current Voltage_Clamp->Record_Baseline Apply_this compound Apply this compound Record_Baseline->Apply_this compound Record_Inhibition Record Inhibited Ca²⁺ Current Apply_this compound->Record_Inhibition Data_Analysis Determine IC50 Record_Inhibition->Data_Analysis

A comparative analysis of the pharmacokinetic profiles of Niludipine and Nimodipine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the pharmacokinetic profiles of two dihydropyridine (B1217469) calcium channel blockers, Niludipine and Nimodipine. The information presented is intended to support research, scientific investigation, and drug development efforts by offering a comprehensive side-by-side comparison of their absorption, distribution, metabolism, and excretion (ADME) properties, supported by experimental data and methodologies.

I. Comparative Pharmacokinetic Profiles

The pharmacokinetic parameters of this compound and Nimodipine reveal distinct differences in their bioavailability, protein binding, and elimination half-life, which are critical factors in determining their clinical applications and dosing regimens. Nimodipine, for instance, exhibits a lower oral bioavailability compared to this compound, suggesting a more extensive first-pass metabolism. Conversely, this compound demonstrates a significantly longer terminal elimination half-life. A summary of their key pharmacokinetic parameters is presented in the table below.

Pharmacokinetic ParameterThis compoundNimodipine
Oral Bioavailability 14-19%[1]~13%
Plasma Protein Binding 97.5-98.7%[2]>95%
Elimination Half-Life 15-20 hours (terminal)[1]1-2 hours (initial), 8-9 hours (terminal)
Metabolism Primarily hepatic, likely via Cytochrome P450 enzymes[1]Extensive hepatic metabolism via CYP3A4 and CYP3A5
Excretion Mainly as inactive metabolites via the kidneys[1]Primarily in urine and feces as metabolites

II. Mechanism of Action: L-Type Calcium Channel Blockade

Both this compound and Nimodipine are classified as L-type calcium channel blockers. Their primary mechanism of action involves the inhibition of calcium ion influx through the L-type voltage-gated calcium channels located in the cell membranes of vascular smooth muscle and neuronal cells. This blockade leads to vasodilation and, in the case of Nimodipine, is particularly effective in cerebral arteries, making it a key therapeutic agent in preventing cerebral vasospasm following subarachnoid hemorrhage. The signaling cascade initiated by the activation of L-type calcium channels and the point of intervention by these drugs are illustrated in the following diagram.

L_Type_Calcium_Channel_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Depolarization Membrane Depolarization L_Type_Ca_Channel L-Type Ca2+ Channel Membrane_Depolarization->L_Type_Ca_Channel Activates Ca_Influx Ca2+ Influx L_Type_Ca_Channel->Ca_Influx Allows Niludipine_Nimodipine This compound / Nimodipine (Blockade) Niludipine_Nimodipine->L_Type_Ca_Channel Inhibits Calmodulin Calmodulin Activation Ca_Influx->Calmodulin Downstream_Signaling Downstream Signaling (e.g., MLCK activation) Calmodulin->Downstream_Signaling Cellular_Response Cellular Response (e.g., Vasoconstriction) Downstream_Signaling->Cellular_Response

L-Type Calcium Channel Signaling Pathway and Dihydropyridine Blockade.

III. Experimental Protocols

The determination of the pharmacokinetic parameters for dihydropyridine calcium channel blockers like this compound and Nimodipine involves a series of standardized in vivo and in vitro experiments. Below are detailed methodologies for key pharmacokinetic assays.

A. Oral Bioavailability Assessment
  • Animal Model and Dosing: Healthy adult male subjects are typically recruited. Following an overnight fast, a single oral dose of the drug (e.g., 10 mg) is administered. For intravenous administration, a lower dose (e.g., 2.5 mg) is infused over a short period.

  • Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing into heparinized tubes.

  • Plasma Preparation: The blood samples are centrifuged to separate the plasma, which is then stored at -20°C or lower until analysis.

  • Drug Concentration Analysis: Plasma concentrations of the drug are quantified using a validated high-performance liquid chromatography (HPLC) method with ultraviolet (UV) or mass spectrometric (MS) detection.

  • Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate pharmacokinetic parameters, including the area under the curve (AUC) for both oral (AUC_oral) and intravenous (AUC_iv) administration. Absolute bioavailability (F) is calculated as: F = (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100%.

B. Plasma Protein Binding Determination
  • Method: Equilibrium dialysis is a commonly used method.

  • Procedure: A dialysis membrane with a specific molecular weight cutoff is used to separate a plasma-containing compartment from a protein-free buffer compartment. The drug is added to the plasma, and the system is allowed to equilibrate at 37°C.

  • Analysis: After equilibration, the concentration of the drug in both the plasma and buffer compartments is measured by HPLC.

  • Calculation: The percentage of protein binding is calculated as: ((Total Drug Concentration - Unbound Drug Concentration) / Total Drug Concentration) * 100%.

C. Metabolism and Excretion Studies
  • In Vitro Metabolism: Human liver microsomes or recombinant cytochrome P450 (CYP) enzymes (e.g., CYP3A4, CYP3A5) are incubated with the drug in the presence of NADPH. The disappearance of the parent drug and the formation of metabolites are monitored over time using LC-MS/MS.

  • In Vivo Excretion: Following administration of a radiolabeled version of the drug to animal models (or human volunteers in specific studies), urine and feces are collected over a period of 72-96 hours. The total radioactivity in the collected samples is measured to determine the extent and routes of excretion. The metabolic profile in urine and feces is also analyzed to identify the major metabolites.

IV. Experimental Workflow for Pharmacokinetic Analysis

The overall process for conducting a pharmacokinetic study of an orally administered drug, from initial preparation to final data analysis, follows a structured workflow. This ensures reproducibility and accuracy of the results.

Pharmacokinetic_Workflow Study_Design Study Design & Protocol Development Dosing Drug Administration (Oral) Study_Design->Dosing Sampling Blood Sample Collection (Serial) Dosing->Sampling Processing Plasma Separation & Storage Sampling->Processing Analysis Bioanalytical Method (e.g., HPLC-MS/MS) Processing->Analysis PK_Analysis Pharmacokinetic Parameter Calculation Analysis->PK_Analysis Reporting Data Interpretation & Reporting PK_Analysis->Reporting

References

Safety Operating Guide

Ensuring Safe and Compliant Disposal of Niludipine in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Niludipine, a calcium channel blocker used in research, is critical to ensure laboratory safety, prevent environmental contamination, and maintain regulatory compliance. Improper disposal, such as discarding it down the drain or in regular solid waste, can lead to the contamination of groundwater and sewage systems.[1] Therefore, all waste containing this compound, including the pure compound, solutions, and contaminated materials, should be managed as hazardous chemical waste.

Immediate Safety and Disposal Protocol

Researchers and laboratory personnel must adhere to a strict protocol for the disposal of this compound waste. This involves a multi-step process of segregation, containment, labeling, and transfer through an approved hazardous waste management service.

Step-by-Step Disposal Guide:

  • Segregation: All materials that have come into contact with this compound must be segregated from non-hazardous waste streams at the point of generation. This includes:

    • Pure this compound powder

    • Solutions containing this compound

    • Contaminated personal protective equipment (PPE) such as gloves and lab coats[1]

    • Used laboratory consumables like vials, pipette tips, and culture plates[1]

  • Containerization: Collect all this compound waste in a dedicated, sealed container that is compatible with the chemical nature of the waste. For liquid waste, high-density polyethylene (B3416737) (HDPE) bottles are a suitable option.[1]

  • Labeling: The waste container must be clearly and accurately labeled as "Hazardous Waste." The label should also include the chemical name "this compound," its concentration if in solution, and the date when waste accumulation began.[1] Adherence to your institution's specific labeling requirements is mandatory.

  • Storage: Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory. This area should be well-ventilated and situated away from sources of heat or ignition.[1]

  • Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[1][2][3]

It is crucial to consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) for this compound, which will contain a P501 statement advising disposal via an approved waste disposal plant.[2][3][4]

Handling Spills

In the event of a this compound spill, immediate action is necessary to contain and clean the affected area.

  • Small Spills (Solid): Use appropriate tools to carefully place the spilled solid material into a suitable waste disposal container.[2]

  • General Cleanup: After the bulk of the spill has been removed, clean the contaminated surface by spreading water and dispose of the cleaning materials according to local and regional authority requirements.[2]

  • Personal Protection: For large spills, appropriate personal protective equipment, including splash goggles, a full suit, a dust respirator, boots, and gloves, is essential.[2]

Potential Decontamination Protocol (Experimental)

While not a standard disposal method, one potential experimental protocol for the degradation of similar compounds involves UV irradiation. This method's applicability to this compound would require specific validation.

Methodology for UV Degradation of Dihydropyridine Compounds:

  • Solution Preparation: Prepare a solution of the compound in a suitable solvent, such as methanol (B129727) or a mixture of acetonitrile (B52724) and water.

  • Apparatus Setup: Place the solution in a quartz vessel to allow for UV light penetration. Use a UV light source, like a high-pressure mercury arc lamp, that emits in the 300-400 nm range.[1]

  • Irradiation: Position the lamp to ensure uniform irradiation of the solution and stir continuously. The procedure should be conducted in a well-ventilated area or a fume hood.[1]

  • Monitoring: The degradation process can be monitored by taking samples at regular intervals and analyzing them using techniques like High-Performance Liquid Chromatography (HPLC) to determine the concentration of the remaining compound. The duration of exposure will depend on factors such as concentration, light intensity, solvent, and solution volume.[1]

It is important to note that the degradation products may also be hazardous and require proper disposal.

This compound Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

start Generation of This compound Waste waste_type Identify Waste Type (Solid, Liquid, Contaminated PPE, etc.) start->waste_type segregate Segregate from Non-Hazardous Waste waste_type->segregate containerize Place in Dedicated, Compatible, Sealed Container segregate->containerize label Label as 'Hazardous Waste' with Chemical Name, Concentration, and Date containerize->label storage Store in Designated Secure Area label->storage disposal_decision Consult Institutional EHS for Disposal Protocol storage->disposal_decision ehs_pickup Arrange Pickup by Approved Hazardous Waste Vendor disposal_decision->ehs_pickup end Disposal Complete ehs_pickup->end

References

Comprehensive Safety Protocol for Handling Niludipine

Author: BenchChem Technical Support Team. Date: December 2025

Niludipine is a chemical compound that requires careful handling to ensure the safety of laboratory personnel. Adherence to proper personal protective equipment (PPE) protocols, operational procedures, and disposal guidelines is crucial to minimize exposure risk and prevent environmental contamination. This guide provides essential, step-by-step instructions for researchers, scientists, and drug development professionals.

Hazard Identification

While specific hazard classifications for this compound are not detailed in the provided search results, related calcium channel blockers like Nisoldipine are classified as harmful if swallowed or in contact with skin, suspected of damaging fertility or the unborn child, and toxic to aquatic life with long-lasting effects.[1] Therefore, it is prudent to handle this compound with a high degree of caution.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary defense against exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecificationRationale
Hand Protection GlovesTwo pairs of powder-free, disposable nitrile gloves.[1]Prevents skin contact and absorption. Double-gloving is recommended when handling hazardous drugs.[1]
Eye Protection Safety Goggles or Face ShieldTightly fitting safety goggles with side shields or a full-face shield.[1][2]Protects eyes from splashes and airborne particles.
Body Protection Laboratory Coat or GownA disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.[1]Provides a barrier against contamination of clothing and skin.
Respiratory Protection N95 Respirator or higherA NIOSH/MSHA or European Standard EN 149 approved respirator.[1][3]Required if there is a risk of inhaling dust or aerosols, especially when handling the solid compound outside of a ventilated enclosure.[1]

Operational Plan: Handling Procedures

Strict adherence to the following procedures is critical to minimize exposure.

1. Preparation:

  • Designate a specific area for handling this compound.

  • Ensure all necessary PPE is available and inspected for integrity before use.

  • Verify that an eyewash station and safety shower are readily accessible.[1][3]

  • Prepare all necessary equipment and reagents before handling the compound.

2. Weighing and Aliquoting (Solid Form):

  • Perform all weighing and aliquoting of solid this compound within a chemical fume hood to control airborne particles.[1]

  • Use dedicated spatulas and weighing papers.

  • Handle the compound gently to avoid generating dust.[1][3]

3. Solution Preparation:

  • Prepare solutions within a chemical fume hood.

  • Add the solvent to the weighed this compound slowly to avoid splashing.

4. General Handling:

  • Wash hands thoroughly after handling, even if gloves were worn.[3][4]

  • Avoid eating, drinking, or smoking in areas where this compound is handled.

  • Store this compound in a tightly closed, light-resistant container in a cool, dry, and well-ventilated area.[2][3][4]

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure.

1. Segregation:

  • All waste containing this compound, including the pure compound, solutions, contaminated PPE, and labware (e.g., vials, pipette tips), must be segregated from non-hazardous waste.[5]

2. Containerization:

  • Collect this compound waste in a dedicated, properly labeled, and sealed container.[5]

  • The container should be made of a material compatible with the waste (e.g., a high-density polyethylene (B3416737) bottle for solutions).[5]

3. Labeling:

  • Clearly label the waste container as "Hazardous Waste" and include the chemical name ("this compound"), concentration (if in solution), and the date accumulation started.[5]

4. Storage:

  • Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.[5]

5. Disposal:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[5]

  • Do not dispose of this compound down the drain or in regular solid waste.[5] Improper disposal can lead to environmental contamination of groundwater and sewage systems.[5]

Emergency Procedures

Spills:

  • Small Spill (Powder):

    • Evacuate the immediate area.

    • Wear appropriate PPE, including respiratory protection.[1]

    • Gently cover the spill with an absorbent material to avoid raising dust.[1]

    • Carefully scoop the material into a sealed container for disposal.[1]

  • Large Spill:

    • Evacuate the laboratory and alert others.

    • Contact your institution's environmental health and safety department immediately.[1]

Personal Exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[4] Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][3]

Visual Workflow for Safe Handling of this compound

Niludipine_Handling_Workflow A Preparation B Don PPE (Double Gloves, Goggles, Lab Coat, Respirator) A->B Inspect PPE C Handling in Fume Hood (Weighing, Solution Prep) B->C D Post-Handling C->D E Doff PPE D->E F Segregate Waste (this compound, Contaminated PPE) D->F E->F H Wash Hands Thoroughly E->H G Store Waste in Labeled, Sealed Container F->G I Arrange for Professional Hazardous Waste Disposal G->I

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.